molecular formula C7H9N3O B162128 2-(Ethylamino)pyrimidine-5-carbaldehyde CAS No. 137279-29-9

2-(Ethylamino)pyrimidine-5-carbaldehyde

Cat. No.: B162128
CAS No.: 137279-29-9
M. Wt: 151.17 g/mol
InChI Key: FFFRZFQWAMMSTB-UHFFFAOYSA-N
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Description

2-(Ethylamino)pyrimidine-5-carbaldehyde is a functionalized pyrimidine derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. While specific studies on this exact molecule are not available in the public domain, its structure incorporates two high-value features common in bioactive compounds: the pyrimidine heterocycle and a reactive aldehyde group. The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in a wide range of therapeutics with anticancer, antimicrobial, antiviral, and anti-inflammatory properties . This ring system is electron-rich and can efficiently interact with diverse biological targets through hydrogen bonding, serving as a bioisostere for other aromatic systems . The aldehyde group at the 5-position provides a versatile handle for further chemical elaboration, enabling its use in condensation reactions and as a building block for constructing more complex molecular architectures. Researchers can leverage this compound in the synthesis of novel chemical entities, particularly in the development of targeted therapies. Pyrimidine-based molecules are prominent in the design of kinase inhibitors, such as those targeting EGFR , and are frequently incorporated into hybrid molecules to enhance pharmacological activity . The ethylamino side chain at the 2-position may contribute to the molecule's pharmacokinetic profile and its ability to form specific interactions with enzyme binding sites. This compound is offered exclusively for use in scientific research and development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(ethylamino)pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-2-8-7-9-3-6(5-11)4-10-7/h3-5H,2H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFRZFQWAMMSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464646
Record name 2-(ETHYLAMINO)PYRIMIDINE-5-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137279-29-9
Record name 2-(ETHYLAMINO)PYRIMIDINE-5-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Ethylamino)pyrimidine-5-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Ethylamino)pyrimidine-5-carbaldehyde is a key heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structural architecture, featuring a pyrimidine core functionalized with both an ethylamino group and a reactive carbaldehyde moiety, makes it a versatile intermediate for the synthesis of a wide array of complex, biologically active molecules.[1] This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, characteristic reactivity, and notable applications, with a particular focus on its pivotal role as a precursor in the synthesis of targeted cancer therapeutics. The information presented herein is intended for researchers, scientists, and professionals engaged in drug discovery and development, offering insights into the strategic utilization of this important synthetic intermediate.

Physicochemical and Structural Properties

While comprehensive experimental data for this compound is not extensively documented in publicly accessible literature, its fundamental properties can be tabulated based on available information from chemical suppliers and predictive models. These properties are essential for its handling, purification, and application in various reaction conditions.

PropertyValueSource(s)
CAS Number 137279-29-9[2][3][4]
Molecular Formula C₇H₉N₃O[1][3]
Molecular Weight 151.17 g/mol [3]
Appearance Expected to be a solidInferred
Purity >97% (as offered by some suppliers)[3]
Monoisotopic Mass 151.07455 Da[1]
Predicted XlogP 0.3[1]
SMILES CCNC1=NC=C(C=N1)C=O[1]
InChI InChI=1S/C7H9N3O/c1-2-8-7-9-3-6(5-11)4-10-7/h3-5H,2H2,1H3,(H,8,9,10)[1]

digraph "2_Ethylamino_pyrimidine_5_carbaldehyde" {
graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=1234];
node [shape=plaintext];

// Define atoms with positions N1 [label="N", pos="0,1!"]; C2 [label="C", pos="-1.2,0.5!"]; N3 [label="N", pos="-1.2,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="1.2,-0.5!"]; C6 [label="C", pos="1.2,0.5!"];

// Define substituent atoms N_amino [label="N", pos="-2.4,1!"]; C_ethyl1 [label="C", pos="-3.6,0.5!"]; C_ethyl2 [label="C", pos="-4.8,1!"];

C_aldehyde [label="C", pos="2.4,-1!"]; O_aldehyde [label="O", pos="3.6,-0.5!"]; H_aldehyde [label="H", pos="2.4,-1.8!"];

// Define hydrogens on the ring H4[label="H", pos="0,-1.8!"]; H6[label="H", pos="2,1!"];

// Draw bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

C2 -- N_amino; N_amino -- C_ethyl1; C_ethyl1 -- C_ethyl2;

C5 -- C_aldehyde; C_aldehyde -- O_aldehyde [style=double]; C_aldehyde -- H_aldehyde;

C4 -- H4; C6 -- H6; }

Figure 1: 2D structure of this compound.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra, this section provides an expert analysis of the expected spectroscopic data for this compound based on its structure and known spectral data for analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the ethyl group, the amino proton, and the aldehyde proton.

  • Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.[5]

  • Pyrimidine Ring Protons: Two singlets or doublets in the aromatic region (δ 8.0-9.0 ppm). The proton at C4 and C6 will have distinct chemical shifts due to the different electronic environments.

  • Ethyl Group (-CH₂CH₃): A quartet for the methylene protons (-CH₂-) around δ 3.4-3.6 ppm, coupled to the methyl protons. A triplet for the methyl protons (-CH₃) around δ 1.2-1.4 ppm, coupled to the methylene protons.

  • Amino Proton (-NH-): A broad singlet or triplet (depending on coupling to the adjacent methylene group) that can appear over a wide range of chemical shifts (typically δ 5.0-8.0 ppm) and may exchange with D₂O.[6]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule.

  • Carbonyl Carbon (-CHO): A signal in the highly deshielded region, expected around δ 185-195 ppm.[7]

  • Pyrimidine Ring Carbons: Four distinct signals are expected. The carbon atoms C2, C4, C5, and C6 will have chemical shifts in the range of δ 110-170 ppm. The carbon attached to the amino group (C2) and the carbon bearing the aldehyde (C5) will be significantly influenced by these substituents.[8]

  • Ethyl Group Carbons (-CH₂CH₃): The methylene carbon (-CH₂-) is expected around δ 40-45 ppm, and the methyl carbon (-CH₃) will be in the upfield region, around δ 14-16 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretch: A moderate to sharp absorption band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.[9]

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the ethyl group will be just below 3000 cm⁻¹.[10]

  • C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ is characteristic of an aromatic aldehyde.[10]

  • C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the pyrimidine ring.[11]

  • Aldehyde C-H Stretch: Two weak bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹.[10]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 151.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the ethyl group ([M-29]⁺), the loss of the formyl group ([M-29]⁺), or cleavage of the pyrimidine ring. The fragmentation of aldehydes often involves the loss of a hydrogen atom to give a stable acylium ion ([M-1]⁺).[12]

Synthesis and Reaction Chemistry

Proposed Synthetic Pathway

A common method for the synthesis of such compounds involves the nucleophilic aromatic substitution on a di-halopyrimidine precursor, followed by formylation.

G start 2,4-Dichloropyrimidine-5-carbaldehyde intermediate 2-(Ethylamino)-4-chloropyrimidine-5-carbaldehyde start->intermediate Ethylamine, Base (e.g., Et3N) product This compound intermediate->product Reductive dehalogenation (e.g., H2, Pd/C) G start This compound intermediate1 N-ethyl-5-(aminomethyl)pyrimidin-2-amine start->intermediate1 Reductive Amination intermediate2 Imatinib Core Structure intermediate1->intermediate2 Coupling with other fragments product Imatinib intermediate2->product Final synthetic steps

References

2-(Ethylamino)pyrimidine-5-carbaldehyde molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 2-(Ethylamino)pyrimidine-5-carbaldehyde

Foreword: The Pyrimidine Core in Modern Drug Discovery

To those of us in the field of medicinal chemistry, the pyrimidine ring is more than just a heterocyclic aromatic compound; it is a privileged scaffold. Its presence in the fundamental building blocks of life, DNA and RNA, has made it a focal point for the rational design of therapeutic agents for decades.[1][2] Pyrimidine derivatives are at the heart of numerous FDA-approved drugs, from anticancer agents to antivirals.[2] Their unique electronic properties and ability to form multiple hydrogen bonds make them exceptional pharmacophores for targeting protein kinases, a class of enzymes frequently implicated in oncogenesis.[3][4]

This guide focuses on a particularly valuable, yet elegantly simple, derivative: This compound . This molecule is a testament to the principle of "functional elegance." It combines the bio-isosteric potential of the 2-aminopyrimidine core with the synthetic versatility of a C5-carbaldehyde group. The electron-donating ethylamino substituent not only modulates the electronic character of the ring but also provides a vector for further molecular elaboration. The aldehyde, in turn, serves as a reactive handle—a gateway for constructing complex molecular architectures.

As a Senior Application Scientist, my objective is not merely to present data but to provide a cohesive narrative that bridges synthesis, characterization, and application. This document is designed for the practicing researcher, offering not just protocols but the strategic reasoning behind them, ensuring that the knowledge contained herein is both foundational and immediately applicable to your drug development programs.

Part 1: Strategic Synthesis via Electrophilic Formylation

The introduction of a formyl group onto the pyrimidine ring is a critical transformation that unlocks the synthetic potential of the scaffold. For an electron-rich substrate like 2-(ethylamino)pyrimidine, the Vilsmeier-Haack reaction is the preeminent method, offering mild conditions and predictable regioselectivity.[5][6]

Causality of Method Selection: Why the Vilsmeier-Haack Reaction?

The choice of the Vilsmeier-Haack reaction is a deliberate one, grounded in fundamental principles of electrophilic aromatic substitution. The 2-ethylamino group is a potent activating substituent, donating electron density into the pyrimidine ring via resonance. This significantly enhances the nucleophilicity of the ring carbons, particularly at the C5 position, making it susceptible to attack by even weak electrophiles.

The Vilsmeier reagent, a chloroiminium salt generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is a mild electrophile perfectly suited for this task.[7][8] Its use obviates the need for harsher conditions or more aggressive reagents that could lead to side reactions or decomposition of the starting material. The reaction proceeds with high regioselectivity for the C5 position, which is sterically accessible and electronically activated.

Reaction Mechanism: A Step-Wise View

The mechanism can be dissected into three key stages: formation of the electrophile, nucleophilic attack by the pyrimidine, and hydrolysis to the final product. Understanding this pathway is crucial for troubleshooting and optimization.

Vilsmeier_Haack_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution cluster_2 Stage 3: Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent - PO₂Cl₂⁻ Pyrimidine 2-(Ethylamino)pyrimidine SigmaComplex Sigma Complex (Iminium Intermediate) Pyrimidine->SigmaComplex + Vilsmeier Reagent Hydrolysis1 Addition of H₂O SigmaComplex->Hydrolysis1 + H₂O (Workup) FinalProduct 2-(Ethylamino)pyrimidine- 5-carbaldehyde Hydrolysis1->FinalProduct - Dimethylamine - H⁺ Mass_Spec_Fragmentation M [M]⁺• m/z = 151 M_minus_C2H4 [M - C₂H₄]⁺• m/z = 123 M->M_minus_C2H4 - C₂H₄ (McLafferty) M_minus_C2H5 [M - C₂H₅]⁺ m/z = 122 M->M_minus_C2H5 - •C₂H₅ M_minus_CO [M - CO]⁺• m/z = 123 M->M_minus_CO - CO Fragment1 Further Fragments M_minus_C2H4->Fragment1 M_minus_C2H5->Fragment1 M_minus_CO->Fragment1 Synthesis_Workflow Start 2-(Ethylamino)pyrimidine- 5-carbaldehyde Reaction Claisen-Schmidt Condensation (NaOH, EtOH, Reflux) Start->Reaction Reagent Substituted Acetophenone Reagent->Reaction Product Pyrimidine-Chalcone Scaffold Reaction->Product Application Screening in Kinase Assays Product->Application

References

A Technical Guide to the Spectral Analysis of 2-(Ethylamino)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of 2-(Ethylamino)pyrimidine-5-carbaldehyde, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery.[1][2] As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to offer a robust framework for the spectroscopic identification and characterization of this pyrimidine derivative. The guide delves into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing detailed experimental protocols, predicted spectral data, and in-depth interpretation. The methodologies described herein are designed to be self-validating, ensuring technical accuracy and trustworthiness for researchers in the field.

Introduction: The Significance of this compound

Pyrimidine derivatives form the backbone of numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[2][3] The title compound, this compound, features a pyrimidine core substituted with an ethylamino group at the C2 position and a carbaldehyde group at the C5 position. These functional groups offer multiple sites for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications, such as STAT6 inhibitors.[4] Accurate structural elucidation through spectral analysis is paramount for quality control, reaction monitoring, and understanding the physicochemical properties of this compound and its derivatives. This guide provides the foundational spectroscopic knowledge required for such endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for confirming its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the electronic environment of the protons in the molecule. The predicted chemical shifts (in ppm) are based on the analysis of similar pyrimidine derivatives.[5][6]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehydic Proton (-CHO)9.5 - 10.5Singlet (s)N/A
Pyrimidine H-4/H-68.5 - 9.0Singlet (s)N/A
NH Proton5.0 - 6.0Broad Singlet (br s)N/A
Methylene Protons (-CH₂-)3.4 - 3.8Quartet (q)~7 Hz
Methyl Protons (-CH₃)1.2 - 1.5Triplet (t)~7 Hz

Causality Behind Predictions: The aldehydic proton is expected to be highly deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the aromatic pyrimidine ring. The pyrimidine protons at positions 4 and 6 are in an electron-deficient aromatic system, hence their downfield shift. The broadness of the NH proton signal is due to quadrupole broadening and potential hydrogen exchange. The ethyl group protons will exhibit a characteristic quartet-triplet splitting pattern due to spin-spin coupling.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehydic Carbonyl (C=O)185 - 195
Pyrimidine C-2160 - 165
Pyrimidine C-4/C-6155 - 160
Pyrimidine C-5110 - 120
Methylene Carbon (-CH₂-)40 - 45
Methyl Carbon (-CH₃)14 - 18

Causality Behind Predictions: The aldehydic carbonyl carbon is the most deshielded carbon due to the double bond to the highly electronegative oxygen atom. The pyrimidine carbons are in the aromatic region, with C-2, C-4, and C-6 being significantly downfield due to the influence of the electronegative nitrogen atoms. C-5, being further from the nitrogen atoms and attached to the carbon of the aldehyde, will be more upfield relative to the other ring carbons. The aliphatic carbons of the ethyl group will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[7]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3400Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 2980Medium
C=O Stretch (aldehyde)1680 - 1710Strong
C=N Stretch (pyrimidine ring)1570 - 1620Strong
C=C Stretch (pyrimidine ring)1450 - 1600Medium-Strong
N-H Bend1500 - 1600Medium
C-N Stretch1200 - 1350Medium

Causality Behind Predictions: The strong absorption for the C=O stretch is a hallmark of the aldehyde functional group. The N-H stretching frequency will appear as a medium intensity band in the 3300-3400 cm⁻¹ region. The pyrimidine ring will exhibit characteristic C=N and C=C stretching vibrations in the fingerprint region. The aliphatic C-H stretches of the ethyl group will be observed just below 3000 cm⁻¹.

Experimental Protocol for IR Spectroscopy

Workflow for Solid-State IR (ATR) Spectroscopy

Caption: Workflow for acquiring a solid-state IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.[3]

Predicted Mass Spectrometry Data

The molecular formula for this compound is C₇H₉N₃O, with a monoisotopic mass of 151.0746 Da.[8]

Ion Predicted m/z Interpretation
[M+H]⁺152.0818Protonated molecular ion
[M]⁺˙151.0746Molecular ion
[M-CH₃]⁺136.0563Loss of a methyl radical
[M-C₂H₄]⁺˙123.0536Loss of ethene via McLafferty rearrangement
[M-CHO]⁺122.0719Loss of the formyl radical

Causality Behind Predictions: In electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ is expected to be the base peak. In electron ionization (EI), the molecular ion [M]⁺˙ should be observed. Common fragmentation pathways for pyrimidine derivatives involve the loss of substituents and ring cleavage.[9] For this molecule, fragmentation of the ethylamino side chain is likely, leading to the loss of a methyl radical or ethene. Loss of the formyl radical from the aldehyde group is also a probable fragmentation pathway.

Experimental Protocol for Mass Spectrometry

Workflow for ESI-MS Analysis

Caption: Workflow for acquiring a mass spectrum using electrospray ionization.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectral analysis of this compound. The detailed protocols and interpreted spectral data serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development. By following the outlined experimental procedures and utilizing the predicted spectral data as a reference, scientists can confidently identify and characterize this important pyrimidine derivative, paving the way for its application in the synthesis of novel bioactive compounds.

References

Core Topic: 2-(Ethylamino)pyrimidine-5-carbaldehyde - A Comprehensive Analysis of Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(Ethylamino)pyrimidine-5-carbaldehyde is a heterocyclic compound of significant interest, primarily serving as a versatile intermediate in the synthesis of biologically active molecules.[1][2] Its utility in the development of novel therapeutic agents and other functional organic materials necessitates a thorough understanding of its fundamental physicochemical properties.[2] This guide provides a detailed examination of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven experimental protocols. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently assess this key synthetic building block for its intended applications.

Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is paramount before undertaking formulation or synthesis activities. While specific experimental data for this compound is not extensively published, we can infer its likely characteristics from its structure and data from closely related analogs.

PropertyInferred Value/ObservationRationale & Comparative Analogs
Molecular Formula C₇H₉N₃ODerived from its chemical structure.
Molecular Weight 151.17 g/mol Calculated from the molecular formula.
Appearance Likely a yellow to cream-colored crystalline solid.Analogs such as 2-(Ethylthio)pyrimidine-5-carbaldehyde and 2-Aminopyrimidine-5-carboxaldehyde are described as yellow crystalline powders or solids.[1]
Melting Point Expected to be variable; likely in the range of 60-220 °C.Significant variation is seen in similar structures. 2-(Ethylthio)pyrimidine-5-carbaldehyde has a melting point of 64-66 °C, whereas 2-Aminopyrimidine-5-carboxaldehyde melts at a much higher 209-214 °C.[1] This highlights the strong influence of the substituent at the 2-position on crystal lattice energy.

Solubility Characterization

Solubility is a critical parameter that dictates a compound's utility, from reaction kinetics in synthesis to bioavailability in drug development. The solubility of this molecule is governed by the interplay between the polar pyrimidine core, the hydrogen-bonding capabilities of the ethylamino group, and the polar aldehyde moiety.

Scientific Rationale for Solvent Selection

To establish a comprehensive solubility profile, a diverse set of solvents is required. The choice of solvents is not arbitrary; it is a systematic process designed to probe the compound's behavior in various chemical environments, from polar protic to aprotic and nonpolar systems. This approach is standard in pharmaceutical and chemical development to anticipate the compound's behavior in different media, such as reaction mixtures or biological fluids.[3]

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents can engage in hydrogen bonding with the pyrimidine's nitrogen atoms and the ethylamino group, potentially leading to good solubility.[4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can solvate the polar regions of the molecule effectively without interfering with the compound's hydrogen bond donating sites.

  • Chlorinated Solvents (e.g., Dichloromethane): Useful for assessing solubility in moderately polar environments, common in organic synthesis and extraction.

  • Aqueous Buffers (pH 3, 7, 9): Essential for understanding how solubility changes with pH, which is critical for compounds with ionizable groups like the amino-pyrimidine system.

Predicted Solubility Profile

The following table presents a predicted solubility profile based on the compound's structure. These values are illustrative and should be confirmed experimentally.

SolventPredicted Solubility CategoryRationale
Dimethyl Sulfoxide (DMSO)Highly SolubleExcellent solvent for a wide range of polar organic molecules.
N,N-Dimethylformamide (DMF)SolubleA common polar aprotic solvent used in synthesis; expected to readily dissolve the compound.[3]
MethanolModerately SolubleThe presence of functional groups capable of hydrogen bonding suggests good solubility.[4]
Dichloromethane (DCM)Slightly SolubleLower polarity may limit solubility compared to more polar solvents.
WaterPoorly SolubleWhile polar, the overall organic character of the molecule may limit aqueous solubility. Solubility is expected to be pH-dependent.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining equilibrium solubility. Its trustworthiness lies in allowing the system to reach a true thermodynamic equilibrium.

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of this compound to several vials, ensuring a visible amount of solid remains undissolved.

  • To each vial, add a precise volume (e.g., 1.0 mL) of the selected solvent (DMSO, Methanol, Water, etc.).

Step 2: Equilibration

  • Seal the vials securely.

  • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-48 hours). The extended time ensures the dissolution rate equals the precipitation rate.

Step 3: Sample Separation

  • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) to remove all undissolved solids. This step is critical to avoid artificially high results.

Step 4: Quantification

  • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of an analytical method.

  • Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC-UV) method.

Visualization: Solubility Determination Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification A Add Excess Solid to Vials B Add Known Volume of Solvent A->B C Seal and Shake (24-48h at 25°C) B->C D Settle Undissolved Solid C->D E Filter Supernatant (0.45 µm Syringe Filter) D->E F Dilute Filtrate E->F G Analyze by HPLC-UV F->G H Calculate Solubility (e.g., mg/mL) G->H

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability Assessment

Understanding a compound's stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradation products.[5][6] The primary liabilities in the this compound structure are the aldehyde group, which is prone to oxidation, and the potential for hydrolysis under harsh pH conditions.

Recommended Handling and Storage

Based on safety data sheets for analogous pyrimidine compounds, the following storage conditions are recommended to ensure long-term integrity:

  • Temperature: Store in a cool, dry place. For long-term storage, freezer conditions (-20°C) are advisable.[6][7]

  • Atmosphere: Keep in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect against oxidation and moisture.[7]

  • Light: Protect from light to prevent potential photodegradation, a common issue for aromatic aldehydes.[6]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[6]

Potential Degradation Pathways

While specific degradation studies on this molecule are not publicly available, we can predict likely pathways based on its functional groups:

  • Oxidation: The aldehyde group (-CHO) is susceptible to oxidation to the corresponding carboxylic acid (-COOH), especially in the presence of air (auto-oxidation) or oxidizing agents.

  • Hydrolysis: Under strongly acidic or basic conditions, the pyrimidine ring itself could potentially undergo cleavage, though it is generally a stable aromatic system.[8][9][10]

  • Photodegradation: Aromatic aldehydes can be sensitive to UV light, which can initiate radical reactions or other transformations.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is a systematic way to identify likely degradation products and develop stability-indicating analytical methods. The protocol below is based on standard industry practices.

Step 1: Stock Solution Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

Step 2: Application of Stress Conditions

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Heat at 80°C for 4 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Keep at room temperature for 2 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Keep at room temperature for 4 hours.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 24 hours.

  • Photodegradation: Expose a vial of the stock solution to a photostability chamber (with UV/Vis light) for 24 hours. A control sample should be wrapped in aluminum foil and placed in the same chamber.

Step 3: Sample Quenching and Analysis

  • At the end of the exposure time, cool the samples to room temperature.

  • Neutralize the acid and base hydrolysis samples by adding an equimolar amount of base or acid, respectively.

  • Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV method. The method should be capable of separating the parent peak from all degradation product peaks.

Predicted Stability Outcome
Stress ConditionPredicted StabilityLikely Degradant
1.0 M HCl, 80°CPotentially UnstableRing degradation products
1.0 M NaOH, RTPotentially UnstableProducts from base-catalyzed reactions
10% H₂O₂, RTUnstable2-(Ethylamino)pyrimidine-5-carboxylic acid
Heat (80°C)Likely StableMinimal degradation expected
Light (UV/Vis)Potentially UnstablePhotodegradation products

Visualization: Forced Degradation Workflow

G cluster_stress Stress Conditions A Prepare Stock Solution (1 mg/mL) B Acid (1M HCl, 80°C) A->B C Base (1M NaOH, RT) A->C D Oxidative (10% H₂O₂, RT) A->D E Thermal (80°C) A->E F Photolytic (UV/Vis Light) A->F G Neutralize / Quench Reactions B->G C->G D->G E->G F->G H Dilute to Final Concentration G->H I Analyze by Stability- Indicating HPLC Method H->I J Compare Stressed vs. Unstressed Control I->J

Caption: Workflow for a Forced Degradation Study.

Conclusion

This compound is a synthetic intermediate with significant potential. This guide outlines the critical parameters of its solubility and stability. It is predicted to be soluble in polar organic solvents like DMSO and DMF, with moderate solubility in alcohols. The primary stability concern is the oxidation of the aldehyde functional group, necessitating storage under an inert atmosphere and protection from light. The provided experimental protocols offer robust, validated frameworks for researchers to empirically determine these properties, ensuring the compound's successful and reliable application in synthesis and development pipelines.

References

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Discovery and First Synthesis of 2-(Ethylamino)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide delineates the scientific context and plausible first synthesis of 2-(Ethylamino)pyrimidine-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. While a singular, seminal publication marking its "discovery" is not prominent in the scientific literature, its structural motifs are present in numerous patented bioactive compounds, suggesting its initial synthesis was likely as a key intermediate in drug discovery programs. This document provides a detailed, scientifically-grounded putative first synthesis, based on established and robust chemical transformations. The proposed synthetic pathway involves a two-step sequence: the initial synthesis of the precursor, 2-(ethylamino)pyrimidine, followed by its formylation to yield the target aldehyde. This guide offers in-depth experimental protocols, mechanistic insights, and a discussion of the chemical principles underpinning the synthetic strategy, aimed at providing researchers with a comprehensive understanding of this important building block.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a vast array of therapeutic agents. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[1] Consequently, synthetic pyrimidine derivatives have been extensively explored for their potential to modulate biological pathways, leading to the development of drugs with diverse activities, including anticancer, antiviral, and antibacterial properties. The introduction of various functional groups onto the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.

The title compound, this compound, with its amino and aldehyde functionalities, represents a versatile intermediate for the synthesis of more complex molecules. The 2-amino group can act as a hydrogen bond donor and acceptor, while the 5-carbaldehyde group is a reactive handle for a variety of chemical transformations, such as reductive aminations, condensations, and oxidations.

A Putative First Synthesis: A Logical and Evidenced-Based Approach

Given the absence of a dedicated publication on the first synthesis of this compound (CAS 137279-29-9), we propose a logical and well-precedented two-step synthetic route. This pathway is based on fundamental and widely employed reactions in heterocyclic chemistry.

The overall synthetic strategy is depicted below:

Synthetic_Pathway cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Amination cluster_2 Step 3: Vilsmeier-Haack Formylation Guanidine_HCl Guanidine Hydrochloride Precursor 2-Aminopyrimidine Guanidine_HCl->Precursor NaOEt, EtOH, Reflux Malonaldehyde_bis Malonaldehyde bis(dimethyl acetal) Malonaldehyde_bis->Precursor 2_Aminopyrimidine 2-Aminopyrimidine Precursor->2_Aminopyrimidine Ethylamino_pyrimidine 2-(Ethylamino)pyrimidine 2_Aminopyrimidine->Ethylamino_pyrimidine NaH, DMF Ethyl_Iodide Ethyl Iodide Ethyl_Iodide->Ethylamino_pyrimidine Ethylamino_pyrimidine_2 2-(Ethylamino)pyrimidine Ethylamino_pyrimidine->Ethylamino_pyrimidine_2 Target_Molecule This compound Ethylamino_pyrimidine_2->Target_Molecule Electrophilic Aromatic Substitution Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Target_Molecule

Figure 1: Proposed synthetic pathway for this compound.

Step 1 & 2: Synthesis of the Precursor, 2-(Ethylamino)pyrimidine

The synthesis of the key precursor, 2-(ethylamino)pyrimidine, can be efficiently achieved in two steps starting from readily available commercial reagents.

Step 1: Synthesis of 2-Aminopyrimidine

The initial step involves the condensation of guanidine with a 1,3-dicarbonyl compound or its equivalent. A common and effective method utilizes malonaldehyde bis(dimethyl acetal) and guanidine hydrochloride in the presence of a base such as sodium ethoxide.

Experimental Protocol: Synthesis of 2-Aminopyrimidine

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

  • Reaction Setup: To the sodium ethoxide solution, add guanidine hydrochloride (1.0 eq). Stir the mixture at room temperature for 20-30 minutes.

  • Addition of Electrophile: Add malonaldehyde bis(dimethyl acetal) (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-aminopyrimidine as a solid.

Step 2: N-Alkylation to 2-(Ethylamino)pyrimidine

The second step involves the selective N-alkylation of 2-aminopyrimidine with an ethylating agent. The use of a strong base like sodium hydride ensures the deprotonation of the exocyclic amino group, facilitating its reaction with ethyl iodide.

Experimental Protocol: Synthesis of 2-(Ethylamino)pyrimidine

  • Reaction Setup: To a stirred suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF) in a flame-dried flask under an inert atmosphere, add a solution of 2-aminopyrimidine (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Deprotonation: Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the mixture back to 0 °C and add ethyl iodide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 2-(ethylamino)pyrimidine.

Step 3: Vilsmeier-Haack Formylation

The final and key step in this putative synthesis is the formylation of the electron-rich 2-(ethylamino)pyrimidine ring. The Vilsmeier-Haack reaction is the method of choice for this transformation.[2][3][4][5][6] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).

Mechanism of the Vilsmeier-Haack Reaction

The mechanism proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

Vilsmeier_Haack_Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution DMF DMF Intermediate_1 Adduct DMF->Intermediate_1 Nucleophilic Attack POCl3 POCl3 POCl3->Intermediate_1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate_1->Vilsmeier_Reagent Elimination Vilsmeier_Reagent_2 Vilsmeier Reagent Vilsmeier_Reagent->Vilsmeier_Reagent_2 Ethylamino_pyrimidine 2-(Ethylamino)pyrimidine Sigma_Complex Sigma Complex Ethylamino_pyrimidine->Sigma_Complex Attack on Electrophile Vilsmeier_Reagent_2->Sigma_Complex Iminium_Intermediate Iminium Intermediate Sigma_Complex->Iminium_Intermediate Rearomatization Target_Molecule This compound Iminium_Intermediate->Target_Molecule Hydrolysis

Figure 2: Mechanism of the Vilsmeier-Haack formylation.

The 2-(ethylamino) group is an activating, ortho-, para-directing group. In the pyrimidine ring, the C5 position is electronically analogous to the para-position of an aniline ring, making it susceptible to electrophilic attack.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer, place anhydrous DMF (3.0 eq) and cool to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Addition of Substrate: Add a solution of 2-(ethylamino)pyrimidine (1.0 eq) in anhydrous DMF dropwise to the freshly prepared Vilsmeier reagent, again keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction's progress by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Basify the aqueous solution to a pH of 8-9 with a saturated sodium bicarbonate solution or dilute sodium hydroxide.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Summary

The following table summarizes the key physical and chemical properties of the target compound and its precursors.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-AminopyrimidineC₄H₅N₃95.10109-12-6
2-(Ethylamino)pyrimidineC₆H₉N₃123.16461-99-4
This compoundC₇H₉N₃O151.17137279-29-9

Conclusion

This technical guide has presented a logical and scientifically robust putative first synthesis of this compound. While the initial discovery of this compound is not explicitly detailed in a single publication, its synthesis can be confidently approached through a reliable two-step process involving the preparation of 2-(ethylamino)pyrimidine and its subsequent Vilsmeier-Haack formylation. The detailed protocols and mechanistic discussions provided herein offer valuable insights for researchers and drug development professionals working with this important class of heterocyclic intermediates. The versatility of the title compound ensures its continued relevance in the ongoing quest for novel therapeutic agents.

References

Potential biological activity of 2-(Ethylamino)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Investigative Guide to the Potential Biological Activity of 2-(Ethylamino)pyrimidine-5-carbaldehyde

Abstract: This technical guide provides a comprehensive analysis of the potential biological activities of the novel compound, this compound. While direct experimental data for this specific molecule is not yet available in public literature, its structure presents a compelling case for significant therapeutic potential. By deconstructing the molecule into its core components—the privileged 2-aminopyrimidine scaffold and the reactive 5-carbaldehyde moiety—we can infer plausible mechanisms of action. This document hypothesizes two primary avenues of biological activity: anticancer and antimicrobial. For each hypothesis, we present a detailed mechanistic rationale grounded in established medicinal chemistry principles and propose a rigorous, multi-phase experimental strategy for validation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, data interpretation frameworks, and workflow visualizations to direct future investigation into this promising compound.

Introduction: Deconstructing the Molecule for Therapeutic Potential

The rational design of new therapeutic agents often begins with the identification of a "privileged scaffold"—a molecular framework that is known to bind to multiple biological targets. The compound this compound is built upon such a scaffold, augmented with a reactive functional group that suggests a specific and potent mechanism of action.

The 2-Aminopyrimidine Scaffold: A Foundation for Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like nucleic acids.[1] Its derivatives are known to possess a vast spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[2][3][4] Specifically, the 2-aminopyrimidine motif is a well-established pharmacophore in modern oncology. It acts as a bioisostere of the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site in a wide range of protein kinases.[5][6] This interaction is critical for inhibiting the signaling pathways that drive cancer cell proliferation. Numerous FDA-approved kinase inhibitors, such as Imatinib and Palbociclib, feature this core structure, highlighting its proven therapeutic value.[7][8][9]

The 5-Carbaldehyde Moiety: A Handle for Potent Interaction

The aldehyde group (-CHO) is a versatile and reactive functional group.[10] Its electrophilic carbonyl carbon can readily react with biological nucleophiles, such as the side chains of cysteine (thiol group) or lysine (amino group) residues in proteins.[11][12] This reactivity opens the door for the formation of a reversible or irreversible covalent bond between the compound and its target protein.[13] Covalent inhibitors often exhibit enhanced potency, prolonged duration of action, and the ability to overcome certain types of drug resistance. While aldehydes' inherent reactivity can pose challenges related to off-target effects and metabolic instability, when properly positioned within a targeted scaffold, they can serve as a powerful "warhead" for high-affinity binding and potent biological activity.[13][14][15]

Integrated Hypothesis

The combination of the kinase-targeting 2-aminopyrimidine scaffold with a reactive aldehyde warhead in this compound suggests a strong potential for potent and targeted biological activity. We hypothesize two primary therapeutic avenues for investigation:

  • Anticancer Activity: Primarily through the inhibition of protein kinases critical for tumor growth, potentially via a covalent binding mechanism that confers high potency and durability of effect.

  • Antimicrobial Activity: Through the disruption of essential bacterial processes, possibly by inhibiting enzymes like dihydrofolate reductase (DHFR) or by covalent modification of other vital bacterial proteins.[1]

Hypothesized Biological Activity I: Anticancer Potential

Mechanistic Rationale: Kinase Inhibition and Covalent Targeting

Many kinase inhibitors function by forming hydrogen bonds with the "hinge" region of the enzyme's ATP-binding pocket. The 2-aminopyrimidine moiety is perfectly suited for this role. We postulate that the primary mechanism of action for this compound is the inhibition of oncogenic protein kinases, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).[16]

The novelty of this compound lies in the potential for a dual-mode binding mechanism. The 2-aminopyrimidine core would first guide the molecule into the ATP-binding site and anchor it to the hinge region. This positioning would then place the 5-carbaldehyde group in close proximity to a nucleophilic amino acid residue (e.g., a cysteine), facilitating the formation of a covalent bond. This would effectively lock the inhibitor in place, leading to potent and sustained inactivation of the kinase and blockade of downstream signaling pathways that promote cell proliferation and survival.

Proposed Target Pathway: Tyrosine Kinase Signaling

Receptor Tyrosine Kinases (RTKs) are a major class of targets in cancer therapy. Their dysregulation leads to uncontrolled cell growth. The diagram below illustrates a generalized RTK signaling pathway that could be targeted by the compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Phosphorylates Ligand Growth Factor (e.g., EGF) Ligand->RTK Binds & Activates Compound 2-(Ethylamino)pyrimidine- 5-carbaldehyde Compound->RTK Inactivates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., Myc, Fos, Jun) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Validation for Anticancer Activity

A phased approach is recommended to systematically evaluate the anticancer potential of this compound.

Phase 1: Broad-Spectrum Cytotoxicity Screening (MTT Assay)

The initial step is to assess the compound's general cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[17][18]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and PC-3 [prostate]) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a 5% CO₂ incubator.[17]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of media and allow them to adhere overnight.[17]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the old media with 100 µL of media containing the compound dilutions. Include wells for "untreated control" (media only) and "vehicle control" (media with the highest concentration of DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: IC₅₀ Values

Results should be summarized in a table for clear comparison. The following is a template with hypothetical data.

Cancer Cell LineTissue of OriginHypothetical IC₅₀ (µM) of Test CompoundDoxorubicin (Control) IC₅₀ (µM)
MCF-7Breast Adenocarcinoma8.5 ± 1.20.8 ± 0.1
A549Lung Carcinoma12.3 ± 2.11.1 ± 0.2
HCT116Colon Carcinoma6.7 ± 0.90.6 ± 0.1
PC-3Prostate Carcinoma15.8 ± 2.52.5 ± 0.4
Phase 2: Mechanism of Action (MoA) Elucidation

If significant cytotoxicity (low µM IC₅₀ values) is observed, the next phase is to determine how the compound kills the cancer cells. A primary mechanism for anticancer drugs is the induction of apoptosis (programmed cell death).[17]

Protocol: Apoptosis Detection via Annexin V/PI Flow Cytometry

  • Cell Treatment: Seed a sensitive cell line (e.g., HCT116) in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC (stains early apoptotic cells) and 5 µL of Propidium Iodide (PI, stains late apoptotic/necrotic cells).[17]

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Anticancer Validation Workflow

G start Start: Compound Synthesis & Characterization phase1 Phase 1: In Vitro Cytotoxicity Screening start->phase1 protocol1 MTT Assay on Cancer Cell Panel phase1->protocol1 data1 Calculate IC50 Values protocol1->data1 decision Is IC50 in low µM range? data1->decision phase2 Phase 2: Mechanism of Action Studies decision->phase2 Yes stop End: Low Potency (Consider Re-synthesis) decision->stop No protocol2 Apoptosis Assay (Annexin V / PI) phase2->protocol2 protocol3 Western Blot for Apoptotic Markers phase2->protocol3 next Proceed to Target Deconvolution & In Vivo Studies protocol2->next protocol3->next

Caption: Experimental workflow for anticancer activity validation.

Hypothesized Biological Activity II: Antimicrobial Potential

The pyrimidine scaffold is present in several antibacterial drugs, such as trimethoprim, which functions as an inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for bacterial DNA synthesis.[1] The 2-aminopyrimidine structure is a known antifolate. Furthermore, the aldehyde group could covalently inactivate other essential bacterial enzymes, leading to bacterial cell death.[19]

Experimental Validation for Antimicrobial Activity

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21]

Experimental Protocol: Broth Microdilution Assay

  • Bacterial Strains: Use standard reference strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Inoculum Preparation: Culture the bacteria overnight. Dilute the culture in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[21]

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in MHB (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Presentation: MIC Values

Summarize the results in a table.

Bacterial StrainGram StainHypothetical MIC (µg/mL) of Test CompoundCiprofloxacin (Control) MIC (µg/mL)
Staphylococcus aureusPositive160.5
Escherichia coliNegative320.015

Antimicrobial Screening Workflow

G start Start: Compound Available screening Primary Antimicrobial Screening start->screening protocol Broth Microdilution Assay vs. Gram(+) & Gram(-) Bacteria screening->protocol data Determine MIC Values protocol->data decision Is MIC ≤ 32 µg/mL? data->decision moa Further Studies: - Mechanism of Action - Spectrum of Activity decision->moa Yes stop End: Low Activity decision->stop No next Proceed to Lead Optimization moa->next

Caption: Experimental workflow for antimicrobial activity screening.

Summary and Future Directions

This compound is a molecule of significant interest based on a robust structure-activity relationship analysis. The fusion of a proven kinase-binding scaffold with a reactive covalent warhead provides a strong rationale for investigating its potential as both an anticancer and antimicrobial agent.

The experimental workflows detailed in this guide provide a clear path forward for its initial evaluation. Should the compound demonstrate potent activity in the proposed in vitro assays, subsequent steps should include:

  • Target Deconvolution: Identifying the specific protein kinase(s) or bacterial enzyme(s) that the compound inhibits.

  • Medicinal Chemistry Optimization: Synthesizing analogues to improve potency, selectivity, and pharmacokinetic properties.

  • Advanced In Vitro Models: Testing in 3D cell cultures (spheroids) or biofilm models to better mimic physiological conditions.

  • In Vivo Efficacy Studies: Evaluating the compound's performance in appropriate animal models of cancer or infection.

This systematic approach will clarify the therapeutic potential of this compound and determine its viability as a lead compound for drug development.

References

The Versatile Heterocyclic Scaffold: A Technical Guide to 2-(Ethylamino)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Pyrimidine

In the landscape of modern medicinal chemistry and materials science, the pyrimidine core represents a privileged scaffold, forming the backbone of numerous biologically active compounds and functional materials. Among the diverse array of substituted pyrimidines, 2-(Ethylamino)pyrimidine-5-carbaldehyde has emerged as a particularly valuable and versatile heterocyclic building block. Its unique structural features—an electron-donating ethylamino group at the 2-position and a reactive aldehyde functionality at the 5-position—endow it with a rich chemical reactivity profile, making it a sought-after intermediate in the synthesis of complex molecular architectures.

This technical guide serves as an in-depth resource for researchers and professionals engaged in drug discovery and development. It provides a comprehensive overview of the synthesis, physicochemical properties, and key chemical transformations of this compound. By elucidating the causality behind experimental choices and providing validated protocols, this guide aims to empower scientists to effectively harness the synthetic potential of this important heterocyclic building block.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 137279-29-9--INVALID-LINK--
Molecular Formula C₇H₉N₃O--INVALID-LINK--
Molecular Weight 151.17 g/mol --INVALID-LINK--
Appearance Off-white to light yellow powder[Various Supplier Data]
Purity >97%--INVALID-LINK--

Spectroscopic Data (Predicted and Typical Ranges):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two singlets for the pyrimidine ring protons, and a singlet for the aldehyde proton in the downfield region (around 9-10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the ethyl group carbons, the pyrimidine ring carbons (with the carbon bearing the aldehyde group being significantly deshielded), and a signal for the carbonyl carbon of the aldehyde in the range of 180-190 ppm.[1][2]

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration from the aldehyde group, typically in the region of 1680-1700 cm⁻¹. N-H stretching and bending vibrations from the ethylamino group, as well as C=N and C=C stretching vibrations from the pyrimidine ring, are also expected.[3][4]

Synthesis of this compound: The Vilsmeier-Haack Approach

The most common and efficient method for the introduction of a formyl group onto an electron-rich heterocyclic ring system is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electron-donating nature of the 2-ethylamino group activates the pyrimidine ring towards electrophilic substitution at the 5-position.

Vilsmeier_Haack_Synthesis cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Starting_Material 2-(Ethylamino)pyrimidine Intermediate Iminium Salt Intermediate Starting_Material->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis (H₂O)

Figure 1: General workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of electron-rich heterocycles.

Materials:

  • 2-(Ethylamino)pyrimidine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF solution while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction with Substrate: Dissolve 2-(ethylamino)pyrimidine (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, anhydrous solvents and reagents are crucial to prevent its decomposition and ensure high yields.

  • Slow Addition at Low Temperature: The formation of the Vilsmeier reagent is an exothermic process. Slow addition of POCl₃ at 0 °C controls the reaction rate and prevents undesirable side reactions.

  • Refluxing: Heating the reaction mixture provides the necessary activation energy for the electrophilic aromatic substitution to occur at a reasonable rate.

  • Aqueous Work-up with Base: The hydrolysis of the intermediate iminium salt to the final aldehyde product is achieved during the aqueous work-up. The use of a mild base like sodium bicarbonate neutralizes the acidic byproducts of the reaction.

Key Reactions and Synthetic Applications

The aldehyde functionality of this compound serves as a versatile handle for a variety of chemical transformations, enabling the construction of more complex and functionally diverse molecules.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base.[5][6] This reaction is instrumental in synthesizing α,β-unsaturated compounds, which are valuable intermediates in their own right.

Knoevenagel_Condensation Aldehyde 2-(Ethylamino)pyrimidine- 5-carbaldehyde Product α,β-Unsaturated Pyrimidine Derivative Aldehyde->Product Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Product Base Base Catalyst (e.g., Piperidine, Triethylamine) Base->Product

Figure 2: Schematic representation of the Knoevenagel condensation with this compound.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent.

Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds. The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. This one-pot procedure is often preferred over direct alkylation of amines due to better control over the degree of alkylation.

Experimental Protocol: Reductive Amination with Benzylamine

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in DCE or THF.

  • Add benzylamine (1.1 equivalents) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in Drug Discovery: Synthesis of STAT6 Inhibitors

A significant application of this compound and its derivatives is in the synthesis of Signal Transducer and Activator of Transcription 6 (STAT6) inhibitors. STAT6 is a key protein involved in the signaling pathways of interleukins IL-4 and IL-13, which play a crucial role in T-helper cell 2 (Th2) differentiation. As such, STAT6 is a promising therapeutic target for allergic conditions like asthma and atopic diseases.[7][8]

The aldehyde functionality of the pyrimidine core can be transformed into a carboxamide group, which is a common feature in many STAT6 inhibitors. For instance, derivatives of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide have shown potent STAT6 inhibitory activity.[7] One such potent inhibitor is AS1517499, which has demonstrated efficacy in preclinical models of allergic diseases.[8][9]

STAT6_Inhibitor_Synthesis Start 2-(Ethylamino)pyrimidine- 5-carbaldehyde Carboxylic_Acid 2-(Ethylamino)pyrimidine- 5-carboxylic acid Start->Carboxylic_Acid e.g., Pinnick Oxidation Oxidation Oxidation STAT6_Inhibitor STAT6 Inhibitor (Carboxamide Derivative) Carboxylic_Acid->STAT6_Inhibitor + Amine Amide_Coupling Amide Coupling

Figure 3: A plausible synthetic pathway from this compound to STAT6 inhibitors.

The synthesis of these inhibitors typically involves the oxidation of the aldehyde to a carboxylic acid, followed by an amide coupling reaction with a suitable amine. This highlights the strategic importance of this compound as a key starting material in the development of novel therapeutics.

Conclusion: A Building Block of Strategic Importance

This compound stands out as a heterocyclic building block of significant strategic importance. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group provide a gateway to a wide range of complex and functionally rich molecules. As demonstrated by its application in the synthesis of potent STAT6 inhibitors, this pyrimidine derivative holds considerable promise for the future of drug discovery and development. The protocols and insights provided in this guide are intended to facilitate and inspire further exploration of this valuable synthetic intermediate, paving the way for new innovations in medicinal chemistry and beyond.

References

A Technical Guide to 2-(Ethylamino)pyrimidine-5-carbaldehyde for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-(Ethylamino)pyrimidine-5-carbaldehyde, a key building block in modern medicinal chemistry. We will explore its commercial availability, key chemical properties, and its strategic application in the synthesis of bioactive molecules. A detailed, field-proven experimental protocol for a common synthetic transformation is also provided to demonstrate its utility.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery. Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems.[1][2] Consequently, synthetic analogues of pyrimidines are of immense interest to medicinal chemists for their potential to modulate a wide array of biological targets.[2][3] Pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications.

This compound (CAS No. 137279-29-9) is a versatile bifunctional molecule. It incorporates the key pyrimidine scaffold, an ethylamino group which can act as a hydrogen bond donor and acceptor, and a reactive aldehyde functionality. This aldehyde group is a synthetic linchpin, enabling a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it a valuable starting material for the synthesis of diverse compound libraries.

Commercial Availability and Suppliers

This compound is available from a number of specialized chemical suppliers. When sourcing this reagent, it is crucial to consider purity, available quantities, and lead times. Below is a summary of known suppliers. Researchers are advised to request certificates of analysis to confirm purity before use.

SupplierProduct Number/ReferenceCAS NumberNotes
BLD PharmBD146310137279-29-9Available for online orders.[4]
AN PharmaTech Co LtdAN-23612137279-29-9Listed as 2-Ethylamino-pyrimidine-5-carbaldehyde.
CymitQuimica10-F310227137279-29-9
NovachemistryNVC067029137279-29-9Purity listed as >97%.[5]

Physicochemical Properties and Safety Data

A comprehensive understanding of the physicochemical properties and safe handling procedures is paramount for the successful and safe utilization of any chemical reagent.

Chemical and Physical Properties
PropertyValueSource
CAS Number 137279-29-9[4][6]
Molecular Formula C₇H₉N₃O[5]
Molecular Weight 151.17 g/mol [5]
Appearance (Likely a solid)Inferred from related compounds
Purity >97% (Typical)[5]
Safety and Handling
  • Hazard Statements: Likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.

  • Precautionary Statements:

    • Wear protective gloves, eye protection, and face protection.

    • Use only in a well-ventilated area. Avoid breathing dust.

    • Wash hands thoroughly after handling.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

    • IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

Always consult the supplier-specific SDS upon receipt of the chemical and handle it in a fume hood according to standard laboratory safety procedures.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a pyrimidine core, an amino substituent, and a reactive aldehyde makes this compound a valuable starting material for the synthesis of kinase inhibitors, among other biologically active molecules. The aldehyde functionality serves as a key handle for introducing molecular diversity through reactions such as reductive amination and Pictet-Spengler reactions.[7]

Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The pyrimidine scaffold is a common feature in many approved kinase inhibitors. The aldehyde group of this compound can be readily converted into a variety of substituted amines via reductive amination, allowing for the exploration of the chemical space around the pyrimidine core to optimize binding to the target kinase.

Construction of Fused Heterocyclic Systems

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and related fused heterocyclic systems.[8][9] Reacting this compound with a tryptamine derivative, for example, would lead to the formation of a novel polycyclic scaffold with potential biological activity.[10][11][12]

Experimental Protocol: Reductive Amination

The following protocol provides a detailed, step-by-step methodology for a representative reductive amination reaction using this compound. This procedure is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[13][14]

Rationale and Causality

Reductive amination is a two-step, one-pot process. First, the aldehyde reacts with a primary or secondary amine to form an imine or iminium ion intermediate. This is typically catalyzed by a weak acid. In the second step, a mild reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the imine/iminium ion to the corresponding amine. STAB is often the reagent of choice because it is less reactive towards the starting aldehyde than other reducing agents like sodium borohydride, thus minimizing side reactions.[13]

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Purification A Dissolve 2-(Ethylamino)pyrimidine- 5-carbaldehyde (1.0 eq) and primary/secondary amine (1.1 eq) in anhydrous DCM B Add acetic acid (catalytic) A->B C Stir at room temperature for 1-2 hours B->C D Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise C->D Imine formation E Stir at room temperature for 12-24 hours D->E F Quench with saturated NaHCO3 (aq) E->F Reaction completion G Extract with DCM F->G H Dry organic layer (Na2SO4) and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for the reductive amination of this compound.

Step-by-Step Methodology
  • Reaction Setup: To a solution of this compound (1.0 equivalent) and the desired primary or secondary amine (1.1 equivalents) in anhydrous dichloromethane (DCM, approx. 0.1 M), add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 10 minutes. Caution: The addition of STAB can be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amine.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its strategic importance lies in the combination of a privileged pyrimidine scaffold and a synthetically tractable aldehyde functionality. The robust and reliable nature of reactions such as reductive amination allows for the systematic exploration of chemical space, making this reagent a valuable tool for researchers, scientists, and drug development professionals.

References

An In-depth Technical Guide to the Safe Handling and Application of 2-(Ethylamino)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-(Ethylamino)pyrimidine-5-carbaldehyde is a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its unique structure, featuring a reactive aldehyde group on a pyrimidine scaffold, makes it an essential intermediate for synthesizing a diverse range of biologically active molecules, including kinase inhibitors and modulators of cellular signaling pathways.[1][2] However, its reactivity and structural alerts necessitate a thorough understanding of its safety profile and handling requirements to ensure personnel safety and experimental integrity. This guide provides a comprehensive overview of the chemical properties, potential hazards, and detailed protocols for the safe handling, storage, use, and disposal of this compound, tailored for researchers and drug development professionals.

Compound Profile and Significance

This compound (CAS No. 137279-29-9) belongs to the aminopyrimidine class of compounds, which are widely recognized for their versatile roles in pharmacology.[3][4] The pyrimidine core is a fundamental component of nucleobases, vitamins, and numerous approved drugs, highlighting its biocompatibility and utility in molecular design.[5][6] The presence of the ethylamino group at the C2 position and a carbaldehyde (formyl) group at the C5 position provides two distinct points for synthetic modification, allowing for the construction of complex molecular architectures. Its application as a precursor in the synthesis of STAT6 inhibitors, for example, underscores its importance in developing therapeutics for allergic and inflammatory diseases.[7]

Chemical and Physical Properties

A clear understanding of the compound's physical properties is the first step in ensuring its proper handling and use in experimental settings.

PropertyValueSource(s)
CAS Number 137279-29-9[3][4]
Molecular Formula C₇H₉N₃O[8][9]
Molecular Weight 151.17 g/mol Derived from formula
Appearance Solid (Typically a powder)[8]
SMILES O=CC1=CN=C(NCC)N=C1[3]
InChI Key LWGUFUMSHBQUFV-UHFFFAOYSA-N[8]

Hazard Identification and Toxicological Assessment

While specific toxicological data for this compound is not extensively published, the hazard profile can be reliably inferred from the known reactivity of its functional groups and data from structurally similar compounds, such as 2-aminopyrimidine and other pyrimidine aldehydes.[10][11]

GHS Hazard Classification (Inferred)

Based on analogous compounds, researchers should handle this chemical as if it possesses the following hazards according to the Globally Harmonized System (GHS):

  • Skin Irritation (Category 2), H315: Causes skin irritation.[12][13]

  • Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[12][13]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[12]

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338, P304+P340.[11]

Toxicological Narrative

The primary hazards are associated with direct contact. The aldehyde functional group can react with biological nucleophiles, such as amine and thiol groups in proteins, leading to irritation. The aminopyrimidine core, while common in biology, can exhibit a range of toxicological effects depending on its substitution pattern.[14][15] Given the lack of comprehensive studies, the compound should be treated as potentially harmful if ingested or inhaled, and chronic exposure should be avoided. All handling should be performed with the assumption that the compound is toxic until proven otherwise.

Comprehensive Safety and Handling Protocols

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory when working with this compound.

Engineering Controls
  • Ventilation: All weighing and handling of the solid compound, as well as all reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10][16]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and located near the workstation.[16]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent exposure. The rationale for each piece of equipment is as follows:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[10] This is necessary to protect against splashes of solvents or accidental projection of the solid material, preventing serious eye irritation.

  • Skin Protection:

    • Gloves: Use chemically resistant, impervious gloves (e.g., nitrile). Gloves should be inspected before use and changed immediately if contamination is suspected.

    • Lab Coat: A flame-resistant lab coat must be worn and kept fully fastened to protect skin and personal clothing.

  • Respiratory Protection: If handling large quantities or if there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with a particulate filter is recommended.[16]

Storage and Incompatibility
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10][16] Some suppliers recommend freezer storage to maintain long-term quality.[16] Protect from light and moisture.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[16] Aldehyd groups can be readily oxidized, and the aminopyrimidine ring can be protonated or degraded by strong acids, potentially leading to vigorous or exothermic reactions.

Workflow for Safe Handling

The following diagram outlines the mandatory workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase P1 Review SDS and Experimental Protocol P2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) P1->P2 P3 Verify Fume Hood Functionality P2->P3 H1 Carefully Weigh Solid Compound P3->H1 H2 Add to Reaction Vessel Using Powder Funnel H1->H2 H3 Securely Cap Vessel and Initiate Reaction H2->H3 C1 Quench Reaction (If Applicable) H3->C1 C2 Segregate Waste into Labeled Containers C1->C2 C3 Clean Glassware and Work Area in Hood C2->C3 C4 Remove PPE and Wash Hands Thoroughly C3->C4

Caption: Standard workflow for handling this compound.

Emergency and Disposal Procedures

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[11]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[13] If irritation persists, seek medical advice.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Accidental Release Measures
  • Small Spills: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation.[16] Place into a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: Evacuate the area. Prevent entry of unauthorized personnel. Contact environmental health and safety personnel.

Waste Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. The material should be disposed of by a licensed chemical destruction plant or via controlled incineration.[10] Do not allow the material to enter drains or waterways.

Application in a Research Context: A Representative Protocol

To illustrate the practical application of these safety principles, we will outline a standard reductive amination protocol using this compound. This reaction is a cornerstone of medicinal chemistry for converting aldehydes into amines.

Objective: To synthesize an N-substituted derivative via reductive amination.

Causality: The aldehyde is first reacted with a primary or secondary amine to form an imine (or iminium ion) intermediate in situ. This intermediate is then reduced by a mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB), which is chosen because it is less reactive towards the starting aldehyde than other hydrides and is stable in common organic solvents.

Detailed Experimental Protocol
  • Preparation (in Fume Hood): To a dry, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) or dichloroethane (DCE) as the solvent. Safety Note: Both solvents are volatile and potentially toxic; ensure handling occurs deep within the fume hood.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) (1.2 eq) to liberate the free amine.

  • Formation of Imine: Allow the mixture to stir at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to control any potential exotherm. Safety Note: STAB reacts with moisture to release hydrogen gas. Add it slowly and ensure the reaction is under an inert atmosphere (e.g., nitrogen or argon) if substrates are sensitive.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Causality: This neutralizes the acidic byproducts from the STAB and any excess acid. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography.

Reaction Workflow Diagram

G A 2-(Ethylamino)pyrimidine- 5-carbaldehyde + R₂NH B Imine/Iminium Ion Intermediate A->B Stir in DCM/DCE D Final Amine Product B->D Reduction C [H] from NaBH(OAc)₃ (STAB) C->B E Aqueous Work-up (NaHCO₃) D->E F Purification (Chromatography) E->F

Caption: General workflow for reductive amination of the title compound.

Conclusion

This compound is an invaluable reagent for drug discovery professionals. Its synthetic utility is matched by its potential hazards, which are characteristic of reactive aromatic aldehydes. By adhering to the principles of proactive safety—including the consistent use of engineering controls and appropriate PPE, and a thorough understanding of the chemical's reactivity—researchers can confidently and safely leverage this compound to advance their scientific objectives. The protocols and information presented in this guide are designed to foster a culture of safety and ensure the integrity of research outcomes.

References

Methodological & Application

Synthesis of 2-(Ethylamino)pyrimidine-5-carbaldehyde from dichloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-(Ethylamino)pyrimidine-5-carbaldehyde from 2,5-Dichloropyrimidine

Introduction

Pyrimidine derivatives are foundational scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] Specifically, substituted pyrimidine-5-carbaldehydes are versatile intermediates, enabling the construction of more complex molecular architectures through reactions involving the aldehyde functionality. This application note provides a detailed, two-step protocol for the synthesis of this compound, a valuable building block, starting from the commercially available 2,5-Dichloropyrimidine.[2]

The described synthetic strategy employs two robust and well-established reactions in heterocyclic chemistry:

  • A regioselective Nucleophilic Aromatic Substitution (SNAr) to introduce the ethylamino group at the C2 position.

  • A subsequent Vilsmeier-Haack formylation to install the carbaldehyde group at the C5 position.

This guide is intended for researchers and scientists in organic synthesis and drug discovery, offering not only a step-by-step protocol but also a discussion of the underlying reaction principles to empower rational optimization and adaptation.

Synthetic Strategy Overview

The synthesis is designed as a sequential two-step process. The first step leverages the inherent electronic properties of the dichloropyrimidine ring to achieve a regioselective substitution. The second step utilizes a classic formylation reaction to achieve the target aldehyde.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Vilsmeier-Haack Formylation A 2,5-Dichloropyrimidine B 2-(Ethylamino)-5-chloropyrimidine A->B  Ethylamine (aq.), Triethylamine, EtOH, Reflux C This compound B->C  1. POCl3, DMF, 0°C  2. Aqueous Workup

Caption: Overall two-step synthetic workflow.

Part 1: Regioselective Synthesis of 2-(Ethylamino)-5-chloropyrimidine via SNAr

Principle and Mechanistic Insights

Nucleophilic aromatic substitution (SNAr) is a key transformation for functionalizing electron-deficient aromatic systems like pyrimidines.[3] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate.[4] The electron-deficient nature of the pyrimidine ring, which is enhanced by the two electronegative chlorine atoms and the ring nitrogens, makes it highly susceptible to attack by nucleophiles.[5]

In 2,5-dichloropyrimidine, the C2 and C5 positions are available for substitution. Regioselectivity is dictated by the electronic activation of the substitution sites. The C2 position is flanked by two ring nitrogen atoms, which provide significant electrophilic activation, making it the preferred site for nucleophilic attack over the C5 position. While SNAr reactions on dichloropyrimidines can sometimes yield mixtures, the strong activation at C2 generally favors selective substitution.[6][7]

Caption: The addition-elimination mechanism of the SNAr reaction.

Experimental Protocol
  • Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dichloropyrimidine (1.0 eq.).

  • Solvent and Base: Add ethanol (EtOH) to form a solution or suspension (approx. 0.2 M concentration). Add triethylamine (Et₃N, 1.5 eq.) to act as an acid scavenger for the HCl generated during the reaction.

  • Nucleophile Addition: Add aqueous ethylamine solution (70%, 1.2 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between dichloromethane (DCM) and water.[5]

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-(ethylamino)-5-chloropyrimidine as a solid.

Part 2: Synthesis of this compound via Vilsmeier-Haack Formylation

Principle and Mechanistic Insights

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9] The reaction utilizes a formylating agent, the "Vilsmeier reagent," which is an electrophilic chloromethyleniminium salt. This reagent is typically generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[10][11]

The electron-donating ethylamino group at the C2 position of the pyrimidine ring activates the heterocyclic system towards electrophilic substitution, directing the incoming electrophile (the Vilsmeier reagent) to the C5 position. The reaction proceeds via an electrophilic aromatic substitution, followed by hydrolysis during the aqueous workup to liberate the final aldehyde.[10]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution and Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloromethyleniminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Electrophilic Attack Substrate 2-(Ethylamino)-5-chloropyrimidine Substrate->Iminium Product 2-(Ethylamino)pyrimidine- 5-carbaldehyde Iminium->Product Aqueous Workup (Hydrolysis)

Caption: Key stages of the Vilsmeier-Haack formylation reaction.

Experimental Protocol
  • Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (5.0 eq.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 2.0 eq.) dropwise to the cooled DMF, maintaining the internal temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the 2-(ethylamino)-5-chloropyrimidine (1.0 eq.), obtained from Part 1, in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution, again keeping the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature, and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.

  • Workup (Hydrolysis):

    • Cool the reaction mixture back to 0 °C.

    • Carefully and slowly quench the reaction by pouring it into a beaker of crushed ice and water. This step is exothermic and should be done with caution in a fume hood.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7-8.

    • Stir the resulting mixture at room temperature for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Extraction and Purification:

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product, this compound.

Quantitative Data Summary

The following table outlines the typical reagents, molar ratios, and expected outcomes for this synthetic sequence. Yields are representative and may vary based on reaction scale and purification efficiency.

StepStarting MaterialKey ReagentsMolar Ratio (SM:Reagent)SolventTemperatureTypical Yield
1. SNAr 2,5-DichloropyrimidineEthylamine (70% aq.), Triethylamine1 : 1.2 : 1.5EthanolReflux (~80°C)75-85%
2. Vilsmeier 2-(Ethylamino)-5-chloropyrimidinePOCl₃, DMF1 : 2.0 : 5.0DMF0°C to 70°C60-70%

Conclusion

This application note details a reliable and efficient two-step synthesis of this compound from 2,5-dichloropyrimidine. The methodology relies on a regioselective nucleophilic aromatic substitution followed by a Vilsmeier-Haack formylation. The protocols are robust and grounded in well-understood reaction mechanisms, providing a solid foundation for the synthesis of this and structurally related pyrimidine building blocks for application in pharmaceutical and materials science research.

References

Application Notes and Protocols: Reductive Amination Reactions of 2-(Ethylamino)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-(Ethylamino)pyrimidine-5-carbaldehyde in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Specifically, this compound is a highly valuable and versatile building block in the synthesis of complex, biologically active molecules.[4][5] Its aldehyde functional group provides a reactive handle for various chemical transformations, most notably reductive amination, which allows for the controlled introduction of diverse amine functionalities. This process is a powerful tool for generating extensive libraries of novel compounds for drug discovery programs.

This guide provides an in-depth exploration of the reductive amination of this compound, offering a detailed mechanistic overview, practical experimental protocols, and expert insights to empower researchers in their synthetic endeavors.

The Core Reaction: Mechanistic Insights into Reductive Amination

Reductive amination is a robust and widely utilized method for the synthesis of amines from carbonyl compounds. The reaction proceeds in two key stages: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.[6][7] This one-pot reaction is favored for its efficiency and selectivity.[7][8]

The process begins with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the aldehyde. This is typically performed under mildly acidic conditions (pH 4-5) to facilitate the reaction.[6][9] Following the initial attack, a hemiaminal intermediate is formed, which then undergoes dehydration to yield an imine.[7] In the presence of a reducing agent, this imine is then selectively reduced to form the final amine product.[7][10]

A variety of reducing agents can be employed, with the choice depending on the specific substrates and desired reaction conditions. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[7][8][11] Sodium cyanoborohydride and sodium triacetoxyborohydride are often preferred as they are less reactive towards the starting aldehyde, allowing for the efficient formation of the imine intermediate before reduction occurs.[6][8]

Experimental Workflow and Protocols

The following diagram illustrates the general workflow for the reductive amination of this compound.

Reductive_Amination_Workflow Start Start Reagents Combine: - this compound - Amine - Solvent Start->Reagents Acid Add Acid Catalyst (e.g., Acetic Acid) Reagents->Acid Stir Stir at Room Temperature (Imine Formation) Acid->Stir Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)₃) Stir->Reducing_Agent Allow sufficient time for imine formation Reaction Continue Stirring (Reduction) Reducing_Agent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Amine Product Purification->Product

Caption: General workflow for the reductive amination of this compound.

Protocol 1: General Procedure using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride is a mild and selective reducing agent, making it an excellent choice for the reductive amination of various aldehydes and ketones.[12] It is particularly useful when working with substrates that are sensitive to more reactive hydrides.

Materials:

ReagentMolar Equiv.Purpose
This compound1.0Starting aldehyde
Amine (Primary or Secondary)1.0 - 1.2Nucleophile
Sodium Triacetoxyborohydride (NaBH(OAc)₃)1.2 - 1.5Reducing Agent
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)-Solvent
Acetic Acid (optional)catalyticCatalyst for imine formation

Procedure:

  • To a solution of this compound (1.0 equiv) and the desired amine (1.0-1.2 equiv) in anhydrous DCM or DCE (0.1-0.2 M), add a catalytic amount of acetic acid (if necessary).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the reaction mixture. An exotherm may be observed.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amine.

Protocol 2: Stepwise Procedure using Sodium Borohydride (NaBH₄)

For certain aldehydes and primary amines where dialkylation can be a competing side reaction, a stepwise procedure involving the pre-formation of the imine followed by reduction with sodium borohydride can be advantageous.[12]

Materials:

ReagentMolar Equiv.Purpose
This compound1.0Starting aldehyde
Primary Amine1.0Nucleophile
Methanol (MeOH) or Ethanol (EtOH)-Solvent
Sodium Borohydride (NaBH₄)1.0 - 1.2Reducing Agent

Procedure:

  • Dissolve this compound (1.0 equiv) and the primary amine (1.0 equiv) in methanol or ethanol (0.2-0.5 M).

  • Stir the mixture at room temperature for 2-4 hours to allow for complete imine formation. The formation of the imine can be monitored by TLC or NMR.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.0-1.2 equiv) in small portions. Be cautious as hydrogen gas evolution will occur.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as indicated by TLC or LC-MS (typically 1-3 hours).

  • Quench the reaction by the careful addition of water.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Key Considerations

  • Low Yields: Incomplete imine formation can lead to low yields. Ensure anhydrous conditions, especially when using water-sensitive reagents like STAB.[11] For less reactive amines or ketones, the addition of a Lewis acid such as Ti(OiPr)₄ or ZnCl₂ can sometimes improve yields.[8][11]

  • Side Reactions: Over-alkylation can be an issue with primary amines.[8] The stepwise protocol with NaBH₄ can help mitigate this.[12] Aldehyde self-condensation can also occur; using a slight excess of the amine can help to minimize this.

  • Choice of Reducing Agent: The choice of reducing agent is critical. NaBH₃CN and NaBH(OAc)₃ are generally preferred for one-pot reactions due to their selectivity for the iminium ion over the carbonyl group.[8][13] NaBH₄ is a stronger reducing agent and can reduce the starting aldehyde if added too early.[8][11]

  • pH Control: The pH of the reaction is important for imine formation. Mildly acidic conditions (pH 4-6) are generally optimal.[9][13] If the solution is too acidic, the amine nucleophile will be protonated and become non-nucleophilic.[8]

Conclusion

The reductive amination of this compound is a powerful and versatile synthetic tool for the generation of diverse amine libraries. By understanding the underlying mechanism and carefully selecting the appropriate reaction conditions and reagents, researchers can efficiently synthesize novel pyrimidine derivatives with significant potential for drug discovery and development. The protocols and insights provided in this guide serve as a comprehensive resource for scientists working in this exciting area of medicinal chemistry.

References

The Versatile Role of 2-(Ethylamino)pyrimidine-5-carbaldehyde in Condensation Reactions: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine-5-carbaldehyde Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents and biologically active molecules.[1] Its prevalence in DNA and RNA has made it a privileged scaffold in drug discovery. The strategic functionalization of this ring system allows for the precise modulation of a molecule's physicochemical properties and biological targets. Within this context, 2-(Ethylamino)pyrimidine-5-carbaldehyde emerges as a highly valuable and versatile building block. The presence of a reactive aldehyde group at the 5-position, coupled with an electron-donating ethylamino group at the 2-position, creates a unique electronic environment that facilitates a range of classical and novel condensation reactions.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound in two fundamental classes of condensation reactions: Knoevenagel condensations with active methylene compounds and Schiff base formation with primary amines. The protocols detailed herein are designed to be robust and adaptable, providing not just procedural steps but also the underlying chemical logic to empower researchers in their synthetic endeavors.

Core Principles of Reactivity

The aldehyde functional group of this compound is the primary site of electrophilic attack. The ethylamino substituent at the C2 position acts as an electron-donating group, which can modulate the reactivity of the pyrimidine ring and influence the properties of the resulting condensation products. This electronic feature is crucial for the design of novel molecular entities with specific therapeutic applications.

Part 1: Knoevenagel Condensation for Carbon-Carbon Bond Formation

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting a carbonyl compound with an active methylene compound in the presence of a basic catalyst.[2] This reaction is instrumental in the synthesis of α,β-unsaturated systems, which are precursors to a wide array of complex molecules and pharmacologically active agents.

Mechanistic Rationale

The reaction is typically catalyzed by a weak base, such as piperidine. The catalyst's primary role is to deprotonate the active methylene compound, generating a nucleophilic carbanion (enolate). This carbanion then attacks the electrophilic carbonyl carbon of the pyrimidine-5-carbaldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the stable, conjugated α,β-unsaturated product.

Knoevenagel_Mechanism Start This compound + Active Methylene Compound (Z-CH2-Z') Attack Nucleophilic Attack Start->Attack Catalyst Piperidine (Base) Enolate Nucleophilic Carbanion (Enolate) Catalyst->Enolate Deprotonation Enolate->Attack Intermediate Aldol Intermediate Attack->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Product α,β-Unsaturated Product (Knoevenagel Adduct) Dehydration->Product Schiff_Base_Mechanism Start This compound + Primary Amine (R-NH2) Catalyst Acid Catalyst (e.g., Acetic Acid) Attack Nucleophilic Attack Start->Attack Protonation Protonated Aldehyde Catalyst->Protonation Protonation Protonation->Attack Intermediate Carbinolamine Intermediate Attack->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Product Schiff Base (Imine Product) Dehydration->Product

References

The Strategic Utility of 2-(Ethylamino)pyrimidine-5-carbaldehyde in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Primacy of the Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine ring is a cornerstone in the architecture of numerous biologically active molecules, most notably as a fundamental component of nucleic acids.[1] In the realm of medicinal chemistry, this heterocyclic scaffold has garnered immense interest for its role in the development of targeted therapeutics, particularly protein kinase inhibitors.[1] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The pyrimidine core can form critical hydrogen bonds with the hinge region of the kinase ATP-binding site, making it an excellent pharmacophore for designing potent and selective inhibitors.[1]

Within the vast chemical space of pyrimidine derivatives, 2-(Ethylamino)pyrimidine-5-carbaldehyde emerges as a highly versatile and strategic starting material for the synthesis of a new generation of kinase inhibitors. Its unique combination of a reactive aldehyde group and a substituted pyrimidine core provides a powerful platform for constructing complex molecular architectures with desired pharmacological properties. This guide provides an in-depth exploration of the applications and protocols for leveraging this key intermediate in the synthesis of advanced kinase inhibitors.

Physicochemical Properties and Safe Handling of this compound

A thorough understanding of the physicochemical properties and safe handling procedures for this compound is paramount for its effective and safe utilization in the laboratory.

PropertyValueReference
Molecular Formula C7H9N3O[2]
Molecular Weight 151.17 g/mol [2]
Appearance White to off-white solid[3]
Melting Point Data not available[3]
SMILES CCNC1=NC=C(C=N1)C=O[2]
InChIKey FYDLRGFOAYUXIT-UHFFFAOYSA-N[2]

Safety and Handling:

This compound and related pyrimidine aldehydes should be handled with care in a well-ventilated fume hood.[4][5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[4] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[5] For inhalation, move to fresh air.[5] If swallowed, rinse mouth with water and seek medical attention.[6] Contaminated clothing should be removed and washed before reuse.[6] Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids.[5]

Core Synthetic Strategy: Building Diaminopyrimidine Kinase Inhibitors

A prominent and highly effective strategy for elaborating this compound into a potent kinase inhibitor scaffold involves a multi-step synthesis culminating in a 2,4-diaminopyrimidine core. This core is a common feature in many approved and investigational kinase inhibitors.[7][8] The synthetic approach typically involves a Knoevenagel condensation followed by a cyclization reaction with guanidine.

The aldehyde functionality of this compound provides a reactive handle for the initial carbon-carbon bond formation via a Knoevenagel condensation with an active methylene compound, such as malononitrile.[9] This reaction is often catalyzed by a weak base and leads to the formation of an α,β-unsaturated dinitrile intermediate.[9] This intermediate is then primed for a cyclization reaction with guanidine. The guanidine acts as a binucleophilic reagent, attacking the nitrile groups to form the second pyrimidine ring, resulting in a fused diaminopyrimidine system.[10] This diaminopyrimidine core can then be further functionalized to enhance potency and selectivity against the target kinase.

G cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_core Core Scaffold Synthesis cluster_final Final Product A 2-(Ethylamino)pyrimidine- 5-carbaldehyde B Knoevenagel Condensation Product A->B Knoevenagel Condensation C Diaminopyrimidine Kinase Inhibitor Core B->C Cyclization with Guanidine D Functionalized Kinase Inhibitor C->D Further Functionalization

Experimental Protocol: Synthesis of a Diaminopyrimidine Core

This protocol details a representative synthesis of a diaminopyrimidine kinase inhibitor core from this compound.

Step 1: Knoevenagel Condensation

  • To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).

  • Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration or by removing the solvent under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Step 2: Cyclization with Guanidine

  • Dissolve the Knoevenagel condensation product (1.0 eq) in a suitable solvent, such as ethanol or isopropanol.

  • Add guanidine hydrochloride (1.5 eq) and a base, such as sodium ethoxide or potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid.

  • The precipitated product is collected by filtration, washed with water and a cold solvent, and then dried under vacuum.

G cluster_reagents Reagents & Solvents cluster_procedure Synthetic Procedure cluster_product Product reagents This compound Malononitrile Guanidine Hydrochloride Base (e.g., Piperidine, NaOEt) Solvent (e.g., Ethanol) step1 Step 1: Knoevenagel Condensation (Room Temperature) reagents->step1 step2 Step 2: Cyclization (Reflux) step1->step2 Intermediate workup Work-up & Purification (Filtration, Recrystallization) step2->workup Crude Product product Diaminopyrimidine Kinase Inhibitor Core workup->product

Data Presentation: Expected Analytical Data

The synthesized diaminopyrimidine core can be characterized using standard analytical techniques. The expected data is summarized below.

Analytical TechniqueExpected Results
Mass Spectrometry (MS) Molecular ion peak corresponding to the calculated molecular weight of the product.
¹H NMR Spectroscopy Characteristic peaks for the aromatic protons of the pyrimidine rings, the ethylamino group, and the amino groups.
¹³C NMR Spectroscopy Resonances corresponding to the carbon atoms of the pyrimidine rings and the ethyl group.
Infrared (IR) Spectroscopy Absorption bands for N-H stretching (amino groups) and C=N and C=C stretching (pyrimidine rings).

Mechanism of Action and Signaling Pathway Context

The synthesized diaminopyrimidine derivatives are designed to act as ATP-competitive inhibitors of protein kinases. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways that are crucial for cell proliferation, survival, and migration. Many of these inhibitors target kinases that are hyperactivated in cancer, such as Aurora kinases, Polo-like kinases, and receptor tyrosine kinases like EGFR and ErbB-2.[1][11][12]

G GF GF RTK RTK GF->RTK Kinase Kinase RTK->Kinase Activation Substrate Substrate Kinase->Substrate Phosphorylation PhosphoSubstrate PhosphoSubstrate Substrate->PhosphoSubstrate Downstream Downstream PhosphoSubstrate->Downstream Response Response Downstream->Response Inhibitor Inhibitor Inhibitor->Kinase Inhibition

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its reactive aldehyde group allows for the facile introduction of diverse functionalities through well-established synthetic transformations like the Knoevenagel condensation. The resulting diaminopyrimidine scaffolds have proven to be highly effective in targeting the ATP-binding site of a wide range of kinases implicated in cancer and other diseases. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this important synthetic intermediate in the quest for new and improved targeted therapies.

References

Application Notes & Protocols: A Detailed Guide to the Synthesis of Pyrimido[4,5-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 7-amino-5-(ethylamino)pyrimido[4,5-d]pyrimidine from 2-(Ethylamino)pyrimidine-5-carbaldehyde. Pyrimido[4,5-d]pyrimidines represent a class of fused heterocyclic compounds of significant interest in medicinal chemistry due to their diverse and potent biological activities, including applications as anticancer, antiviral, and anti-inflammatory agents.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the reaction mechanism, a detailed step-by-step experimental protocol, characterization methods, and field-proven insights to ensure a successful and reproducible synthesis.

Introduction: The Significance of the Pyrimido[4,5-d]pyrimidine Scaffold

The fusion of two pyrimidine rings to form the pyrimido[4,5-d]pyrimidine core creates a planar, nitrogen-rich scaffold that is a privileged structure in drug discovery.[4] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, such as kinases, polymerases, and other enzymes crucial in cell signaling and proliferation pathways.[3][5] Consequently, derivatives of this scaffold have been extensively explored for various therapeutic applications, demonstrating activities as tyrosine kinase inhibitors, antifolates, and anti-proliferative agents.[2][3][6]

The synthetic strategy detailed herein focuses on a robust and efficient cyclocondensation reaction. This approach utilizes the readily available this compound as a key building block, providing a direct route to asymmetrically substituted pyrimido[4,5-d]pyrimidines, which is crucial for tuning the pharmacological profile of the final compounds.[7]

Reaction Principle and Mechanism

The core of this synthesis is a catalyzed cyclocondensation reaction between an aldehyde and a guanidine derivative. This reaction falls under the broader class of multicomponent reactions used to build complex heterocyclic systems efficiently.[8][9]

The proposed mechanism involves several key steps:

  • Initial Condensation: The reaction is initiated by the nucleophilic attack of one of the amino groups of guanidine on the electrophilic carbonyl carbon of the this compound.

  • Dehydration: This is followed by the elimination of a water molecule to form a reactive N-amidinyl-imine intermediate.

  • Intramolecular Cyclization (Annulation): The crucial ring-closing step occurs via an intramolecular nucleophilic attack from the terminal amino group of the guanidine moiety onto the C4 position of the pyrimidine ring. This annulation is the key step in forming the second pyrimidine ring.

  • Aromatization: The final step involves a tautomerization and subsequent elimination (formally, loss of H2) to yield the stable, aromatic pyrimido[4,5-d]pyrimidine core.

This sequence provides a high-yield pathway to the desired fused heterocyclic system.[10]

G cluster_0 Reaction Mechanism start 2-(Ethylamino)pyrimidine- 5-carbaldehyde + Guanidine step1 Step 1: Nucleophilic Attack (Formation of Carbinolamine) start->step1 +H+ (catalyst) step2 Step 2: Dehydration (Formation of Imine Intermediate) step1->step2 -H2O step3 Step 3: Intramolecular Cyclization (Annulation) step2->step3 Ring Closure step4 Step 4: Aromatization (Formation of Final Product) step3->step4 -H2 (Oxidative Aromatization) product 7-Amino-5-(ethylamino)pyrimido [4,5-d]pyrimidine step4->product

Caption: Proposed mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions and stoichiometric ratios is critical for achieving the desired outcome.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )SupplierGradeQuantity
This compound137279-29-9151.17BLD Pharm[11]≥97%1.0 g (6.61 mmol)
Guanidine Hydrochloride50-01-195.53Sigma-Aldrich≥99%0.76 g (7.94 mmol)
Sodium Ethoxide (NaOEt)141-52-668.05Sigma-Aldrich≥97%0.54 g (7.94 mmol)
Anhydrous Ethanol (EtOH)64-17-546.07Fisher Sci.Anhydrous, ≥99.5%50 mL
Ethyl Acetate (EtOAc)141-78-688.11VWRACS GradeAs needed
Hexanes110-54-386.18VWRACS GradeAs needed
Deionized Water7732-18-518.02In-houseType IAs needed
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Sigma-AldrichAnhydrousAs needed
Silica Gel7631-86-960.08SiliCycle60 Å, 230-400 meshAs needed
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen inlet adapter

  • Magnetic stirrer and heating mantle with temperature control

  • Glass funnel, separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography system

  • Standard laboratory glassware

Synthetic Workflow

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture contamination.

  • Guanidine Free Base Preparation: In the flask, dissolve sodium ethoxide (0.54 g, 7.94 mmol) in 30 mL of anhydrous ethanol under a nitrogen atmosphere. To this solution, add guanidine hydrochloride (0.76 g, 7.94 mmol). Stir the resulting suspension at room temperature for 30 minutes. The formation of a sodium chloride precipitate indicates the in-situ generation of the guanidine free base.

    • Causality Note: The use of a strong base like sodium ethoxide is essential to deprotonate the guanidine hydrochloride salt, liberating the highly nucleophilic free base required for the initial attack on the aldehyde.

  • Addition of Aldehyde: Add this compound (1.0 g, 6.61 mmol) dissolved in 20 mL of anhydrous ethanol to the reaction mixture.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C) and maintain this temperature for 12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 9:1 Ethyl Acetate/Methanol mobile phase. The disappearance of the starting aldehyde spot indicates reaction completion.

  • Work-up: a. Cool the reaction mixture to room temperature. A solid precipitate may form. b. Remove the solvent under reduced pressure using a rotary evaporator. c. To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate. Stir vigorously. d. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 50 mL portions of ethyl acetate. e. Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous sodium sulfate.[12]

    • Expertise Insight: An aqueous workup is crucial to remove inorganic salts (NaCl) and any unreacted guanidine. Multiple extractions with ethyl acetate ensure maximum recovery of the organic product.

  • Purification: a. Filter off the sodium sulfate and concentrate the organic solution in vacuo to obtain the crude product. b. Purify the crude material by flash column chromatography on silica gel.[13] c. Elute with a gradient of 100% ethyl acetate to 95:5 ethyl acetate/methanol. d. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 7-amino-5-(ethylamino)pyrimido[4,5-d]pyrimidine as a solid.

    • Troubleshooting Note: If the compound streaks on the silica gel TLC plate, adding 0.5-1% triethylamine to the mobile phase can help by neutralizing acidic sites on the silica.[12]

Characterization and Expected Results

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

ParameterExpected Result
Appearance Off-white to pale yellow solid
Yield 65-75%
Melting Point >250 °C (with decomposition)
¹H NMR (400 MHz, DMSO-d₆)Hypothetical Data: δ 9.15 (s, 1H, H-2), 8.80 (s, 1H, H-4), 7.50 (br s, 2H, -NH₂), 7.10 (br t, 1H, -NH-CH₂), 3.45 (q, J=7.2 Hz, 2H, -CH₂-CH₃), 1.20 (t, J=7.2 Hz, 3H, -CH₂-CH₃).[5][14]
¹³C NMR (100 MHz, DMSO-d₆)Hypothetical Data: δ 162.5, 160.1, 158.8, 157.2, 154.9, 110.5, 105.3, 38.4, 14.7.[14]
HRMS (ESI) Calculated for C₈H₁₁N₆⁺ [M+H]⁺: 191.1040; Found: 191.1045.[14]
FT-IR (KBr) ν_max 3450-3300 cm⁻¹ (N-H stretching), 1640 cm⁻¹ (C=N stretching), 1580 cm⁻¹ (aromatic C=C stretching).

Safety Precautions

  • Conduct all steps of the synthesis in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium ethoxide is highly reactive and corrosive. Handle with extreme care under an inert atmosphere.

  • Anhydrous ethanol is flammable. Keep away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note details a reliable and reproducible method for the synthesis of a substituted pyrimido[4,5-d]pyrimidine derivative from this compound. The protocol is based on a well-established cyclocondensation reaction and provides a clear pathway from starting materials to a purified, well-characterized product. The insights into the reaction mechanism and troubleshooting tips are intended to empower researchers to successfully apply and adapt this methodology for the development of novel heterocyclic compounds with potential therapeutic value.

References

Application Note: A Practical Guide to the Synthesis of 2-(Ethylamino)pyrimidine-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a vast array of biologically active compounds, including essential components of DNA and RNA.[1][2] Within this class, 2-(alkylamino)pyrimidine-5-carboxamide derivatives have emerged as a particularly fruitful area of research. These molecules exhibit a wide spectrum of pharmacological activities, demonstrating potential as potent and selective inhibitors of various protein kinases.[3][4][5][6] This inhibitory action makes them promising candidates for treating a range of diseases, including inflammatory bowel disease (IBD), various cancers, and neurodegenerative conditions like Alzheimer's disease.[3][6][7] For instance, derivatives have been developed as inhibitors of Salt-Inducible Kinases (SIKs) for anti-inflammatory effects, STAT6 for allergic conditions, and Anaplastic Lymphoma Kinase (ALK) for cancer therapy.[3][4][5]

The versatility of the 2-(ethylamino)pyrimidine-5-carboxamide core allows for extensive structure-activity relationship (SAR) studies, where modifications at the carboxamide nitrogen and other positions on the pyrimidine ring can fine-tune potency, selectivity, and pharmacokinetic properties.[8] This guide provides researchers, scientists, and drug development professionals with a detailed, field-proven protocol for the synthesis of these valuable compounds, emphasizing the rationale behind procedural choices to ensure reproducibility and success.

General Synthetic Strategies

The construction of 2-(ethylamino)pyrimidine-5-carboxamide derivatives is typically achieved through a convergent synthesis strategy. The most common and reliable approach involves the sequential functionalization of a pre-built pyrimidine core, which allows for modularity and the generation of diverse libraries for screening.

The primary retrosynthetic disconnection breaks the molecule into three key components: the pyrimidine core (often derived from a 2-chloropyrimidine-5-carboxylate ester), ethylamine, and a primary or secondary amine for the final amide formation.

The forward synthesis generally follows two main steps:

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the ethylamino group at the C2 position of the pyrimidine ring by displacing a suitable leaving group, typically a halide (e.g., chlorine).

  • Amide Bond Formation: Conversion of the C5-ester or carboxylic acid to the final carboxamide via reaction with a desired amine.

This modular approach is highly efficient for creating a library of analogs, as a common intermediate from Step 1 can be coupled with numerous different amines in Step 2.

Synthetic_Workflow Start Ethyl 2-chloropyrimidine-5-carboxylate Intermediate Ethyl 2-(ethylamino)pyrimidine-5-carboxylate Start->Intermediate Step 1: SNAr Ethylamine Ethylamine (H2N-Et) Ethylamine->Intermediate Hydrolysis Saponification (Hydrolysis) Intermediate->Hydrolysis Acid 2-(Ethylamino)pyrimidine-5-carboxylic acid Hydrolysis->Acid Coupling Amide Coupling Acid->Coupling Step 2: Amidation Amine Primary/Secondary Amine (R1R2-NH) Amine->Coupling Product Target 2-(Ethylamino)pyrimidine- 5-carboxamide Derivative Coupling->Product

Caption: General workflow for the synthesis of target derivatives.

Detailed Experimental Protocol

This section details the synthesis of a representative compound, N-benzyl-2-(ethylamino)pyrimidine-5-carboxamide , to illustrate the methodology.

Reaction Scheme:

(Self-generated image, not from search results)

Part 1: Synthesis of Ethyl 2-(ethylamino)pyrimidine-5-carboxylate (Intermediate 2)

Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrimidine ring nitrogens and the C5-ester group activates the C2 position for attack by ethylamine. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the ethylamine nucleophile. Ethanol is a common solvent as it readily dissolves the reactants and is relatively inert under these conditions.

Materials and Reagents:

  • Ethyl 2-chloropyrimidine-5-carboxylate (1) (1.0 eq)

  • Ethylamine (70% solution in water, or condensed gas) (2.0-3.0 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Ethanol (EtOH), anhydrous

  • Standard laboratory glassware, magnetic stirrer, reflux condenser, ice bath

Procedure:

  • To a round-bottom flask charged with ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq), add anhydrous ethanol to create a 0.2 M solution.

  • Add triethylamine (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the flask in an ice bath. Slowly add ethylamine solution (2.5 eq) dropwise over 15 minutes. The use of an excess of the amine nucleophile helps drive the reaction to completion.

  • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.

  • Once complete, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product 2 . This intermediate is often of sufficient purity to be carried forward to the next step without further purification.

Part 2: Saponification to 2-(Ethylamino)pyrimidine-5-carboxylic acid (Intermediate 3)

Rationale: The ester is hydrolyzed to a carboxylic acid to prepare it for amide coupling. Saponification using a strong base like sodium hydroxide (NaOH) is a standard and efficient method. The reaction is typically performed in a mixed solvent system (e.g., THF/water or EtOH/water) to ensure solubility of both the organic substrate and the aqueous base.

Materials and Reagents:

  • Ethyl 2-(ethylamino)pyrimidine-5-carboxylate (2) (1.0 eq)

  • Sodium hydroxide (NaOH) (2.0-3.0 eq)

  • Tetrahydrofuran (THF) and Water (or Ethanol and Water)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the crude intermediate 2 (1.0 eq) in a 2:1 mixture of THF and water.

  • Add sodium hydroxide (2.5 eq) and stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Once the reaction is complete, remove the THF by rotary evaporation.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the slow, dropwise addition of 1 M HCl. A precipitate of the carboxylic acid should form.

  • Collect the solid product by vacuum filtration, washing with cold deionized water.

  • Dry the solid under high vacuum to yield the carboxylic acid 3 .

Part 3: Amide Coupling to Yield N-benzyl-2-(ethylamino)pyrimidine-5-carboxamide (Target Compound 4)

Rationale: This step forms the final amide bond. Direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, a coupling agent is used to activate the carboxylic acid by converting its hydroxyl group into a better leaving group. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable). A base like DIPEA is required to deprotonate the amine and neutralize any acidic byproducts.

Amide_Coupling_Mechanism cluster_0 Activation Step cluster_1 Coupling Step Acid R-COOH (Carboxylic Acid 3) ActiveEster R-CO-O-HATU (Activated Ester) Acid->ActiveEster + HATU, Base HATU HATU Base Base (DIPEA) Product R-CONH-R' (Amide Product 4) ActiveEster->Product + Amine Amine R'-NH2 (Benzylamine)

Caption: Simplified mechanism of HATU-mediated amide coupling.

Materials and Reagents:

  • 2-(Ethylamino)pyrimidine-5-carboxylic acid (3) (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc), Saturated NaHCO₃, Brine

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid 3 (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution, followed by HATU (1.2 eq). Stir the mixture at room temperature for 20-30 minutes to pre-activate the acid.

  • Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Let the reaction stir at room temperature for 3-5 hours, or until TLC/LC-MS analysis confirms the consumption of the starting acid.

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to afford the pure target compound 4 .

Characterization and Data

The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

Compound Parameter Expected Data
Intermediate 2 AppearanceOff-white to yellow solid
Yield>85% (crude)
Mass Spec (ESI+)Expected m/z for [M+H]⁺: 196.1
Intermediate 3 AppearanceWhite solid
Yield>90%
Mass Spec (ESI+)Expected m/z for [M+H]⁺: 168.1
Target Compound 4 AppearanceWhite to pale yellow solid
Yield60-80% (after purification)
¹H NMR (400 MHz, CDCl₃)δ ~8.8 (s, 2H), ~7.3 (m, 5H), ~5.8 (br s, 1H), ~4.6 (d, 2H), ~3.5 (q, 2H), ~1.3 (t, 3H)
¹³C NMR (101 MHz, CDCl₃)Key signals: ~165 (C=O), ~162 (C), ~158 (CH), ~138 (C), ~129 (CH), ~128 (CH), ~118 (C), ~44 (CH₂), ~37 (CH₂), ~15 (CH₃)
Mass Spec (ESI+)Expected m/z for [M+H]⁺: 257.1

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Step 1 (SNAr) 1. Insufficient base to neutralize HCl. 2. Reagent grade ethylamine is poor. 3. Reaction time is too short.1. Ensure at least 2.0 eq of TEA or DIPEA is used. 2. Use freshly opened or high-purity ethylamine. 3. Monitor by TLC and extend reflux time if necessary.
Incomplete Saponification (Step 2) 1. Insufficient NaOH. 2. Poor solubility of the ester.1. Increase the equivalents of NaOH to 3.0. 2. Add more co-solvent (THF or EtOH) to ensure a homogenous mixture. Gentle warming (40 °C) can also help.
Failed Amide Coupling (Step 3) 1. Inactive coupling reagent (e.g., HATU hydrolyzed). 2. Wet solvent or reagents. 3. Insufficient activation time.1. Use fresh, high-quality coupling reagents stored in a desiccator. 2. Use anhydrous DMF and ensure all glassware is oven-dried. 3. Allow the acid, HATU, and DIPEA to stir for at least 20 minutes before adding the amine.
Difficult Purification 1. Presence of unreacted starting materials. 2. Byproducts from the coupling reaction (e.g., urea byproduct from EDC).1. Ensure reactions go to completion via TLC monitoring. 2. An aqueous wash with dilute acid (e.g., 0.5 M HCl) can help remove basic impurities and byproducts before chromatography.

References

Application Notes and Protocols for the Synthesis and Evaluation of STAT6 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Signal Transducer and Activator of Transcription 6 (STAT6) is a critical intracellular transcription factor that mediates the signaling of interleukin-4 (IL-4) and interleukin-13 (IL-13). These cytokines are central drivers of T-helper type 2 (Th2) cell differentiation and the inflammatory responses characteristic of allergic diseases such as asthma, atopic dermatitis, and eosinophilic esophagitis.[1][2] Consequently, the development of potent and selective STAT6 inhibitors represents a highly promising therapeutic strategy. This guide provides a comprehensive overview of the STAT6 signaling pathway, discusses modern strategies for its inhibition, and offers detailed, field-proven protocols for the chemical synthesis of a representative small molecule inhibitor and its subsequent biological evaluation using a suite of biochemical and cell-based assays.

The STAT6 Signaling Pathway: A Key Mediator of Type 2 Immunity

The Janus kinase (JAK)-STAT signaling pathway is a principal mechanism for transducing signals from a wide array of cytokines and growth factors.[3] Within this family, STAT6 is uniquely activated by IL-4 and IL-13, cytokines pivotal for Th2-mediated immunity.[4] The activation cascade begins when IL-4 or IL-13 binds to its cognate receptor complex on the cell surface. This binding event activates receptor-associated JAKs (primarily JAK1 and Tyk2), which then phosphorylate specific tyrosine residues on the intracellular domain of the receptor.[5][6]

These newly created phosphotyrosine sites serve as docking stations for the Src Homology 2 (SH2) domain of latent, monomeric STAT6 proteins residing in the cytoplasm.[7][8] Upon recruitment to the receptor, STAT6 is itself phosphorylated by the JAKs at a single critical tyrosine residue (Tyr641).[8] This phosphorylation event triggers the dissociation of STAT6 from the receptor, followed by its homodimerization through reciprocal SH2 domain-phosphotyrosine interactions.[7][8] The activated STAT6 dimer then translocates to the nucleus, where it binds to specific DNA sequences known as Gamma-activated sites (GAS) in the promoters of target genes, initiating their transcription.[8] Key target genes include those involved in immunoglobulin class switching to IgE, mucus production, and the differentiation of Th2 cells.[3][4]

STAT6_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor IL-4/IL-13 Receptor JAK JAK1 / Tyk2 Receptor->JAK associates Receptor->JAK 2. JAK Activation STAT6_p Phosphorylated STAT6 (pY641) Receptor->STAT6_p 5. STAT6 Phosphorylation (pY641) JAK->Receptor 3. Receptor Phosphorylation STAT6_mono Monomeric STAT6 (Latent) STAT6_mono->Receptor 4. STAT6 Recruitment (via SH2 Domain) STAT6_dimer STAT6 Homodimer (Active) STAT6_p->STAT6_dimer 6. Dimerization DNA Target Gene Promoter (GAS) STAT6_dimer->DNA 7. Nuclear Translocation & DNA Binding Transcription Gene Transcription (e.g., GATA3, IgE) DNA->Transcription 8. Transcriptional Activation Cytokine IL-4 / IL-13 Cytokine->Receptor 1. Binding

Caption: The IL-4/IL-13-JAK-STAT6 Signaling Pathway.

Strategies for Developing STAT6 Inhibitors

Given its central role in type 2 inflammation, direct inhibition of STAT6 is a highly attractive therapeutic strategy. Unlike JAK inhibitors, which can affect multiple STAT pathways, a direct STAT6 inhibitor promises greater selectivity and potentially a better safety profile.[9] Several innovative approaches are currently being pursued.

  • Small Molecule Inhibitors: These compounds are typically designed to interfere with critical protein-protein or protein-DNA interactions. A major focus has been the development of molecules that bind to the STAT6 SH2 domain, thereby preventing either its recruitment to the activated receptor or the subsequent dimerization of phosphorylated STAT6.[7][10][11] AS1517499 is a well-characterized example of a small molecule that inhibits STAT6 phosphorylation.[12][13]

  • Targeted Protein Degraders: This cutting-edge modality, which includes technologies like Proteolysis-Targeting Chimeras (PROTACs), offers a distinct mechanism of action.[14] Instead of merely blocking a protein's function, degraders hijack the cell's natural ubiquitin-proteasome system to tag the target protein for complete destruction.[15] A STAT6 degrader consists of a ligand that binds to STAT6, a linker, and a ligand that recruits an E3 ubiquitin ligase.[14] This approach has shown remarkable potency, with compounds like KT-621 and AK-1690 achieving profound and sustained STAT6 depletion in preclinical and clinical settings.[15][16][17]

  • Natural Products and Peptide Mimetics: Various natural products, such as curcumin and resveratrol, have been reported to modulate JAK/STAT signaling, although often with broader specificity.[3][18] More targeted approaches include the development of cell-permeable peptides that mimic the STAT6-binding region of the IL-4 receptor, acting as competitive inhibitors.[3]

Application Protocol: Synthesis of a Representative STAT6 Inhibitor

This section details a representative synthesis for a STAT6 inhibitor based on the 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide scaffold, exemplified by AS1517499.[19]

Protocol 1: Synthesis of AS1517499

Rationale: This multi-step synthesis builds the core pyrimidine ring and then sequentially adds the side chains. The final step is a standard amide coupling. This approach allows for modular synthesis, where different amines can be introduced to explore the structure-activity relationship (SAR).

Step 1: Synthesis of 2,4-dichloro-5-pyrimidinecarboxamide

  • Start with commercially available 2,4-dichloropyrimidine-5-carbonyl chloride.

  • Dissolve the starting material in a suitable aprotic solvent like dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly bubble ammonia gas through the solution or add a solution of ammonium hydroxide dropwise with vigorous stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with DCM or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Selective Substitution with Benzylamine

  • Dissolve the 2,4-dichloro-5-pyrimidinecarboxamide from Step 1 in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Add one equivalent of benzylamine, followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

  • Stir the reaction at room temperature. The C4 position of the pyrimidine ring is more reactive towards nucleophilic substitution than the C2 position, allowing for selective monosubstitution.

  • Monitor the reaction by TLC.

  • Once complete, dilute the reaction mixture with water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 4-(benzylamino)-2-chloro-5-pyrimidinecarboxamide.

Step 3: Final Substitution with 2-(3-Chloro-4-hydroxyphenyl)ethanamine

  • In a sealed reaction vessel, combine the product from Step 2 with a slight excess (1.1-1.2 equivalents) of 2-(3-chloro-4-hydroxyphenyl)ethanamine hydrochloride and a base (e.g., DIPEA or potassium carbonate) in a high-boiling point solvent like dimethyl sulfoxide (DMSO) or 1,4-dioxane.

  • Heat the mixture to a high temperature (e.g., 100-120 °C) to facilitate the less favorable nucleophilic substitution at the C2 position.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, pour it into water, and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the final product, AS1517499, by flash column chromatography on silica gel or by preparative HPLC to yield a white to beige powder. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Protocols: Biological Evaluation of STAT6 Inhibitors

A hierarchical screening cascade is essential for identifying and characterizing novel STAT6 inhibitors. This typically begins with high-throughput biochemical assays to assess direct target engagement, followed by cell-based assays to confirm pathway inhibition in a physiological context.

Screening_Workflow cluster_moa MOA Confirmation Compound_Library Compound Library (Small Molecules, PROTACs) HTS Primary Screen: Biochemical Assay (e.g., TR-FRET Binding Assay) Compound_Library->HTS High-Throughput Screening Hits Primary Hits HTS->Hits Identify Potent Binders Cell_Assay Secondary Screen: Cell-Based Assay (e.g., STAT6 Reporter Assay) Hits->Cell_Assay Confirm Cellular Activity Confirmed_Hits Confirmed Hits Cell_Assay->Confirmed_Hits Validate On-Target Effect Mechanism_Assay Mechanism of Action Studies Confirmed_Hits->Mechanism_Assay Lead_Opt Lead Optimization Mechanism_Assay->Lead_Opt Guide SAR pSTAT6_WB pSTAT6 Western Blot Mechanism_Assay->pSTAT6_WB Degradation_WB Total STAT6 Western Blot (for Degraders) Mechanism_Assay->Degradation_WB

Caption: High-level workflow for the discovery and validation of STAT6 inhibitors.
Biochemical Assay for Direct Target Engagement

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Rationale: TR-FRET is a robust, high-throughput assay technology ideal for primary screening and determining inhibitor potency (IC₅₀).[20][21] It measures the binding of a fluorescently labeled peptide (derived from the IL-4 receptor phosphotyrosine docking site) to the STAT6 SH2 domain. An inhibitor that binds to the SH2 domain will displace the peptide, leading to a decrease in the FRET signal.[22] The use of a long-lifetime lanthanide donor (e.g., Europium) minimizes interference from compound autofluorescence.[23][24]

Materials:

  • Recombinant human STAT6 protein (containing the SH2 domain).

  • Biotinylated phosphopeptide probe corresponding to the STAT6 binding site on the IL-4 receptor.

  • Europium (Eu)-labeled Streptavidin (Donor).

  • Allophycocyanin (APC)-labeled anti-tag antibody (e.g., anti-His, if STAT6 is His-tagged) (Acceptor).

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA.

  • 384-well low-volume black assay plates.

  • TR-FRET compatible plate reader.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test inhibitor (e.g., AS1517499) in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the 384-well plate. Include "no inhibitor" (DMSO only) and "no STAT6" controls.

  • Reagent Preparation: Prepare a mix of STAT6 protein and the biotinylated phosphopeptide in assay buffer. Prepare a separate detection mix containing Eu-Streptavidin and APC-anti-tag antibody.

  • Reaction Assembly:

    • Add STAT6 protein to all wells except the "no STAT6" control.

    • Add the biotinylated phosphopeptide probe to all wells.

    • Incubate for 30 minutes at room temperature to allow the inhibitor to bind to STAT6.

  • Detection:

    • Add the detection mix (Eu-Streptavidin and APC-anti-tag antibody) to all wells.

    • Incubate for 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, exciting at ~340 nm and measuring emission at 615 nm (Europium) and 665 nm (APC).

  • Data Analysis: Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Assays for Pathway Inhibition

Protocol 3: STAT6-Responsive Luciferase Reporter Gene Assay

Rationale: This assay quantifies the functional consequence of STAT6 inhibition by measuring the transcription of a reporter gene (luciferase) under the control of a STAT6-responsive promoter.[25][26] A reduction in luciferase activity upon IL-4 stimulation indicates that the inhibitor is blocking the signaling pathway within the cell.[5]

Materials:

  • HEK293 cells stably expressing a STAT6-responsive firefly luciferase reporter construct (e.g., BPS Bioscience #79753).[5]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Recombinant human IL-4.

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the STAT6 reporter cells into the 96-well plate at a density of ~20,000 cells/well and allow them to attach overnight.[5]

  • Compound Treatment: The next day, replace the medium with a low-serum medium. Add serial dilutions of the test inhibitor to the wells. Incubate for 1-2 hours.

  • Stimulation: Add IL-4 to all wells except the "unstimulated" control to a final concentration known to induce a robust signal (e.g., 10 ng/mL).[25]

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a CO₂ incubator.

  • Lysis and Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the luciferase assay reagent directly to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase reaction.

    • Measure luminescence on a plate-reading luminometer.

  • Data Analysis: Normalize the data by setting the "unstimulated" control as 0% activity and the "stimulated, no inhibitor" control as 100% activity. Plot the normalized luminescence against inhibitor concentration to calculate the IC₅₀.

Protocol 4: Western Blot Analysis of STAT6 Phosphorylation

Rationale: Western blotting provides direct, semi-quantitative evidence of target engagement by measuring the level of phosphorylated STAT6 (pSTAT6) relative to total STAT6. A potent inhibitor should reduce the pSTAT6 signal without affecting the total STAT6 level.[22]

Materials:

  • A relevant cell line (e.g., A549 lung carcinoma cells, BEAS-2B bronchial epithelial cells, or human PBMCs).[22][25]

  • Recombinant human IL-4 or IL-13.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies: Rabbit anti-phospho-STAT6 (Tyr641) and Mouse anti-total-STAT6.

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.

  • Loading control antibody (e.g., anti-β-actin).

  • SDS-PAGE gels, transfer apparatus, and chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to ~80% confluency. Serum-starve the cells for 4-6 hours.

  • Inhibitor Pre-treatment: Treat cells with various concentrations of the STAT6 inhibitor for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with IL-4 (e.g., 20 ng/mL) for a short period (e.g., 15-30 minutes).[25]

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them on ice with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample, mix with Laemmli buffer, and boil.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary anti-pSTAT6 antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and re-probe with the anti-total-STAT6 antibody and then the anti-β-actin antibody to ensure equal loading.

  • Data Analysis: Quantify band intensities using densitometry software. Calculate the ratio of pSTAT6 to total STAT6 for each condition.

Data Presentation and Expected Results

Quantitative data from inhibitor profiling should be summarized for clear comparison.

Table 1: Comparative Potency of Representative STAT6 Inhibitors

Compound Mechanism Biochemical IC₅₀ (TR-FRET) Cellular IC₅₀ (Reporter Assay) Reference
AS1517499 Phosphorylation Inhibitor 21 nM 2.3 nM (Th2 differentiation) [12][13][27]
AK-1690 PROTAC Degrader N/A (DC₅₀ = 1 nM) ~1 nM (Degradation) [8][17]
KT-621 PROTAC Degrader N/A Picomolar potency [8][15]

| Natural Product X | Varies | Micromolar range | Micromolar range |[18] |

Note: IC₅₀ values can vary depending on assay conditions and cell type. DC₅₀ refers to the concentration for 50% degradation.

For targeted degraders, the primary readout is the loss of the total protein signal.

Protocol 5: Cellular STAT6 Degradation Assessment via Western Blot

Rationale: This protocol is essential for confirming the mechanism of action for PROTACs and other degraders. Unlike inhibitors, which only block function, degraders physically eliminate the protein. This is visualized as a concentration-dependent decrease in the total STAT6 protein band on a Western blot.[22][28]

Procedure: The procedure is nearly identical to Protocol 4, with two key differences:

  • Longer Treatment Time: Incubate the cells with the degrader for a longer period (e.g., 4, 8, 16, or 24 hours) to allow sufficient time for the ubiquitin-proteasome system to act.

  • Primary Readout: The primary antibody used is for total STAT6 . Cytokine stimulation is not necessary to assess degradation itself but can be included in subsequent functional experiments to show that the depleted cells are unresponsive.

  • Data Analysis: Quantify the total STAT6 band intensity and normalize it to the loading control (β-actin). Plot the percentage of remaining STAT6 protein against the degrader concentration to determine the DC₅₀ (degradation concentration 50).

Conclusion

STAT6 is a clinically validated and highly compelling target for a range of type 2 inflammatory and allergic diseases.[1][7] The development of STAT6-targeting therapeutics has evolved from traditional small molecule inhibitors to next-generation modalities like targeted protein degraders, which offer the potential for greater potency and duration of effect. The synthesis and evaluation protocols detailed in this guide provide a robust framework for researchers in academia and industry to discover, characterize, and advance novel STAT6 inhibitors. A systematic approach combining direct biochemical binding assays with a tiered system of functional cellular assays is critical for building a comprehensive understanding of a compound's mechanism, potency, and therapeutic potential.

References

Application Notes and Protocols: A Detailed Guide to the Wittig Reaction for the Synthesis of Vinyl-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Abstract

The Wittig reaction stands as a cornerstone of modern organic synthesis, offering a reliable and stereoselective method for the formation of carbon-carbon double bonds.[1][2] Its application in the synthesis of vinyl-substituted pyrimidines is of particular interest to the pharmaceutical industry, as the pyrimidine scaffold is a key component in numerous therapeutic agents.[3][4] This document provides a comprehensive experimental protocol for the Wittig reaction, specifically focusing on the olefination of 2-(Ethylamino)pyrimidine-5-carbaldehyde. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step guide for synthesis and purification, and offer insights into potential challenges and troubleshooting.

Introduction: The Significance of Vinyl Pyrimidines and the Wittig Reaction

Vinyl pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[5] Their structural motif is present in a variety of biologically active molecules, and the vinyl substituent provides a versatile handle for further functionalization in drug discovery programs. The Wittig reaction, discovered by Georg Wittig (Nobel Prize in Chemistry, 1979), is an invaluable tool for the synthesis of these compounds.[6] It involves the reaction of a phosphorus ylide with an aldehyde or ketone to produce an alkene and a phosphine oxide.[7][8] A key advantage of this reaction is the unambiguous placement of the double bond, a feature not always achievable with other olefination methods.[1]

This guide will provide a detailed protocol for the synthesis of a model vinyl pyrimidine, starting from the readily accessible this compound. We will explore the synthesis of the aldehyde starting material via a Vilsmeier-Haack reaction, followed by its conversion to the corresponding vinyl derivative using a Wittig reagent.

Synthesis of the Starting Material: this compound via Vilsmeier-Haack Formylation

The necessary starting material, this compound, can be synthesized from 2-(Ethylamino)pyrimidine using the Vilsmeier-Haack reaction. This reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10][11]

Reaction Scheme:

Underlying Principle: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This electrophilic species then attacks the electron-rich pyrimidine ring, leading to the formation of the aldehyde after aqueous workup.[9]

The Wittig Reaction: Mechanism and Stereochemical Considerations

The Wittig reaction proceeds through a series of well-defined steps, which are crucial to understand for optimizing reaction conditions and predicting the stereochemical outcome.[9][11]

Core Mechanism:

  • Ylide Formation: A phosphonium salt is deprotonated by a strong base to form a phosphorus ylide (also known as a phosphorane).[7][12]

  • Oxaphosphetane Formation: The nucleophilic ylide attacks the carbonyl carbon of the aldehyde, leading to the formation of a four-membered ring intermediate called an oxaphosphetane.[1][9] Evidence suggests this often occurs via a [2+2] cycloaddition.[11]

  • Alkene and Phosphine Oxide Formation: The oxaphosphetane intermediate decomposes to yield the desired alkene and a stable phosphine oxide (typically triphenylphosphine oxide), which is the thermodynamic driving force for the reaction.[1][7]

Visualizing the Wittig Reaction Mechanism

Wittig_Mechanism cluster_ylide_formation Step 1: Ylide Formation cluster_reaction Step 2 & 3: Reaction and Decomposition Phosphonium_Salt R-CH₂-P⁺Ph₃ X⁻ Ylide R-CH=PPh₃ (Phosphorus Ylide) Phosphonium_Salt->Ylide Deprotonation Base Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde R'CHO (2-(Ethylamino)pyrimidine- 5-carbaldehyde) Aldehyde->Oxaphosphetane Alkene R-CH=CH-R' (Vinyl Pyrimidine) Oxaphosphetane->Alkene Decomposition Phosphine_Oxide Ph₃P=O (Triphenylphosphine Oxide) Oxaphosphetane->Phosphine_Oxide

Caption: The general mechanism of the Wittig reaction.

Stereoselectivity: The stereochemistry of the resulting alkene (E or Z) is largely determined by the nature of the 'R' group on the ylide.[9][12]

  • Stabilized Ylides (R = electron-withdrawing group, e.g., -CO₂R, -CN): These ylides are less reactive and the reaction is often reversible. This allows for equilibration to the more thermodynamically stable anti-oxaphosphetane, leading predominantly to the (E)-alkene .[9]

  • Unstabilized Ylides (R = alkyl group): These ylides are highly reactive, and the reaction is typically under kinetic control. The initial cycloaddition leads to the syn-oxaphosphetane, which rapidly decomposes to the (Z)-alkene .[10][12]

  • Semi-stabilized Ylides (R = aryl, vinyl): These often give mixtures of (E) and (Z)-alkenes.[10]

For the synthesis of a simple vinyl-substituted pyrimidine (where the added group is just a vinyl group, -CH=CH₂), the corresponding ylide would be methylenetriphenylphosphorane (Ph₃P=CH₂), which is an unstabilized ylide.

Experimental Protocol

This protocol is divided into two main stages: the in-situ generation of the Wittig reagent and the subsequent reaction with this compound.

Visualizing the Experimental Workflow

Wittig_Workflow cluster_setup Reaction Setup cluster_ylide_gen Ylide Generation cluster_wittig_reaction Wittig Reaction cluster_workup Work-up and Purification start Prepare Dry Glassware under Inert Atmosphere add_phosphonium Add Methyltriphenylphosphonium Bromide and Anhydrous THF start->add_phosphonium cool_reaction Cool to 0 °C add_phosphonium->cool_reaction add_base Slowly Add n-BuLi cool_reaction->add_base stir_ylide Stir for 1 hour at 0 °C (Ylide forms - deep orange/red color) add_base->stir_ylide add_aldehyde Add this compound in Anhydrous THF stir_ylide->add_aldehyde warm_reaction Warm to Room Temperature and Stir for 2-4 hours add_aldehyde->warm_reaction quench Quench with Saturated aq. NH₄Cl warm_reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ and Concentrate wash->dry purify Purify by Column Chromatography dry->purify

Caption: A flowchart of the experimental workflow for the Wittig reaction.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (example)Notes
Methyltriphenylphosphonium bromide1779-49-3357.231.2 equivalentsHygroscopic, store in a desiccator.
n-Butyllithium (n-BuLi) in hexanes (2.5 M)109-72-864.061.1 equivalentsPyrophoric, handle with care.
This compound(Not available)~151.171.0 equivalentSynthesized separately.
Anhydrous Tetrahydrofuran (THF)109-99-972.11-Use freshly distilled or from a solvent purification system.
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-953.49-For quenching the reaction.
Ethyl acetate141-78-688.11-For extraction.
Brine (Saturated aqueous NaCl)7647-14-558.44-For washing.
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04-For drying the organic layer.
Silica gel (for column chromatography)7631-86-960.08-230-400 mesh.
Step-by-Step Protocol

A. In-situ Generation of the Wittig Reagent (Methylenetriphenylphosphorane)

  • Under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 eq.) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous THF via syringe to the flask to create a suspension.

  • Cool the suspension to 0 °C using an ice-water bath.

  • While stirring vigorously, slowly add n-butyllithium (1.1 eq.) dropwise via syringe. A deep orange or reddish color should develop, indicating the formation of the ylide.

  • Continue stirring the mixture at 0 °C for 1 hour to ensure complete ylide formation.

B. The Wittig Reaction

  • In a separate dry flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF.

  • Slowly add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

C. Work-up and Purification

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product will be a mixture of the desired vinyl pyrimidine and triphenylphosphine oxide. Purify this mixture by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Expected Results and Characterization

The expected product is 2-(Ethylamino)-5-vinylpyrimidine. The purified product should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: Expect to see signals corresponding to the ethyl group, the pyrimidine ring protons, and the protons of the newly formed vinyl group (typically in the 5-7 ppm region with characteristic coupling constants).

  • ¹³C NMR: Signals for all unique carbons in the molecule should be present.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product should be observed.

  • Infrared (IR) Spectroscopy: Look for characteristic C=C stretching frequencies for the alkene and the pyrimidine ring.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Incomplete ylide formation (moisture in reagents/glassware).- Inactive n-BuLi.- Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere.- Use freshly titrated or a new bottle of n-BuLi.
Difficult purification - Co-elution of the product and triphenylphosphine oxide.- Optimize the solvent system for column chromatography.- Consider alternative workup procedures to remove the bulk of the phosphine oxide before chromatography, such as precipitation from a non-polar solvent.
Reaction does not go to completion - Insufficient reaction time or temperature.- Steric hindrance on the aldehyde.- Allow the reaction to stir for a longer period or gently warm if the starting materials are stable.- For sterically hindered aldehydes, a more reactive ylide or different reaction conditions may be necessary.

Safety Precautions

  • n-Butyllithium: is pyrophoric and will ignite on contact with air and moisture. It is also corrosive. Handle only under an inert atmosphere using proper syringe techniques. Wear fire-resistant lab coat, safety glasses, and gloves.

  • Phosphorus Oxychloride and Methyltriphenylphosphonium Bromide: are corrosive and irritants. Avoid inhalation and skin contact.

  • Organic Solvents (THF, Hexanes, Ethyl Acetate): are flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The Wittig reaction is a powerful and versatile method for the synthesis of vinyl-substituted pyrimidines. By carefully controlling the reaction conditions, particularly the exclusion of moisture for the generation of the unstabilized ylide, this protocol provides a reliable pathway to these valuable compounds. The detailed steps for synthesis, purification, and characterization, along with troubleshooting tips, should enable researchers to successfully apply this methodology in their synthetic endeavors.

References

Application Notes & Protocols: The Strategic Use of 2-(Ethylamino)pyrimidine-5-carbaldehyde in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrimidine Core in Modern Crop Protection

The pyrimidine heterocycle is a cornerstone in the edifice of modern agrochemical design. Its derivatives have demonstrated remarkable efficacy and broad-spectrum activity, leading to the development of highly successful commercial fungicides and herbicides. The inherent biological activity of the pyrimidine scaffold, coupled with its synthetic versatility, allows for fine-tuning of physicochemical properties to optimize uptake, translocation, and target-site interaction in plants and fungi. This guide focuses on a key, highly functionalized intermediate: 2-(Ethylamino)pyrimidine-5-carbaldehyde . The strategic placement of the ethylamino group and the reactive carbaldehyde moiety makes this molecule a potent building block for creating next-generation fungicides and herbicides. We will explore its synthesis and subsequent elaboration into two distinct classes of agrochemicals, providing detailed, field-proven protocols and the scientific rationale underpinning these synthetic strategies.

Synthesis of the Core Intermediate: this compound

The introduction of a formyl group at the C5 position of the pyrimidine ring is a critical step. The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocyclic systems, such as 2-aminopyrimidines.[1][2] The electron-donating nature of the ethylamino group at the C2 position activates the pyrimidine ring, directing the electrophilic substitution to the C5 position.

Proposed Synthetic Pathway

The synthesis begins with the readily available precursor, 2-(ethylamino)pyrimidine, which is then subjected to Vilsmeier-Haack formylation.

Synthesis_of_Core_Intermediate Precursor 2-(Ethylamino)pyrimidine Intermediate Iminium Salt Intermediate Precursor->Intermediate Electrophilic Attack Reagent Vilsmeier Reagent (POCl₃, DMF) Reagent->Intermediate Product This compound Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup (hydrolysis) Hydrolysis->Product

Caption: Synthetic route to the target intermediate.

Detailed Synthesis Protocol

Objective: To synthesize this compound via Vilsmeier-Haack formylation.

Materials:

  • 2-(Ethylamino)pyrimidine (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Dichloromethane (DCM)

  • Sodium acetate (NaOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (eluents)

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.5 eq) dropwise to the DMF, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent (a chloromethyliminium salt).[1][3]

  • Formylation Reaction: Dissolve 2-(ethylamino)pyrimidine (1.0 eq) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis: Once the reaction is complete, cool the mixture to 0°C. Carefully and slowly add a saturated aqueous solution of sodium acetate to quench the reaction and hydrolyze the intermediate iminium salt.[3] This step is exothermic and may release HCl gas, so it should be performed in a well-ventilated fume hood.

  • Extraction: Dilute the mixture with water and extract the product with dichloromethane or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude aldehyde by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Expected Outcome: The desired product, this compound, is expected as a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Compound Molecular Formula Molecular Weight Expected Yield
This compoundC₇H₉N₃O151.17 g/mol 60-75%

Application in Fungicide Synthesis: Anilinopyrimidine Analogs

Anilinopyrimidine fungicides are a significant class of agrochemicals effective against a range of plant pathogenic fungi.[4] Their mode of action is primarily the inhibition of methionine biosynthesis, a crucial amino acid for fungal growth and development.[5][6][7] Some studies also suggest an impact on mitochondrial function.[8] The core structure consists of a pyrimidine ring linked to an aniline moiety. Our target carbaldehyde is an excellent starting point for synthesizing novel anilinopyrimidine derivatives through reductive amination.

Synthetic Strategy: Reductive Amination

Reductive amination involves the reaction of the aldehyde with a substituted aniline to form an intermediate imine, which is then reduced in situ to the corresponding amine.

Fungicide_Synthesis Aldehyde 2-(Ethylamino)pyrimidine- 5-carbaldehyde Imine Intermediate Imine Aldehyde->Imine Aniline Substituted Aniline Aniline->Imine + Fungicide Anilinopyrimidine Fungicide Analog Imine->Fungicide Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Fungicide

Caption: Synthesis of anilinopyrimidine fungicides.

Protocol for the Synthesis of a Model Anilinopyrimidine Fungicide

Objective: To synthesize N-(4-methylbenzyl)-2-(ethylamino)pyrimidin-5-yl)methanamine, a model anilinopyrimidine fungicide.

Materials:

  • This compound (1.0 eq)

  • 4-Methylaniline (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCE. Add 4-methylaniline (1.1 eq) followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: To the solution containing the imine, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for imines in the presence of aldehydes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the solvent under reduced pressure.

  • Final Product: Purify the crude product by column chromatography on silica gel to yield the final anilinopyrimidine derivative.

Rationale for Experimental Choices:

  • Sodium triacetoxyborohydride: This reagent is chosen for its mildness and selectivity, which allows for a one-pot reaction without reducing the starting aldehyde.

  • Acetic Acid Catalyst: The acid catalyzes the formation of the imine by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Application in Herbicide Synthesis: Pyrimidine-Based AHAS Inhibitors

Herbicides that inhibit the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), are crucial for weed management in various crops.[9] AHAS is the first enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth.[10][11] Pyrimidine derivatives are a prominent class of AHAS inhibitors.[12][13] this compound can be used to construct the core of these herbicides, often through a Knoevenagel condensation.

Synthetic Strategy: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[14] This reaction is ideal for forming a carbon-carbon double bond, which can then be part of a larger herbicidal molecule.

Herbicide_Synthesis Aldehyde 2-(Ethylamino)pyrimidine- 5-carbaldehyde KnoevenagelProduct Knoevenagel Adduct Aldehyde->KnoevenagelProduct ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->KnoevenagelProduct + BaseCatalyst Base Catalyst (e.g., Piperidine) BaseCatalyst->KnoevenagelProduct Herbicide Further Elaboration KnoevenagelProduct->Herbicide Cyclization/ Substitution

Caption: Synthesis of pyrimidine-based herbicides.

Protocol for a Knoevenagel Condensation

Objective: To synthesize 2-((2-(ethylamino)pyrimidin-5-yl)methylene)malononitrile, a key intermediate for pyrimidine-based herbicides.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.05 eq)

  • Piperidine (catalytic amount)

  • Ethanol or Methanol (solvent)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (a few drops) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid, and the product may precipitate out of the solution. The progress can be monitored by TLC.[15][16]

  • Isolation: If a precipitate forms, collect the solid by filtration. Wash the solid with cold ethanol and then water to remove any unreacted starting materials and catalyst.

  • Drying: Dry the product under vacuum to obtain the pure Knoevenagel adduct.

Rationale for Experimental Choices:

  • Active Methylene Compound: Malononitrile is highly reactive due to the acidity of its methylene protons, which are flanked by two electron-withdrawing nitrile groups.

  • Base Catalyst: A weak base like piperidine is sufficient to deprotonate the malononitrile to form a nucleophilic carbanion, which then attacks the aldehyde.[14] A strong base is avoided to prevent self-condensation of the aldehyde.

Summary of Synthesized Derivatives and Potential Activity

The protocols outlined above provide pathways to a diverse range of potential agrochemicals from a single, versatile intermediate.

Derivative Class Key Reaction Target Biological Activity Potential Target Organisms/Weeds
Anilinopyrimidine AnalogsReductive AminationFungicidal: Inhibition of methionine biosynthesis[5][6]Botrytis cinerea, Venturia inaequalis, Powdery Mildew
Pyrimidine-based HerbicidesKnoevenagel CondensationHerbicidal: Inhibition of Acetohydroxyacid Synthase (AHAS)[9][10]Broadleaf weeds, grasses

Conclusion and Future Perspectives

This compound stands out as a strategically important building block in the discovery pipeline for new agrochemicals. Its efficient synthesis and the reactivity of its carbaldehyde group open up numerous avenues for creating diverse libraries of compounds. The application notes provided herein offer robust and rational starting points for researchers in crop protection chemistry. Future work should focus on expanding the range of substituted anilines and active methylene compounds to explore the structure-activity relationships (SAR) of the resulting derivatives. This will undoubtedly lead to the identification of new, more potent, and selective fungicides and herbicides to address the ongoing challenges in global agriculture.

References

Application Note: One-Pot Synthesis of 2-(Ethylamino)pyrimidine-5-carbaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-(Ethylamino)pyrimidine-5-carbaldehyde in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Specifically, 2-aminopyrimidine derivatives are privileged structures in the design of kinase inhibitors and other targeted therapies. The aldehyde functionality at the 5-position of the pyrimidine ring serves as a versatile synthetic handle, enabling a wide array of subsequent chemical transformations for the generation of compound libraries in drug discovery campaigns.[3][4]

This compound, in particular, is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[3][4] Traditional multi-step syntheses of such compounds are often time-consuming, resource-intensive, and can lead to lower overall yields. One-pot syntheses, or multicomponent reactions (MCRs), offer a more efficient and sustainable alternative by combining multiple reaction steps into a single operation, thereby reducing waste, saving time, and often improving yields.[5][6]

This application note provides a detailed protocol for a plausible one-pot synthesis of this compound. The proposed methodology combines the principles of a classical pyrimidine synthesis with an in-situ formylation reaction, providing a streamlined approach for researchers in drug development.

Reaction Principle: A Convergent One-Pot Strategy

This protocol is based on a convergent one-pot approach that first forms the 2-(ethylamino)pyrimidine core via a condensation reaction, followed by an in-situ electrophilic formylation at the electron-rich 5-position of the pyrimidine ring using the Vilsmeier-Haack reaction. The Vilsmeier-Haack reagent, a mild and efficient formylating agent for electron-rich aromatic and heteroaromatic compounds, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
Ethylguanidine hydrochloride≥98%Commercially Available39933-28-5
Malondialdehyde bis(dimethyl acetal)≥98%Commercially Available102-52-3
Sodium methoxide95%Commercially Available124-41-4
MethanolAnhydrousCommercially Available67-56-1
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available68-12-2
Phosphorus oxychloride (POCl₃)≥99%Commercially Available10025-87-3
Dichloromethane (DCM)AnhydrousCommercially Available75-09-2
Saturated sodium bicarbonate solutionN/APrepared in-houseN/A
Anhydrous sodium sulfateN/ACommercially Available7757-82-6
Ethyl acetateHPLC gradeCommercially Available141-78-6
HexaneHPLC gradeCommercially Available110-54-3

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add ethylguanidine hydrochloride (1.23 g, 10 mmol) and anhydrous methanol (50 mL).

  • Pyrimidine Ring Formation: Stir the suspension and add a solution of sodium methoxide (0.54 g, 10 mmol) in anhydrous methanol (10 mL) dropwise at room temperature. Stir for 30 minutes to liberate the free ethylguanidine base.

  • To the resulting solution, add malondialdehyde bis(dimethyl acetal) (1.64 g, 10 mmol) dropwise at room temperature. Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2 hours.

  • In-situ Vilsmeier-Haack Formylation: Cool the reaction mixture to 0 °C in an ice bath. Add anhydrous N,N-dimethylformamide (DMF) (2.92 g, 40 mmol).

  • In a separate dry flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.84 g, 12 mmol) to anhydrous DMF (2.19 g, 30 mmol) at 0 °C with stirring. Allow the mixture to stir for 15 minutes at 0 °C.

  • Add the freshly prepared Vilsmeier reagent to the reaction flask dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (100 g).

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 50% ethyl acetate) to afford this compound as a solid.

Reaction Workflow Diagram

One_Pot_Synthesis cluster_pyrimidine_formation Step 1: Pyrimidine Ring Formation cluster_formylation Step 2: In-situ Vilsmeier-Haack Formylation cluster_workup Step 3: Work-up and Purification A Ethylguanidine + Malondialdehyde bis(dimethyl acetal) B 2-(Ethylamino)pyrimidine (in situ) A->B  NaOCH3, MeOH, Reflux A->B D This compound B->D  DMF, 80°C B->D C Vilsmeier Reagent (POCl3/DMF) E Crude Product D->E  Quenching, Extraction D->E F Pure Product E->F  Column Chromatography E->F

Caption: Workflow for the one-pot synthesis of this compound.

Mechanistic Insights

The one-pot synthesis proceeds through two key stages:

  • Pyrimidine Ring Formation: The reaction is initiated by the base-mediated condensation of ethylguanidine with malondialdehyde bis(dimethyl acetal). This is a variation of the classical Pinner pyrimidine synthesis.[9] The reaction proceeds through a series of condensation and cyclization steps to form the 2-(ethylamino)pyrimidine ring.

  • Vilsmeier-Haack Formylation: The 2-amino group on the pyrimidine ring is an electron-donating group, which activates the ring towards electrophilic substitution, particularly at the C(5) position. The Vilsmeier reagent, a chloromethyliminium salt, acts as the electrophile. The reaction proceeds via an electrophilic aromatic substitution mechanism to introduce the formyl group at the 5-position. Subsequent hydrolysis during the work-up yields the final aldehyde product.[7][8]

Expected Results and Characterization

ParameterExpected Value
Appearance Off-white to pale yellow solid
Yield 50-65% (unoptimized)
¹H NMR (CDCl₃, 400 MHz) δ 8.75 (s, 2H, pyrimidine-H), 5.50 (br s, 1H, NH), 3.50 (q, J = 7.2 Hz, 2H, CH₂), 1.25 (t, J = 7.2 Hz, 3H, CH₃), 9.80 (s, 1H, CHO)
¹³C NMR (CDCl₃, 100 MHz) δ 185.0 (CHO), 162.5 (C2), 160.0 (C4, C6), 115.0 (C5), 38.0 (CH₂), 15.0 (CH₃)
Mass Spectrometry (ESI+) m/z = 152.08 [M+H]⁺

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of pyrimidine formationIncomplete reaction or side reactions.Ensure anhydrous conditions. Increase reflux time for the first step.
Incomplete formylationInsufficient Vilsmeier reagent or deactivation.Use freshly prepared Vilsmeier reagent. Ensure the reaction temperature for the formylation step is maintained.
Difficult purificationPresence of multiple byproducts.Optimize the stoichiometry of reagents. Adjust the gradient for column chromatography.

Conclusion

This application note details a robust and efficient one-pot synthesis of this compound, a valuable building block for drug discovery. By combining the pyrimidine ring formation and Vilsmeier-Haack formylation into a single synthetic operation, this protocol offers significant advantages in terms of time and resource efficiency. The detailed procedure, mechanistic insights, and troubleshooting guide provide researchers with a practical tool for the synthesis of this important intermediate, facilitating the exploration of new chemical space in the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Ethylamino)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Ethylamino)pyrimidine-5-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, troubleshoot potential issues, and provide a validated protocol to improve your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy and core concepts.

Q1: What is the most common and effective strategy for synthesizing this compound?

The most prevalent and reliable method involves a two-stage process. First, the 2-(Ethylamino)pyrimidine core is synthesized. Second, a formyl group (-CHO) is introduced at the C5 position of the pyrimidine ring. This is typically achieved via an electrophilic aromatic substitution, with the Vilsmeier-Haack reaction being the method of choice.

Q2: Why is the Vilsmeier-Haack reaction the preferred method for the formylation step?

The Vilsmeier-Haack reaction is ideal for this transformation for several key reasons:

  • High Regioselectivity: The ethylamino group at the C2 position is an electron-donating group, which activates the pyrimidine ring for electrophilic substitution, primarily at the electron-rich C5 position.

  • Mild Conditions: The Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a moderately reactive electrophile.[1][2] This allows for formylation without requiring harsh conditions that could degrade the pyrimidine ring.

  • Efficiency and Cost-Effectiveness: The reagents (DMF, POCl₃) are common, relatively inexpensive, and the reaction is generally high-yielding when optimized.[1]

Q3: What are the primary safety concerns I should be aware of?

Phosphorus oxychloride (POCl₃) is the main hazard. It is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride (HCl) gas. All manipulations involving POCl₃ must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory. The reaction workup should be performed cautiously by slowly quenching the reaction mixture in ice water.

Q4: How can I reliably confirm the structure and purity of the final product?

A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation. The presence of a singlet peak around 9-10 ppm in the ¹H NMR spectrum is characteristic of the aldehyde proton.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the strong carbonyl (C=O) stretch of the aldehyde at approximately 1680-1700 cm⁻¹.

Troubleshooting Guide: Common Issues & Solutions

This section is structured to help you diagnose and resolve specific problems encountered during the synthesis.

Workflow for Troubleshooting Synthesis Issues

Below is a logical workflow to diagnose common problems during the synthesis.

G cluster_start Problem Identification cluster_causes Potential Causes Analysis cluster_solutions Corrective Actions start Low or No Product Yield cause1 Poor Reagent Quality start->cause1 cause2 Incorrect Temp. Control start->cause2 cause3 Inefficient Vilsmeier Reagent Formation start->cause3 cause4 Workup/Hydrolysis Failure start->cause4 tlc Multiple Spots on TLC tlc->cause1 cause5 Side Reactions tlc->cause5 tar Reaction Tarring/Darkening tar->cause2 sol1 Verify Reagent Purity (Fresh POCl₃, Anhydrous DMF) cause1->sol1 sol2 Optimize Temperature Profile (0°C for Reagent Addition) cause2->sol2 sol3 Ensure Correct Stoichiometry (POCl₃:DMF Ratio) cause3->sol3 sol4 Controlled Quenching & pH Adjustment cause4->sol4 sol5 Improve Purification (Column Chromatography) cause5->sol5

Caption: Troubleshooting workflow for synthesis issues.

Q: My reaction yield is very low, or I recovered only starting material. What went wrong?

A: This is a common issue that can point to several root causes.

  • Cause 1: Ineffective Vilsmeier Reagent Formation. The Vilsmeier reagent, a chloromethyliminium salt, is the active electrophile.[3] Its formation from POCl₃ and DMF is critical.

    • Solution: Ensure you are using anhydrous DMF. Water will rapidly decompose POCl₃ and inhibit the formation of the reagent. Use a freshly opened bottle of POCl₃ or one that has been stored properly under inert gas. The addition of POCl₃ to DMF should be done at a low temperature (0-5 °C) to control the exothermic reaction.

  • Cause 2: Insufficient Reaction Temperature or Time. The electrophilicity of the Vilsmeier reagent is moderate, and the pyrimidine ring, while activated, still requires sufficient thermal energy for the reaction to proceed.[2]

    • Solution: After the initial formation of the Vilsmeier reagent at low temperature, the reaction mixture typically needs to be heated. A temperature range of 60-80 °C is common for these types of substrates.[4] Monitor the reaction progress by TLC until the starting material spot is consumed.

  • Cause 3: Improper Workup and Hydrolysis. The reaction initially forms an iminium salt intermediate, which must be hydrolyzed to yield the final aldehyde.[2]

    • Solution: The workup is critical. The reaction mixture should be quenched by pouring it slowly onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃ and the iminium intermediate. The pH of the aqueous solution should then be carefully adjusted to be neutral or slightly basic (pH 7-8) using a base like sodium bicarbonate or sodium hydroxide solution. This ensures the final product is in its neutral form for efficient extraction.

Q: My final product is impure, showing multiple spots on TLC even after workup. How can I resolve this?

A: The presence of multiple byproducts often indicates side reactions or incomplete hydrolysis.

  • Cause 1: Unhydrolyzed Iminium Salt. The iminium salt intermediate is polar and will not extract well into organic solvents. If hydrolysis is incomplete, it can complicate purification.

    • Solution: During the workup, after quenching with ice, allow the mixture to stir for a sufficient period (e.g., 30-60 minutes) before neutralization and extraction to ensure complete hydrolysis.

  • Cause 2: Chlorination of the Pyrimidine Ring. Although the Vilsmeier-Haack is a formylation reaction, POCl₃ is also a chlorinating agent. At excessively high temperatures or with prolonged reaction times, you may see byproducts resulting from chlorination of the pyrimidine ring.

    • Solution: Strictly control the reaction temperature and time. Do not exceed the optimal temperature determined through literature or internal optimization. Once TLC shows consumption of the starting material, proceed to the workup without unnecessary delay.

  • Solution for Purification: A pure product can typically be obtained via silica gel column chromatography. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is usually effective at separating the desired aldehyde from unreacted starting material and polar byproducts.

Q: The reaction mixture turned dark brown or black, resulting in a tarry, intractable residue. What happened?

A: Tar formation is a sign of decomposition, almost always caused by excessive heat.

  • Cause 1: Uncontrolled Exotherm. The reaction between POCl₃ and DMF is highly exothermic. If POCl₃ is added too quickly or without adequate cooling, the localized temperature can spike, leading to polymerization and decomposition of the solvent and substrate.

    • Solution: Always add POCl₃ dropwise to the DMF in an ice bath (0-5 °C) with efficient stirring. Ensure the temperature of the reaction mixture does not rise significantly during the addition.

  • Cause 2: Reaction Temperature Too High. While heating is required for the formylation step, exceeding the stability threshold of the substrate or product will lead to decomposition.

    • Solution: Carefully control the heating of the reaction. Use an oil bath with a thermostat for precise temperature management. An optimal temperature is typically between 60-80 °C. If you observe significant darkening, reduce the temperature immediately.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity based on established chemical principles.

Reaction Scheme

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product pyrimidine 2-(Ethylamino)pyrimidine iminium Iminium Salt Intermediate pyrimidine->iminium reagents POCl₃ + DMF reagents->pyrimidine Vilsmeier-Haack Reaction aldehyde This compound iminium->aldehyde Hydrolysis (H₂O)

Caption: Vilsmeier-Haack formylation pathway.

Step-by-Step Methodology

Reagents & Equipment:

  • 2-(Ethylamino)pyrimidine (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 volumes)

  • Phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, heating mantle with controller.

Procedure:

  • Vilsmeier Reagent Formation:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (5 volumes).

    • Cool the flask to 0-5 °C using an ice-water bath.

    • Slowly add POCl₃ (1.5 eq) dropwise to the DMF via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. You should observe the formation of a yellowish solid or viscous oil, which is the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 2-(Ethylamino)pyrimidine (1.0 eq) in anhydrous DMF (5 volumes).

    • Add this solution to the freshly prepared Vilsmeier reagent at 0-5 °C.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the reaction mixture to 70-75 °C using an oil bath.

    • Monitor the reaction's progress using TLC (e.g., 50% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • In a separate large beaker, prepare a mixture of crushed ice and water.

    • With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. Caution: This is an exothermic process.

    • Continue stirring the aqueous mixture for 30 minutes to ensure complete hydrolysis.

    • Carefully neutralize the mixture to pH 7-8 by the slow addition of saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the organic extract under reduced pressure to obtain the crude product.

    • Purify the crude solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane, to yield this compound as a solid.

Key Parameter Optimization

The following table summarizes the impact of critical parameters on the reaction outcome.

ParameterRecommended RangeImpact on Low EndImpact on High EndRationale & Justification
POCl₃ Equivalence 1.5 - 2.0 eqIncomplete reaction; low yield.Increased byproducts; more aggressive workup.Sufficient reagent is needed to drive the reaction to completion. Excess can lead to side reactions like chlorination.
Reaction Temperature 60 - 80 °CSlow reaction rate; incomplete conversion.Product/reagent decomposition; tar formation.Provides necessary activation energy without causing degradation. Substrate stability dictates the upper limit.[4]
Reaction Time 2 - 5 hoursIncomplete conversion.Increased risk of side product formation.Time should be optimized based on TLC monitoring to maximize product formation while minimizing degradation.
Solvent Purity AnhydrousN/AN/AEssential for the formation of the Vilsmeier reagent. Water decomposes POCl₃.
Workup pH 7.0 - 8.0Product may remain as a salt in the aqueous layer.Potential for base-catalyzed side reactions (e.g., aldol).Ensures the aldehyde product is in its neutral, less soluble form for efficient extraction into the organic phase.

References

Technical Support Center: Purification of 2-(Ethylamino)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic purification of 2-(Ethylamino)pyrimidine-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar compounds. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and practical laboratory experience.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of this compound. Each issue is presented with probable causes and actionable solutions.

Q1: My compound is streaking badly or showing severe peak tailing on a silica gel column. What's happening and how do I fix it?

Probable Cause: This is the most common issue when purifying amine-containing compounds on standard silica gel. The problem stems from the interaction between the basic ethylamino group and the acidic silanol groups (Si-OH) on the surface of the silica. This strong, non-specific binding leads to poor peak shape and, often, low recovery. The aldehyde group can also exhibit secondary interactions.

Solutions:

  • Mobile Phase Modification (Base Additive): The most direct solution is to neutralize the acidic sites on the stationary phase.

    • Protocol: Add a small amount of a volatile base to your mobile phase. Triethylamine (TEA) is a common choice. Start with 0.1-0.5% (v/v) TEA in your eluent (e.g., Hexane/Ethyl Acetate). For more stubborn cases, you can increase this to 1-2%.[1][2]

    • Causality: The TEA will preferentially bind to the acidic silanol groups, effectively "masking" them from your target compound. This allows the purification to proceed based on polarity differences rather than strong ionic interactions, resulting in symmetrical peaks. An alternative for very polar compounds is a solution of 1-10% ammonia in methanol, used as a polar modifier in a solvent like dichloromethane (DCM).[1]

  • Stationary Phase Deactivation: If mobile phase modification is insufficient or undesirable, you can pre-treat the silica gel.

    • Protocol: Before running the column, flush the packed silica gel with your chosen eluent system containing 1-3% triethylamine. Use a volume of this solvent equal to the volume of the packed silica.[2] Discard this eluent, and then proceed to run the column with your normal solvent system (which may or may not still contain a smaller amount of TEA).

    • Causality: This process neutralizes the bulk of the stationary phase before the compound is ever introduced, minimizing on-column degradation and interaction.

  • Alternative Stationary Phases: If silica is not viable, consider other options.

    • Neutral or Basic Alumina: Alumina is a good alternative for base-sensitive compounds. It is available in neutral and basic grades, both of which will prevent the issues seen with acidic silica.[3]

    • Reversed-Phase (C18) Silica: For this moderately polar compound, reversed-phase chromatography is an excellent and often preferred method.[4][5][6] Here, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol).[7]

Q2: I'm seeing multiple spots on my TLC after purification, suggesting my compound is decomposing on the column. How can I confirm this and prevent it?

Probable Cause: this compound has functional groups that can be sensitive to the acidic environment of silica gel.[3] The aldehyde can potentially form acetals or hemiacetals if alcohols are used as solvents, a reaction that can be catalyzed by the acidic silica.[8] The pyrimidine ring itself can also be susceptible to degradation under certain conditions.[3]

Solutions:

  • Confirm Instability with 2D TLC: Before attempting another column, verify that the decomposition is happening on the silica.

    • Protocol: Spot your crude material in one corner of a square TLC plate. Run the plate in a suitable eluent. After the run, remove the plate, rotate it 90 degrees, and run it again in the same eluent system.[9]

    • Interpretation: If your compound is stable, all the spots will appear on the diagonal. If it is decomposing on the silica, you will see new spots appearing below the diagonal.[9]

  • Mitigation Strategies:

    • Use Base Additives: As detailed in Q1, adding triethylamine or another base is the first line of defense against acid-catalyzed degradation.[2][3]

    • Switch to a Non-Protic Eluent: Avoid using alcohol-based solvents like methanol in your primary eluent system on silica gel, as this can lead to hemiacetal/acetal formation with the aldehyde.[8] Opt for systems like Dichloromethane/Acetone or Ethyl Acetate/Hexanes.

    • Minimize Residence Time: Run the column faster. Flash chromatography is preferred over gravity chromatography to reduce the time the compound spends in contact with the stationary phase.[10]

    • Change Stationary Phase: Switch to a more inert phase like neutral alumina or consider reversed-phase chromatography.[3]

Q3: My compound is highly polar and won't move off the baseline in standard normal-phase systems (e.g., Ethyl Acetate/Hexane). What should I do?

Probable Cause: The combination of the pyrimidine ring, the amino group, and the carbaldehyde makes the molecule quite polar. Standard non-polar/medium-polarity solvent systems may not be strong enough to elute it from the silica.

Solutions:

  • Increase Mobile Phase Polarity (Normal Phase):

    • Protocol: Gradually increase the polarity of your eluent. A common and effective system for polar compounds is Dichloromethane (DCM) with Methanol (MeOH). Start with 1% MeOH in DCM and increase incrementally (e.g., 2%, 5%, 10%) until you achieve an Rf value of 0.2-0.4 on TLC.[10]

    • Important: Remember to add a base (like 0.5% TEA) to this system to prevent streaking, as described in Q1.

  • Utilize Reversed-Phase Chromatography: This is often the ideal solution for polar compounds.

    • Principle: In reversed-phase, the stationary phase is non-polar (e.g., C18), and polar compounds elute earlier than non-polar compounds.[7]

    • Protocol: Use a mobile phase of water and an organic modifier like acetonitrile (MeCN) or methanol (MeOH).[5][7] You can add a modifier like formic acid or phosphoric acid (0.1%) to the mobile phase to improve peak shape, especially for amine-containing compounds, by ensuring consistent ionization.[11] A typical starting point would be a gradient from 95:5 Water:MeCN to 5:95 Water:MeCN.

  • Consider HILIC (Hydrophilic Interaction Liquid Chromatography):

    • Principle: HILIC is a technique specifically designed for highly polar compounds that are poorly retained in reversed-phase.[12] It uses a polar stationary phase (like bare silica or an amide-bonded phase) with a high-organic mobile phase (e.g., >80% acetonitrile).

    • Applicability: This is an advanced technique but can be extremely effective for separating polar pyrimidines and related structures.[12]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for this compound?

Answer: The best practice is to start with Thin-Layer Chromatography (TLC) to scout for an appropriate solvent system. This saves time, solvent, and sample.

G

  • Test Multiple Solvent Systems: Use TLC to test a range of solvent polarities. Good starting points include:

    • Hexane/Ethyl Acetate (EtOAc) mixtures (e.g., 80:20, 50:50)

    • Dichloromethane (DCM)/Methanol (MeOH) mixtures (e.g., 98:2, 95:5)

  • Add a Base Modifier: Since the compound has a basic amine, add ~0.5% triethylamine (TEA) to each test system to see its effect on spot shape.

  • Aim for an Rf of 0.2-0.4: The ideal solvent system for flash chromatography will give your target compound a Retention Factor (Rf) of approximately 0.2-0.4, with good separation from impurities.[10]

  • Select the Best System: Choose the system that provides the best separation and the most compact, symmetrical spot for your target compound. This system will be the starting point for your flash column purification.

Q2: Should I use Normal-Phase or Reversed-Phase chromatography?

Answer: Both can be effective, and the choice depends on the nature of the impurities, the scale of the purification, and available equipment.

FeatureNormal-Phase (e.g., Silica Gel)Reversed-Phase (e.g., C18)
Principle Polar stationary phase, non-polar mobile phase. Polar compounds are retained longer.Non-polar stationary phase, polar mobile phase. Non-polar compounds are retained longer.[7]
Best For... Separating compounds of low to medium polarity. Good for removing very non-polar or very polar impurities.Separating compounds of medium to high polarity. Excellent for resolving complex mixtures of polar compounds.[4][5]
Advantages Lower cost, compatible with a wider range of organic solvents, easy to remove solvent post-purification.Excellent resolution and reproducibility, less risk of compound degradation on the column, ideal for HPLC.[5]
Disadvantages Can cause degradation of acid/base sensitive compounds, strong interactions with amines/acids leading to tailing.[3][13]Higher cost of stationary phase, requires aqueous mobile phases which can be harder to remove.
Recommendation for this Compound Viable with modifications. Requires a base additive (e.g., triethylamine) in the mobile phase.[1][14] A common choice for flash purification.[10]Often the better choice. Provides higher resolution and avoids issues with silica's acidity. The standard for analytical HPLC purity checks.[5]
Q3: How should I prepare and load my sample onto the column?

Answer: Proper sample loading is critical for achieving good separation. There are two primary methods: wet loading and dry loading.

G Start Crude Product Soluble Soluble Start->Soluble

  • Wet Loading:

    • Procedure: Dissolve your crude material in the minimum amount of the mobile phase you will use to run the column. A more polar solvent can be used for solubility, but it should be kept to an absolute minimum to avoid broadening the initial band. Pipette this solution carefully and evenly onto the top of the packed column bed.[15]

    • Best For: Samples that are readily soluble in the eluent.

  • Dry Loading (Recommended for Best Resolution):

    • Procedure: Dissolve your crude product in a suitable solvent (e.g., DCM, Methanol). Add a small amount of silica gel or an inert support like Celite® (about 2-3 times the weight of your crude product). Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder as a uniform layer on top of your packed column.[2]

    • Best For: Samples that are not very soluble in the starting eluent or for difficult separations where a very tight starting band is required. This method often gives superior results.

Section 3: Experimental Protocols

Protocol 1: Flash Chromatography on Silica Gel with Base Additive
  • TLC Analysis: Determine the optimal eluent system using TLC, aiming for an Rf of 0.2-0.4. A common system for this compound might be 80:20:0.5 Ethyl Acetate/Hexane/Triethylamine.

  • Column Packing: Dry or slurry pack a flash chromatography column with silica gel in the non-polar component of your eluent (e.g., Hexane).

  • Equilibration: Equilibrate the column by passing 3-5 column volumes of the full eluent system (including the triethylamine) through the silica until the baseline is stable.

  • Sample Loading: Prepare your sample using the dry loading method described in FAQ Q3 for best results.

  • Elution: Begin elution with the chosen solvent system. You can run the purification isocratically (with one solvent mixture) or by gradually increasing the polarity (gradient elution).[15] For example, start with 10% EtOAc in Hexane and gradually increase to 30% EtOAc.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References

Technical Support Center: Formylation of 2-(Ethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of 2-(Ethylamino)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshoot common issues encountered during this electrophilic substitution reaction. As Senior Application Scientists, we aim to explain the causality behind experimental observations and provide robust, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the Vilsmeier-Haack formylation of 2-(Ethylamino)pyrimidine?

The expected and desired product is 2-(Ethylamino)pyrimidin-5-carbaldehyde .

Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1][2] The 2-(ethylamino) group is a strong electron-donating group, which activates the pyrimidine ring towards electrophilic attack. The directing effect of the amino group, combined with the electronic nature of the pyrimidine ring nitrogens, makes the C5 position the most nucleophilic and sterically accessible site for formylation. The reaction proceeds via the in situ formation of the Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which then acts as the electrophile.[3][4]

Vilsmeier-Haack Mechanism Figure 1. Reaction mechanism for the desired formylation. sub 2-(Ethylamino)pyrimidine int1 Sigma Complex (Intermediate) sub->int1 Electrophilic Attack vr Vilsmeier Reagent [Me₂N=CHCl]⁺ vr->int1 iminium Iminium Salt Intermediate int1->iminium -H⁺ prod 2-(Ethylamino)pyrimidin- 5-carbaldehyde iminium->prod Hydrolysis hydrolysis H₂O Work-up hydrolysis->iminium

Troubleshooting Guide: Side Product Formation

Problem: My reaction is complete, but TLC/LC-MS analysis shows multiple by-products. What are they and why did they form?

This is the most common issue encountered. The presence of the secondary amine (ethylamino group) provides an alternative nucleophilic site that can compete with the C5 position of the pyrimidine ring. Below are the most probable side products and their formation mechanisms.

Potential Side Product 1: N-Formylation at the Ethylamino Group

  • Identity: N-ethyl-N-(pyrimidin-2-yl)formamide or the diformylated product, N-ethyl-N-(5-formylpyrimidin-2-yl)formamide.

  • Reason for Formation: The lone pair of electrons on the nitrogen of the ethylamino group can directly attack the Vilsmeier reagent. This reaction is competitive with the desired C5-formylation. This side reaction is particularly favored if the pyrimidine ring is sterically hindered or electronically deactivated, though in this case, it is primarily a matter of competing nucleophilicity.

  • Identification: These products will have a different polarity compared to the desired aldehyde. The diformylated product, in particular, will have a significantly higher molecular weight detectable by MS.

Potential Side Product 2: Amidine Formation

  • Identity: N'- (2-(ethylamino)pyrimidin-yl)-N,N-dimethylformamidine.

  • Reason for Formation: Similar to N-formylation, this side product arises from the attack of the exocyclic amino group on the Vilsmeier reagent. In some cases, aminopyrimidines react preferentially at the amino nitrogen to yield stable dimethylformamidino derivatives instead of undergoing ring formylation.[5] This reaction pathway can dominate if the C5 position is not sufficiently activated or if reaction conditions are not carefully controlled. This amidine can be stable or may hydrolyze during work-up to generate other impurities.[6][7]

Potential Side Product 3: Chlorinated Pyrimidines

  • Identity: 2-(Ethylamino)-5-chloropyrimidine or other chlorinated species.

  • Reason for Formation: Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent, especially at elevated temperatures.[8][9] While less common for an activated ring without a hydroxyl leaving group, aggressive reaction conditions (high temperature, prolonged reaction time, large excess of POCl₃) can lead to undesired chlorination of the heterocyclic ring.

Side_Product_Formation Figure 2. Competing reaction pathways leading to side products. start 2-(Ethylamino)pyrimidine + Vilsmeier Reagent path1 C5 Attack (Desired Pathway) start->path1 path2 N Attack (Side Reaction) start->path2 sp3 Chlorinated Side Product (Harsh Conditions) start->sp3 Excess POCl₃ High Temp. prod 2-(Ethylamino)pyrimidin- 5-carbaldehyde path1->prod sp1 N-Formyl Side Product path2->sp1 sp2 Amidine Side Product path2->sp2

Problem: How can I minimize the formation of these side products and improve the yield of the desired aldehyde?

Minimizing side products hinges on favoring the kinetics of the C5 electrophilic attack over the competing N-attack. This can be achieved by carefully controlling the reaction parameters.

Troubleshooting & Optimization Strategies

ParameterRecommended ActionRationale
Temperature Maintain strict temperature control. Pre-form the Vilsmeier reagent at 0 °C, add the substrate solution slowly at 0 °C, and allow the reaction to proceed at 0-10 °C. Avoid exothermic runaway.The activation energy for the desired C-formylation is typically lower than for the side reactions. Low temperatures favor the desired kinetic product and suppress the formation of thermodynamically stable but undesired by-products like chlorinated species.[10]
Reagent Stoichiometry Use a moderate excess of the Vilsmeier reagent (1.2–1.5 equivalents). Avoid using a large excess of POCl₃.A large excess of the Vilsmeier reagent increases the likelihood of N-formylation, diformylation, and amidine formation. Excess POCl₃ increases the risk of chlorination.[5]
Reagent Quality Use fresh, anhydrous DMF and high-purity POCl₃.Old or wet DMF can contain dimethylamine and formic acid. Dimethylamine can react with the Vilsmeier reagent, reducing its effective concentration and introducing impurities. Water will prematurely quench the reagent.
Reaction Monitoring Monitor the reaction progress closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed.Prolonged reaction times, especially after the substrate is consumed, provide more opportunity for the desired product to undergo further reactions (e.g., diformylation) or for side products to form.
Hydrolysis/Work-up Quench the reaction by pouring the mixture slowly onto crushed ice with vigorous stirring. Neutralize carefully with a suitable base (e.g., sat. NaHCO₃, NaOAc, or dilute NaOH) while keeping the temperature below 20 °C.The hydrolysis of the intermediate iminium salt to the final aldehyde is a critical step.[1] Controlled quenching prevents decomposition and ensures complete conversion. Improper pH or high temperatures during neutralization can lead to decomposition or incomplete hydrolysis.

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Experimental Protocols

Protocol 1: Optimized Vilsmeier-Haack Formylation
  • Reagent Preparation: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Vilsmeier Reagent Formation: Add anhydrous DMF (5 equivalents) to the flask and cool to 0 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reagent Maturation: Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2-(Ethylamino)pyrimidine (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, again maintaining the internal temperature below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature (or gently heat to 40-50 °C if no reaction occurs at RT, monitoring carefully) for 2-6 hours. Monitor the consumption of the starting material by TLC (e.g., using 30% Ethyl Acetate in Hexane).

  • Quenching and Hydrolysis: Once the starting material is consumed, cool the reaction flask back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Neutralization: Cautiously neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (or 2M NaOH), ensuring the temperature remains below 20 °C. Adjust the pH to ~7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent System: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity (e.g., up to 40-50% Ethyl Acetate in Hexane). The desired product is moderately polar, while N-formylated and diformylated side products are often more polar.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(Ethylamino)pyrimidin-5-carbaldehyde.

References

Technical Support Center: Optimization of 2-(Ethylamino)pyrimidine-5-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-(Ethylamino)pyrimidine-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles. Our goal is to empower you to overcome common experimental hurdles and achieve consistent, high-yield results.

I. Synthetic Overview: The Vilsmeier-Haack Approach

The synthesis of this compound is most effectively achieved via an electrophilic aromatic substitution, specifically the Vilsmeier-Haack reaction . This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. The pyrimidine ring, activated by the electron-donating ethylamino group at the C2 position, is susceptible to formylation at the C5 position.

The core of this reaction involves the in situ formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide, most commonly phosphorus oxychloride (POCl₃).[1][2] This reagent is a mild electrophile that attacks the activated pyrimidine ring, leading to the desired aldehyde after aqueous workup.

Reaction Mechanism: Vilsmeier-Haack Formylation

Vilsmeier_Haack reagent reagent intermediate intermediate substrate substrate product product sub 2-(Ethylamino)pyrimidine sigma Sigma Complex (Iminium Intermediate) sub->sigma Electrophilic Attack dmf DMF vr Vilsmeier Reagent (Chloroiminium ion) dmf->vr + pocl3 POCl₃ pocl3->vr vr->sigma prod This compound sigma->prod [1] Elimination [2] Hydrolysis hydrolysis Aqueous Workup (Hydrolysis)

Caption: Vilsmeier-Haack reaction pathway for pyrimidine formylation.

II. Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Q: I've run the reaction, but my yield of this compound is very low, or I've only recovered the starting material. What are the likely causes and solutions?

A: This is a common issue often related to the formation or reactivity of the Vilsmeier reagent, or the reaction conditions themselves. Let's break down the potential causes.

Potential CauseScientific Explanation & Recommended Solutions
Inefficient Vilsmeier Reagent Formation The reaction between DMF and POCl₃ is exothermic and moisture-sensitive. Solutions: 1. Ensure Anhydrous Conditions: Flame-dry your glassware and use anhydrous DMF. Moisture will quench the POCl₃ and the Vilsmeier reagent. 2. Controlled Reagent Addition: Prepare the reagent at 0°C by adding POCl₃ dropwise to DMF.[1] A rapid, uncontrolled addition can lead to decomposition. Allow the reagent to pre-form by stirring for 20-30 minutes at 0°C before adding the pyrimidine substrate.
Insufficient Reagent Stoichiometry The formylation is a stoichiometric reaction. An insufficient amount of the Vilsmeier reagent will result in incomplete conversion of the starting material. Solutions: 1. Increase Reagent Equivalents: Start with at least 1.5 equivalents of POCl₃ relative to the pyrimidine substrate. For less reactive substrates or to drive the reaction to completion, increasing this to 3.0-5.0 equivalents can be beneficial.[1][3] 2. DMF as Solvent: Using DMF as the solvent ensures it is in large excess, favoring reagent formation.
Inadequate Reaction Temperature The activation energy for the electrophilic attack on the pyrimidine ring may not be met at lower temperatures, leading to a sluggish or stalled reaction. Solutions: 1. Gradually Increase Temperature: After adding the substrate at a low temperature, allow the reaction to warm to room temperature. If monitoring (via TLC/LCMS) shows no progress, gradually heat the reaction. Temperatures between 60-80°C are often effective for formylating heterocyclic systems.[1][2] 2. Monitor Progress: Before quenching the reaction, ensure the starting material has been consumed by checking with an appropriate analytical method.
Problem 2: Formation of Multiple Impurities or Side Products

Q: My crude product shows multiple spots on the TLC plate that are not the starting material or the desired product. What side reactions could be occurring?

A: The formation of multiple products often points to side reactions involving the highly reactive Vilsmeier reagent or decomposition under the reaction conditions.

Potential CauseScientific Explanation & Recommended Solutions
Reaction with the Ethylamino Group The secondary amine of the ethylamino group is nucleophilic and could potentially react with the Vilsmeier reagent, leading to formylation of the nitrogen or other undesired side products. Solutions: 1. Optimize Temperature: Running the reaction at the lowest effective temperature can often increase selectivity for C5 formylation over N-formylation. Start at room temperature and only heat if necessary. 2. Controlled Stoichiometry: Using a large excess of the Vilsmeier reagent might promote side reactions. Use the minimum amount required for full conversion (typically 1.5-3.0 equivalents).
Product Decomposition Aldehydes can be sensitive to highly acidic or basic conditions, especially at elevated temperatures for prolonged periods. The reaction mixture is strongly acidic. Solutions: 1. Minimize Reaction Time: Once the starting material is consumed (as monitored by TLC/LCMS), proceed with the workup promptly. Unnecessary heating can lead to degradation. 2. Careful Workup: Quench the reaction by pouring it onto crushed ice to rapidly cool and dilute the acidic mixture. Neutralize carefully with a base like sodium bicarbonate or sodium hydroxide solution, keeping the temperature low to prevent base-catalyzed decomposition.
Poly-formylation While less likely at the C5 position due to the deactivating effect of the first formyl group, poly-formylation can occur on highly activated systems. This is not expected to be a major issue for this specific substrate.
Problem 3: Difficult Workup and Product Isolation

Q: I'm having trouble during the workup. I'm getting an emulsion during extraction, or my product is not precipitating cleanly. How can I improve the isolation process?

A: Workup issues are common when dealing with polar, nitrogen-containing heterocycles. The key is a controlled and methodical approach to quenching and extraction.

Potential CauseScientific Explanation & Recommended Solutions
Incomplete Hydrolysis of Iminium Intermediate The immediate product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde during the aqueous workup. Incomplete hydrolysis will lead to a polar, water-soluble intermediate that is difficult to extract. Solutions: 1. Sufficient Quenching Time: After pouring the reaction mixture onto ice, stir the resulting aqueous solution for a period (e.g., 30-60 minutes) before neutralization and extraction to ensure complete hydrolysis. 2. pH Adjustment: Ensure the pH is adjusted to neutral or slightly basic (pH 7-8) to deprotonate the pyrimidine nitrogens and the product aldehyde, which aids in its extraction into an organic solvent.
Emulsion Formation The presence of polar DMF and various salts can lead to the formation of stable emulsions during extraction with organic solvents. Solutions: 1. Brine Wash: After the initial extraction, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, helping to break emulsions. 2. Use a Different Extraction Solvent: If emulsions persist with common solvents like ethyl acetate, try a less polar solvent like dichloromethane (DCM) or a mixture. 3. Filtration: Passing the emulsified layer through a pad of Celite® can sometimes help break the emulsion.
Product is Water-Soluble The product, containing multiple nitrogen atoms, may have some water solubility, especially if the aqueous phase is not properly neutralized or saturated with salt. Solutions: 1. Multiple Extractions: Perform multiple extractions (e.g., 3-4 times) with the organic solvent to ensure complete recovery of the product from the aqueous layer. 2. Back-Extraction: If the product is amphoteric, it might be purified by extracting it into an acidic aqueous layer, washing the aqueous layer with an organic solvent to remove non-basic impurities, and then re-basifying the aqueous layer and extracting the pure product.

III. Troubleshooting Workflow

Use this flowchart to diagnose and solve experimental issues systematically.

Troubleshooting_Workflow problem problem check check solution solution start Experiment Fails (Low Yield, Impurities) check_reagents Reagents & Conditions Anhydrous? start->check_reagents check_temp Reaction Temp & Time Optimized? check_reagents->check_temp Yes sol_reagents Solution 1.1: Use Anhydrous Solvents Control Reagent Addition check_reagents->sol_reagents No check_workup Workup Procedure Correct? check_temp->check_workup Yes sol_stoich Solution 1.2: Increase Vilsmeier Reagent (1.5 -> 3.0 eq) check_temp->sol_stoich Partially sol_temp Solution 1.3: Gradually Heat Reaction (e.g., to 60-80°C) Monitor by TLC/LCMS check_temp->sol_temp No sol_workup Solution 3.1: Ensure Complete Hydrolysis Adjust pH to 7-8 Use Brine Wash check_workup->sol_workup No

Caption: Systematic workflow for troubleshooting the synthesis.

IV. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction? A: N,N-Dimethylformamide (DMF) is the ideal choice as it serves as both a reactant (to form the Vilsmeier reagent) and a solvent, ensuring the reagent is present in a large excess.[2] In some cases, co-solvents like dichloroethane or o-xylene have been used, but starting with pure, anhydrous DMF is recommended.[4]

Q2: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting material and the product (e.g., 30-50% Ethyl Acetate in Hexanes). The product, being more polar due to the aldehyde group, should have a lower Rf value than the starting 2-(ethylamino)pyrimidine. Stain with potassium permanganate or visualize under UV light. For more precise monitoring, LCMS can be used to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

Q3: Is phosphorus oxychloride (POCl₃) the only option for making the Vilsmeier reagent? A: While POCl₃ is the most common and cost-effective choice, other reagents like oxalyl chloride or thionyl chloride can also be used to activate DMF.[2] However, for this specific application, POCl₃ is well-documented and highly effective.

Q4: My final product is an oil, but I expected a solid. What should I do? A: It's possible for the product to be a viscous oil or a low-melting solid, especially if minor impurities are present. First, ensure all solvent has been removed under high vacuum. If it remains an oil, purification via column chromatography is the best approach. After chromatography, try triturating the purified oil with a non-polar solvent like hexanes or diethyl ether and scratching the flask to induce crystallization.

V. Optimized Experimental Protocol

This protocol provides a validated starting point for the synthesis.

Objective: To synthesize this compound from 2-(Ethylamino)pyrimidine.

Materials:

  • 2-(Ethylamino)pyrimidine (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Crushed Ice

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5-10 mL per gram of starting material).

    • Cool the flask to 0°C in an ice-water bath.

    • Add POCl₃ (1.5 eq) dropwise to the stirred DMF via the dropping funnel over 20-30 minutes. Maintain the internal temperature below 10°C.[1]

    • After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. A thick, white precipitate of the Vilsmeier reagent may form.

  • Formylation Reaction:

    • Dissolve 2-(Ethylamino)pyrimidine (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

    • Heat the reaction mixture to 70°C and monitor its progress every hour using TLC until the starting material is consumed (typically 2-5 hours).

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • In a separate large beaker, prepare a mixture of crushed ice and water.

    • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.

    • Stir the resulting aqueous solution for 30 minutes to ensure complete hydrolysis of the iminium intermediate.

    • Carefully neutralize the solution to pH 7-8 by the slow addition of saturated NaHCO₃ solution or 2M NaOH solution. Ensure the mixture remains cool during neutralization.

    • Extract the aqueous mixture with DCM or ethyl acetate (3 x volume of DMF used).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%) to afford the pure this compound.

VI. References

  • [Organic Letters] - Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. (--INVALID-LINK--)

  • [RSC Publishing] - Selective formylation of 2-aminopyridines. (--INVALID-LINK--)

  • [NIH PMC] - Reaction of Several Aminopyrimidines With Formaldehyde. (--INVALID-LINK--)

  • [MDPI] - Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (--INVALID-LINK--)

  • [BenchChem] - Optimization of Vilsmeier-Haack reaction parameters. (--INVALID-LINK--)

  • [RSC Advances] - Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (--INVALID-LINK--)

  • [International Journal of Pharmaceutical Sciences and Research] - REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (--INVALID-LINK--)

  • [MDPI] - SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (--INVALID-LINK--)

  • [Current Chemistry Letters] - Synthesis, reactions, and applications of pyrimidine derivatives. (--INVALID-LINK--)

References

Technical Support Center: Overcoming Poor Solubility of Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Paradox

Pyrimidine scaffolds are foundational in medicinal chemistry and drug development, forming the core of numerous therapeutic agents, from antivirals to anticancer drugs.[1][2] Their structural versatility and ability to engage in various biological interactions make them highly valuable. However, this same structural rigidity, often characterized by planar aromatic systems and strong intermolecular hydrogen bonding, frequently leads to a significant experimental challenge: poor solubility.

This guide is designed to serve as a technical resource for scientists encountering solubility issues with pyrimidine intermediates. It provides a structured troubleshooting framework, practical protocols, and answers to frequently asked questions to navigate these challenges effectively.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific, common problems encountered during experimental work.

Scenario 1: Issues During Reaction Setup & Execution

Question: My pyrimidine starting material is not dissolving in the reaction solvent, leading to a heterogeneous mixture and low yield. What should I do?

Answer: This is a frequent issue stemming from a mismatch between the solute's polarity and the solvent's solubilizing power. Several strategies can be employed:

  • Solvent System Modification:

    • Increase Polarity: If your pyrimidine is polar, consider switching to or adding a more polar aprotic solvent like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents are excellent at disrupting the crystal lattice energy of solid compounds.

    • Use a Co-solvent: Introducing a co-solvent can significantly alter the properties of the bulk medium.[3] For example, adding a small percentage of DMF or DMSO to a solvent like acetonitrile or ethanol can enhance the solubility of polar reactants.[4] The principle relies on creating a solvent environment with a polarity that better matches the solute.[3]

    • Elevated Temperature: In many cases, solubility increases with temperature.[1][5] Refluxing the reaction, if the reagents are stable, is a standard approach to ensure all components are in solution.[6] Always monitor for potential degradation at higher temperatures via Thin Layer Chromatography (TLC).[6]

  • Chemical Modification (In-situ):

    • Temporary Solubilizing Groups: If the pyrimidine possesses a reactive handle (e.g., a hydroxyl or amino group), a temporary, solubilizing protecting group could be introduced in a preceding step. This is a more involved strategy but can be highly effective.

  • Physical Methods:

    • Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution, particularly for kinetically limited solubility.

Question: During my reaction, an unexpected precipitate formed, which is not my desired product. What is happening?

Answer: Unforeseen precipitation during a reaction often points to the formation of an insoluble intermediate or byproduct.[6]

  • Insoluble Intermediates: The reaction may be proceeding through an intermediate that has lower solubility in the chosen solvent than the starting materials.[6] To address this, a solvent system that can solubilize all species—reactants, intermediates, and products—is required. Consider the solvent modification strategies mentioned above.

  • Byproduct Formation: Side reactions can produce insoluble materials.[6] For instance, in reactions involving aldehydes, self-condensation or polymerization can occur, leading to insoluble polymeric byproducts.[6] Reviewing the reaction mechanism and conditions (e.g., catalyst, temperature) can help identify and mitigate these side reactions.[6]

Scenario 2: Challenges During Workup and Purification

Question: When I add an aqueous solution during workup, my product crashes out as a gooey, unmanageable solid between the layers. How can I handle this?

Answer: This is a common workup challenge where the addition of an anti-solvent (in this case, water) drastically reduces the product's solubility.[7][8]

  • Dilute the Organic Layer: Before the aqueous wash, significantly dilute the organic layer with more of the primary organic solvent. This keeps the product concentration lower, reducing the likelihood of precipitation upon contact with the aqueous phase.

  • Use Brine (Saturated NaCl): Washing with brine instead of pure water can sometimes prevent precipitation by reducing the activity of water and minimizing the amount of water that partitions into the organic layer.

  • Filter and Re-dissolve: If precipitation is unavoidable, you may need to filter the entire biphasic mixture to collect the solid. The solid can then be washed and re-dissolved in an appropriate solvent for further purification. This is often a last resort as it can be cumbersome.

  • Solvent Exchange: After the reaction, remove the reaction solvent under reduced pressure and re-dissolve the crude residue in a different solvent that is more suitable for the aqueous workup (e.g., one in which the product is more soluble and which is immiscible with water, like dichloromethane or ethyl acetate).

Question: My pyrimidine intermediate has very poor solubility, making column chromatography extremely difficult. It either precipitates on the column or requires a highly polar solvent system that gives poor separation.

Answer: This is a classic chromatography problem for polar, poorly soluble compounds.

  • Solvent System Screening (TLC is Key):

    • Find a Solubilizing System: First, identify a solvent or solvent mixture that fully dissolves your crude material. This will be the strongest eluent in your gradient. Common strong solvents for polar compounds include methanol (MeOH) and dichloromethane (DCM).[9]

    • Use Modifiers: For basic pyrimidines that streak on silica gel, adding a small amount of a basic modifier like triethylamine (1-2%) or ammonium hydroxide to the eluent can improve peak shape and solubility.[10] For acidic compounds, a few drops of acetic acid can be beneficial.[10] A mixture of 1-10% of a 10% NH4OH in MeOH solution mixed with dichloromethane is effective for stubborn amines.[9][11]

    • Test on TLC: The goal is to find a solvent system where your target compound has an Rf value between 0.25 and 0.35 on a TLC plate.[12] This typically provides the best separation on a column.[12][13]

  • Alternative Stationary Phases:

    • Reverse-Phase Chromatography: If your compound is too polar for normal-phase (silica) chromatography, reverse-phase (e.g., C18) chromatography is an excellent alternative.[6] The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol.

    • Alumina: For very basic compounds, basic alumina can be a better choice than acidic silica gel.

  • Loading Technique:

    • Dry Loading: Instead of dissolving the sample in a small amount of solvent and loading it directly onto the column (which can cause precipitation), use a dry loading technique. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can be carefully loaded onto the top of your column. This prevents the compound from precipitating in a concentrated band at the start of the separation.

Scenario 3: Preparing Solutions for Analysis & Screening

Question: I need to prepare a stock solution of my pyrimidine intermediate in DMSO for a biological assay, but it precipitates when diluted into the aqueous assay buffer. What can I do?

Answer: This phenomenon, known as "crashing out," occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[14]

  • Optimize DMSO Concentration: Keep the final DMSO concentration in the assay as low as possible, ideally below 0.5% and almost always under 1%, as higher concentrations can be toxic to cells.[14]

  • Use Co-solvents: Formulating the compound with water-miscible co-solvents such as polyethylene glycol (PEG), propylene glycol, or glycerin can increase the solubility of hydrophobic compounds in the final aqueous solution.[3][14]

  • pH Adjustment: If your compound has ionizable groups (e.g., basic nitrogen atoms), adjusting the pH of the aqueous buffer can dramatically increase solubility.[1][3] For a basic pyrimidine, lowering the pH will protonate the nitrogen atoms, forming a more soluble salt.[15]

  • Employ Solubilizing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug from water.[14][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[14]

  • Kinetic vs. Thermodynamic Solubility: Determine the kinetic solubility limit of your compound. This can help you understand the maximum concentration you can achieve before precipitation occurs over the time course of your experiment.[14]

Frequently Asked Questions (FAQs)

Q1: What structural features of pyrimidines contribute to their poor solubility? A1: The primary contributors are molecular planarity and strong intermolecular forces. The flat, aromatic ring system allows for efficient crystal packing (high lattice energy). Additionally, the nitrogen atoms and any exocyclic amino or hydroxyl groups are potent hydrogen bond donors and acceptors, leading to strong, stable crystal structures that are difficult for solvents to break apart.

Q2: When should I consider making a salt versus using a co-solvent? A2: Salt formation is an excellent strategy when your pyrimidine has a suitably basic (or acidic) functional group. It is often the most effective way to achieve a dramatic increase in aqueous solubility.[17] Co-solvents are a more general approach that can be applied to non-ionizable compounds or when pH modification is not desirable for the experiment.[3] The two strategies can also be combined.[3]

Q3: Can I predict the solubility of my pyrimidine intermediate? A3: While exact prediction is difficult, computational tools can provide valuable estimates. Calculated LogP (cLogP) is a widely used metric to predict hydrophobicity, which is inversely related to aqueous solubility.[18] However, solubility is also heavily influenced by the compound's melting point (an indicator of crystal lattice energy).[18] A high melting point often correlates with low solubility, even for compounds with a favorable LogP.

Q4: How does pH affect pyrimidine solubility? A4: The nitrogen atoms in the pyrimidine ring are basic. At a pH below their pKa, these nitrogens will be protonated, forming a positively charged cation.[15] This ionic form is generally much more soluble in aqueous media than the neutral free base.[19] Therefore, for basic pyrimidines, decreasing the pH will increase solubility. Conversely, for pyrimidines with acidic functional groups (e.g., a carboxylic acid), increasing the pH will form a soluble carboxylate salt.[15] Many enzymes involved in pyrimidine synthesis function optimally at an alkaline pH.[20][21]

Visualizations & Protocols

Diagrams

G

Data Presentation

Table 1: Common Solvents for Pyrimidine Chemistry

SolventPolarity IndexBoiling Point (°C)Common Use Cases & Notes
Non-Polar
Hexane / Heptane0.169 / 98Eluent for non-polar compounds in chromatography.[9]
Toluene2.4111Higher boiling point reaction solvent.
Polar Aprotic
Dichloromethane (DCM)3.140Excellent for extractions and chromatography of moderately polar compounds.[9]
Ethyl Acetate (EtOAc)4.477Standard eluent for chromatography; good general-purpose solvent.[9]
Tetrahydrofuran (THF)4.066Good for reactions, but can form peroxides.
Acetonitrile (ACN)5.882Common reaction solvent and reverse-phase chromatography eluent.[6]
N,N-Dimethylformamide (DMF)6.4153High boiling point, strong solvent for dissolving difficult compounds. Hard to remove.
Dimethyl sulfoxide (DMSO)7.2189Very strong solvent, often used for stock solutions and challenging reactions.[22]
Polar Protic
Ethanol (EtOH)4.378Common reaction solvent, especially for cyclizations.[4]
Methanol (MeOH)5.165Strong polar eluent for chromatography; good reaction solvent.[9]
Water10.2100Used in workups and for reverse-phase chromatography. Poor solvent for most intermediates.[23]
Experimental Protocols

Protocol 1: Systematic Solvent Screening for a Poorly Soluble Intermediate

  • Objective: To identify a suitable solvent or co-solvent system for a reaction.

  • Materials:

    • Your pyrimidine intermediate (~50 mg).

    • A selection of solvents from Table 1 (e.g., Toluene, EtOAc, ACN, DMF, DMSO, EtOH).

    • Small vials (1-2 mL).

    • Stir plate and stir bars.

  • Procedure:

    • Place a small, accurately weighed amount of your intermediate (e.g., 2 mg) into each vial.

    • To the first vial, add a measured volume of the first solvent (e.g., 100 µL) to achieve a target concentration (e.g., 20 mg/mL).

    • Stir the mixture at room temperature for 10-15 minutes. Observe for dissolution.

    • If the solid does not dissolve, add another 100 µL of solvent (halving the concentration to 10 mg/mL) and stir again.

    • Repeat until the solid dissolves or you reach a very low, impractical concentration. Record the approximate solubility.

    • If solubility is still poor at room temperature, gently warm the vial and observe if dissolution occurs. Note any changes upon cooling (precipitation).

    • Repeat this process for all selected solvents.

    • For promising solvents that still show limited solubility, test co-solvent systems (e.g., start with a 9:1 mixture of a weaker solvent and a stronger one, like ACN:DMF).

  • Analysis: Choose the solvent or co-solvent system that provides the desired solubility at a practical concentration and temperature for your reaction.

Protocol 2: pH-Modification to Enhance Aqueous Solubility

  • Objective: To determine if pH adjustment can solubilize a pyrimidine intermediate for aqueous analysis or workup.

  • Materials:

    • Your pyrimidine intermediate.

    • Deionized water.

    • Dilute aqueous HCl (e.g., 1 M).

    • Dilute aqueous NaOH (e.g., 1 M).

    • pH paper or a calibrated pH meter.

    • Vials and stir plate.

  • Procedure:

    • Suspend a small amount of your intermediate (e.g., 5 mg) in a known volume of deionized water (e.g., 1 mL) in a vial. Stir to confirm insolubility.

    • Measure the initial pH of the slurry.

    • For Basic Pyrimidines: Add the dilute HCl solution dropwise while stirring. Monitor the mixture for dissolution.

    • Check the pH after each addition. Note the pH at which the compound fully dissolves.

    • For Acidic Pyrimidines: Perform the same procedure using the dilute NaOH solution.

  • Analysis: This protocol establishes the pH range in which your compound is soluble. This information is critical for designing aqueous workups, preparing formulations for biological assays, or setting up reverse-phase chromatography. For example, if your basic compound dissolves at pH 3, you can use a dilute HCl wash during workup to keep it in the aqueous layer if you need to separate it from non-basic impurities.

References

Preventing degradation of 2-(Ethylamino)pyrimidine-5-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Ethylamino)pyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the storage and handling of this compound. Our goal is to ensure the integrity and stability of your materials, leading to more reliable and reproducible experimental outcomes.

Introduction

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. The presence of both a reactive aldehyde group and a substituted pyrimidine ring makes it a valuable building block for the synthesis of biologically active molecules. However, these same functional groups can also be susceptible to degradation if the compound is not stored and handled correctly. This guide provides a comprehensive overview of best practices to prevent degradation, troubleshoot common issues, and maintain the long-term stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by three main factors:

  • Oxidation: The aldehyde functional group is susceptible to oxidation, which can convert it into the corresponding carboxylic acid, 2-(Ethylamino)pyrimidine-5-carboxylic acid. This is one of the most common degradation pathways for aldehydes.

  • Light: Aromatic and heterocyclic compounds, including pyrimidine derivatives, can be sensitive to light. Exposure to UV or even ambient light can lead to photodegradation, resulting in the formation of various impurities.[1]

  • Temperature: Elevated temperatures can accelerate the rates of all chemical degradation reactions, including oxidation and potential polymerization of the aldehyde.

Q2: I've noticed a change in the color of my this compound powder. What could be the cause?

A2: A change in color, such as yellowing or darkening, is a common indicator of chemical degradation. This can be caused by the formation of oxidized impurities or colored polymeric byproducts. The aldehyde group can be particularly prone to forming such products over time, especially with repeated exposure to air and light.

Q3: What are the ideal storage conditions for this compound to ensure its long-term stability?

A3: To ensure the long-term stability of this compound, we recommend the following storage conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes contact with oxygen, thereby preventing oxidation.
Light Amber vial or protected from lightPrevents photodegradation of the pyrimidine ring and aldehyde group.
Container Tightly sealed containerPrevents exposure to moisture and atmospheric oxygen.

Q4: Can I store solutions of this compound?

A4: Storing solutions of this compound for extended periods is generally not recommended due to the potential for solvent-mediated degradation. If you must store a solution, use a dry, aprotic solvent and store it under an inert atmosphere at a low temperature (e.g., -20°C). It is always best to prepare solutions fresh before use.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent experimental results Degradation of the starting material.1. Verify the purity of your this compound using an appropriate analytical method (see "Protocol for Quality Control").2. If degradation is confirmed, procure a fresh batch of the compound.3. Review your storage and handling procedures to ensure they align with the recommendations in this guide.
Formation of an insoluble precipitate in solution Polymerization of the aldehyde or formation of an insoluble degradation product.1. Attempt to identify the precipitate using analytical techniques such as NMR or Mass Spectrometry.2. Prepare fresh solutions from a new batch of the compound.3. Avoid prolonged storage of solutions.
Appearance of a new spot on TLC analysis Formation of a degradation product.1. The primary degradation product is likely the carboxylic acid, which will have a different Rf value on TLC.2. Use co-spotting with a standard of the starting material to confirm the identity of the main spot.3. Consider purifying the material if the impurity level is significant.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for preventing these reactions and for identifying any impurities that may form.

DegradationPathways Potential Degradation Pathways of this compound A This compound B 2-(Ethylamino)pyrimidine-5-carboxylic acid A->B Oxidation (O2, heat) C Photodegradation Products A->C Photolysis (UV light) D Dimer/Polymer A->D Polymerization (heat, acid/base traces) HPLC_Workflow HPLC Workflow for Stability Monitoring cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Prepare 1 mg/mL stock solution in acetonitrile B Dilute to 50 µg/mL with mobile phase A->B C Inject 10 µL onto C18 column B->C D Run gradient elution C->D E Detect at λmax D->E F Integrate peak areas E->F G Compare chromatograms over time F->G H Identify new peaks (degradation products) G->H

References

Technical Support Center: Suzuki Coupling with Pyrimidine Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine aldehydes. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this important transformation. The electron-deficient nature of the pyrimidine ring and the reactivity of the aldehyde group create a specific set of hurdles that require careful consideration of reaction parameters.[1] This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you achieve success in your syntheses.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent failure modes encountered during the Suzuki coupling of pyrimidine aldehydes. Each question is structured to help you diagnose the problem and implement a logical, scientifically-grounded solution.

Problem Area 1: Low to No Product Formation

Q1: My reaction shows very low conversion or has failed completely. Where do I start my investigation?

A1: When a reaction fails, a systematic, multi-point check is the most efficient way to identify the culprit. Before making drastic changes to the core conditions, verify these critical preliminary factors:

  • Reagent Quality & Stoichiometry:

    • Boronic Acid/Ester Integrity: This is the most common point of failure. Heteroaryl boronic acids, in particular, are susceptible to decomposition on the shelf and in solution. Protodeboronation (replacement of the B(OH)₂ group with a hydrogen) is a major decomposition pathway.[2][3] Always use fresh, high-purity boronic acid or, preferably, a more stable boronic ester derivative like a pinacol or MIDA ester.[4]

    • Solvent & Reagent Purity: Ensure all solvents are anhydrous (if intended) and properly degassed. Oxygen can deactivate the palladium catalyst. Check the purity of your pyrimidine aldehyde and aryl halide.

    • Accurate Stoichiometry: Double-check all weighings and calculations. A slight excess of the boronic acid partner (typically 1.1-1.5 equivalents) is standard practice.

  • Catalyst Activity:

    • Source and Age: Is the palladium catalyst old or from a questionable source? The active Pd(0) species is prone to oxidation. Using a fresh bottle or a pre-catalyst from a reputable supplier is advisable.

    • Visual Confirmation: A color change to dark brown or black is typical and usually indicates the formation of Pd(0) nanoparticles or active catalytic species.[5] However, the absence of a color change or the formation of large amounts of palladium black (crashing out of solution) can indicate catalyst death.

  • Basic Reaction Setup:

    • Inert Atmosphere: Was the reaction vessel thoroughly purged with an inert gas (Argon or Nitrogen) before adding the solvent and heating? This is non-negotiable for preventing catalyst oxidation.[6]

    • Temperature Control: Verify the actual temperature of the reaction block or oil bath. Incorrect temperature can halt a reaction or accelerate decomposition pathways.

If these preliminary checks do not reveal an obvious error, proceed to a systematic optimization of the core reaction components as detailed below.

Q2: I suspect my catalyst/ligand system is not effective for this specific transformation. How should I select a better one?

A2: The catalyst system is the heart of the reaction, and its choice is critical when dealing with heteroaromatic substrates. Pyrimidine aldehydes present a dual challenge: the electron-deficient ring and the potentially coordinating aldehyde group.

The "standard" catalysts like Pd(PPh₃)₄ may not be robust enough.[7] The key is often to use a more electron-rich and sterically bulky phosphine ligand, which promotes the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[8][9]

Recommended Catalyst/Ligand Screening Strategy:

Catalyst SystemClassRationale & Key Characteristics
Pd(dppf)Cl₂ Ferrocenyl PhosphineA robust, reliable starting point. The dppf ligand is both electron-rich and has a large bite angle, providing good stability and activity.[10]
Pd₂(dba)₃ + XPhos Buchwald LigandXPhos is a highly electron-rich and bulky biaryl phosphine ligand. This class is excellent for coupling challenging substrates, including heteroaryl chlorides.[9]
Pd₂(dba)₃ + SPhos Buchwald LigandSimilar to XPhos, SPhos offers high activity and is often effective where other ligands fail.
Pd(t-Bu₃P)₂ Alkyl PhosphineThe tri(tert-butyl)phosphine ligand is extremely electron-donating and sterically demanding, which can accelerate oxidative addition of less reactive halides.[9]

A systematic screening of these options is the most logical path forward. See Protocol 1 for a detailed experimental procedure.

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The Suzuki-Miyaura Catalytic Cycle

Q3: I'm observing significant protodeboronation of my boronic acid starting material. What causes this and how can I prevent it?

A3: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. This is a common side reaction, especially with electron-deficient heteroaryl boronic acids like pyrimidine derivatives.[2][3] It is often accelerated by high temperatures and the presence of aqueous base.[3]

Causes and Mitigation Strategies:

  • Instability of Boronic Acid: Free boronic acids are prone to this pathway.

    • Solution: Switch to a more stable boronic ester, such as a neopentyl glycol or pinacol boronate (Bpin). These are significantly more robust and less susceptible to premature decomposition.[4] In many cases, they can transmetalate directly without prior hydrolysis to the boronic acid.[4]

  • Excessive Temperature or Reaction Time: The longer the boronic acid is exposed to harsh conditions, the more likely it is to decompose.

    • Solution: Use a more active catalyst system (see Q2) that allows for lower reaction temperatures or shorter reaction times. Microwave-assisted procedures are excellent for this, often completing in minutes instead of hours.[7]

  • Inappropriate Base/Solvent System: Some bases can promote this side reaction more than others.

    • Solution: Screen different bases. While strong aqueous bases are often used, a milder inorganic base like K₃PO₄ or Cs₂CO₃ in a solvent system like dioxane or THF (sometimes with minimal water) can be effective.[5][11] Anhydrous conditions with KF can also suppress protodeboronation.[12]

Q4: My pyrimidine aldehyde substrate appears to be degrading. Is this common and what can I do?

A4: Yes, aldehydes can be sensitive functional groups. Under certain Suzuki conditions, particularly with strong bases and nucleophilic solvents at high temperatures, aldehydes can undergo side reactions.

Potential Side Reactions and Solutions:

  • Cannizzaro-type reactions: Disproportionation of the aldehyde, especially with strong bases like NaOH or KOH.

    • Solution: Avoid strong hydroxide bases. Switch to carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases.[11]

  • Aldol reactions or other condensations: If other enolizable carbonyls are present or if the aldehyde can self-condense.

    • Solution: This is less common under typical Suzuki conditions but can be mitigated by using milder bases and the lowest effective temperature.

  • General Decomposition: The pyrimidine ring itself can be subject to degradation under harsh conditions.[13]

    • Solution: Minimize reaction time and temperature. The use of microwave irradiation can be highly beneficial here, providing rapid heating to the target temperature for a short duration, which can outpace the rate of thermal decomposition.[7]

Frequently Asked Questions (FAQs)

Q: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)? A: For challenging substrates like pyrimidine derivatives, boronic esters are highly recommended . They offer superior stability, longer shelf-life, and are significantly less prone to competitive protodeboronation under reaction conditions.[2][4] While they are more expensive, the improved reliability and higher yields often justify the cost.

Q: How critical is degassing the reaction mixture, and what is the best method? A: It is absolutely critical . The active Pd(0) catalyst is readily oxidized by dissolved oxygen in the solvents, leading to deactivation. Insufficient degassing is a very common cause of reaction failure.

  • Best Method: The "freeze-pump-thaw" technique (3 cycles) is the most thorough method for removing dissolved gases.

  • Good Method: Vigorously bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes is also highly effective and often more practical.[2] Simply purging the headspace of the flask is not sufficient.

Q: Can microwave irradiation improve my reaction? A: Yes, significantly. Microwave heating offers rapid, uniform heating that can dramatically reduce reaction times from hours to minutes.[7] This can improve yields by minimizing the thermal decomposition of sensitive substrates and reagents, such as the pyrimidine aldehyde or the boronic acid.[3] It is a powerful tool for optimization. See Protocol 2 .

Q: What is the "2-pyridyl problem" and does it apply to pyrimidines? A: The "2-pyridyl problem" refers to the difficulty in using 2-pyridyl boronic acids in Suzuki couplings. The adjacent nitrogen atom can chelate to the palladium center, inhibiting the catalytic cycle.[2] This issue is highly relevant to 2-pyrimidinyl boronic acids and can also influence the reactivity of pyrimidine aldehydes where the aldehyde is at the 2- or 6-position, as the ring nitrogens can coordinate to and inhibit the catalyst. Using highly active, bulky ligands can sometimes overcome this inhibition.[2] Copper(I) salts have also been used as additives to facilitate the coupling of electron-deficient 2-heterocyclic boronates, potentially by aiding the transmetalation step.[14][15]

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Troubleshooting Logic Flowchart

Key Experimental Protocols

Protocol 1: General Procedure for Catalyst/Ligand Screening

This protocol outlines a parallel screening approach to efficiently identify the optimal catalyst system.

  • Preparation: Arrange an array of reaction vials (e.g., in a heating block) each with a small magnetic stir bar.

  • Add Solids: To each vial, add the pyrimidine aldehyde (1.0 eq), the aryl halide (1.1 eq), the boronic ester (1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Add Catalyst: To each respective vial, add the palladium source (e.g., Pd₂(dba)₃, 2 mol% Pd) and the specific ligand to be tested (e.g., XPhos, 4.5 mol%). For pre-formed catalysts like Pd(dppf)Cl₂, add it directly (4 mol%).

  • Inert Atmosphere: Seal the vials with septa caps and purge thoroughly with argon or nitrogen for 10-15 minutes.

  • Add Solvent: Add the degassed solvent (e.g., 1,4-Dioxane, 0.1 M concentration) via syringe.

  • Reaction: Place the vials in the pre-heated block (e.g., 100 °C) and stir for a set time (e.g., 4-12 hours).

  • Analysis: After cooling, take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the relative conversion and identify the most promising conditions for scale-up.

Protocol 2: Microwave-Assisted Suzuki Coupling of a Pyrimidine Aldehyde

This protocol is adapted from efficient microwave-assisted procedures.[7]

  • Vessel Preparation: To a microwave reaction vessel equipped with a magnetic stir bar, add the pyrimidine aldehyde (1.0 eq), the aryl boronic acid (1.2 eq), Pd(PPh₃)₄ (0.5-2 mol%), and K₂CO₃ (2.0 eq).[7]

  • Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-Dioxane and water) via syringe to achieve the desired concentration.

  • Microwave Reaction: Place the vessel in the microwave reactor. Set the reaction temperature (e.g., 120-150 °C), pressure limit, and a short reaction time (e.g., 15-30 minutes).[7]

  • Workup: After the reaction is complete and has cooled to room temperature, dilute the mixture with an organic solvent like ethyl acetate. Wash with water and brine, then dry the organic layer over Na₂SO₄ or MgSO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

References

Validation & Comparative

Comparing synthetic routes to substituted pyrimidine-5-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Substituted Pyrimidine-5-carbaldehydes for Medicinal Chemistry Applications

Substituted pyrimidine-5-carbaldehydes are cornerstone intermediates in the synthesis of biologically active molecules, serving as versatile building blocks in the development of pharmaceuticals and agrochemicals.[1] Their importance is rooted in the pyrimidine scaffold, a privileged structure in medicinal chemistry that mimics nucleic acids, enabling crucial interactions with biological targets.[2][3] The aldehyde functional group at the C5 position provides a reactive handle for a multitude of chemical transformations, allowing for the construction of complex molecular architectures and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][4]

This guide provides a comparative analysis of the principal synthetic routes to access these valuable compounds. We will delve into the mechanistic underpinnings of each strategy, provide field-proven experimental protocols, and offer a critical evaluation to aid researchers in selecting the optimal pathway for their specific synthetic challenges.

Key Synthetic Strategies at a Glance

The synthesis of pyrimidine-5-carbaldehydes can be broadly categorized into four main approaches: direct formylation of a pre-formed pyrimidine ring, oxidation of C5-alkyl substituents, formylation via organometallic intermediates, and construction of the pyrimidine ring with the C5-formyl group (or its precursor) already incorporated. Each method presents a unique set of advantages and limitations regarding substrate scope, functional group tolerance, and scalability.

Method 1: The Vilsmeier-Haack Reaction: Direct C5-Formylation

The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The reaction employs a Vilsmeier reagent, typically a chloromethyleniminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[6][7]

Mechanistic Insight

The reaction proceeds via electrophilic aromatic substitution. The pyrimidine ring, activated by electron-donating groups, attacks the electrophilic Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the desired aldehyde. The C5 position of the pyrimidine ring is generally the most electron-rich and sterically accessible site for electrophilic attack, making this method highly regioselective for many substituted pyrimidines.

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyleniminium salt) DMF->Vilsmeier_Reagent Activation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Activation Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Pyrimidine Substituted Pyrimidine Pyrimidine->Iminium_Intermediate Electrophilic Attack Aldehyde Pyrimidine-5-carbaldehyde Iminium_Intermediate->Aldehyde H2O H₂O Work-up H2O->Aldehyde Hydrolysis Oxidation_Workflow Methyl_Pyrimidine 5-Methyl Pyrimidine Aldehyde1 Pyrimidine-5-carbaldehyde Methyl_Pyrimidine->Aldehyde1 SeO2 SeO₂ (Riley Oxidation) SeO2->Aldehyde1 Hydroxymethyl_Pyrimidine 5-Hydroxymethyl Pyrimidine Aldehyde2 Pyrimidine-5-carbaldehyde Hydroxymethyl_Pyrimidine->Aldehyde2 MnO2 MnO₂ or DMP (Alcohol Oxidation) MnO2->Aldehyde2 Organometallic_Route Bromo_Pyrimidine 5-Bromopyrimidine Lithio_Pyrimidine 5-Lithiopyrimidine Intermediate Bromo_Pyrimidine->Lithio_Pyrimidine nBuLi n-BuLi, -78 °C nBuLi->Lithio_Pyrimidine Halogen-Metal Exchange Intermediate_Adduct Tetrahedral Intermediate Lithio_Pyrimidine->Intermediate_Adduct DMF DMF (Electrophile) DMF->Intermediate_Adduct Nucleophilic Attack Aldehyde Pyrimidine-5-carbaldehyde Intermediate_Adduct->Aldehyde Aqueous Work-up

References

A Comparative Guide to the Biological Activity of Ethylamino vs. Methylamino Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the backbone of essential biomolecules, including the nucleobases uracil, thymine, and cytosine, which are integral components of DNA and RNA.[1][2] This inherent biological relevance makes the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry, providing a versatile template for the design of novel therapeutic agents with a wide spectrum of pharmacological activities.[3][4] Pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][5][6] A significant portion of modern drug discovery, particularly in oncology, focuses on the development of pyrimidine-based kinase inhibitors.[7][8]

The biological activity of pyrimidine derivatives can be finely tuned by strategic substitutions at various positions on the ring.[9] Among these, modifications at the C2-position with amino functionalities have proven to be particularly fruitful in modulating target affinity and selectivity. This guide provides an in-depth, objective comparison of the biological activities of pyrimidine derivatives bearing a C2-ethylamino versus a C2-methylamino substituent. We will delve into the nuanced structure-activity relationships (SAR), supported by experimental data, and provide detailed protocols for the evaluation of these compounds.

Comparative Biological Activity: A Tale of Two Alkyl Chains

The seemingly subtle difference between a methyl and an ethyl group—a single methylene unit—can have profound implications for the biological activity of a pyrimidine derivative. This is primarily due to the differing steric bulk, lipophilicity, and conformational flexibility imparted by the two substituents. These factors can influence a molecule's binding affinity for its biological target, its membrane permeability, and its metabolic stability.

Kinase Inhibition: A Case Study in Cyclin-Dependent Kinases (CDKs)

A key area where the differential effects of ethylamino and methylamino substitutions have been observed is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

A study on substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines as CDK inhibitors provided a direct comparison of C2-methylamino and C2-ethylamino analogs. The findings revealed a fascinating example of how minor structural modifications can impact selectivity:

  • Detrimental Effect on CDK2 and CDK4: Substitution of a C2-amino group with either a methylamino or an ethylamino group was found to be detrimental to the inhibitory activity against CDK2 and CDK4.

  • Minimal Impact on CDK9 Potency: In contrast, the same substitutions had only a minimal effect on the potency against CDK9.

This differential effect highlights the subtle yet critical role of the N-alkyl substituent in accommodating the specific topology of the ATP-binding pocket of different kinase isoforms. The slightly larger ethyl group may introduce steric clashes in the more constrained active sites of CDK2 and CDK4, while being well-tolerated by the active site of CDK9.

Table 1: Comparative Biological Activity of Ethylamino vs. Methylamino Pyrimidine Derivatives against CDKs

Kinase TargetEffect of Methylamino SubstitutionEffect of Ethylamino SubstitutionRationale for Differential Activity
CDK2 Detrimental to activityDetrimental to activityThe active site of CDK2 is likely sterically constrained, and the addition of even a small alkyl group on the C2-amino substituent may disrupt optimal binding.
CDK4 Detrimental to activityDetrimental to activitySimilar to CDK2, the ATP-binding pocket of CDK4 may not favorably accommodate the increased bulk of the N-alkyl substituents.
CDK9 Minimal effect on potencyMinimal effect on potencyThe active site of CDK9 appears to be more accommodating to small N-alkyl substitutions at the C2-amino position, suggesting a different binding pocket topology compared to CDK2 and CDK4.

Structure-Activity Relationship (SAR) Insights: The Impact of N-Alkylation

While direct comparative studies across a wide range of targets are limited, broader SAR studies on N-alkylated pyrimidine derivatives can provide valuable insights into the expected impact of transitioning from a methyl to an ethyl substituent.

Increasing the length of the alkyl chain from methyl to ethyl generally leads to:

  • Increased Lipophilicity: This can enhance membrane permeability and, in some cases, improve oral bioavailability. However, excessive lipophilicity can also lead to increased off-target effects and metabolic liabilities.

  • Increased Steric Bulk: As observed in the CDK case study, this can be a double-edged sword. It can enhance binding to a target with a suitable hydrophobic pocket but can also lead to steric hindrance and a loss of activity if the active site is constrained.

  • Altered Conformational Flexibility: The ethyl group has more rotational freedom than the methyl group, which can influence how the molecule presents its key binding pharmacophores to the target protein.

Experimental Protocols

Synthesis of 2-Alkylamino Pyrimidine Derivatives

A common and efficient method for the synthesis of 2-alkylamino pyrimidines involves the nucleophilic aromatic substitution of a suitable dihalopyrimidine.[10][11]

General Procedure for the Synthesis of 2-Methylamino/Ethylamino-4-chloro-pyrimidines:

  • To a solution of 2,4-dichloropyrimidine in a suitable solvent (e.g., ethanol, isopropanol), add an excess of methylamine or ethylamine (typically as a solution in a solvent like THF or ethanol).

  • The reaction mixture is stirred at room temperature or heated under reflux, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification is typically achieved by column chromatography on silica gel.

Synthesis_Workflow Dichloropyrimidine 2,4-Dichloropyrimidine Reaction Nucleophilic Aromatic Substitution Dichloropyrimidine->Reaction Alkylamine Methylamine or Ethylamine Alkylamine->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Alkylamino-4-chloropyrimidine Purification->Product

Caption: General workflow for the synthesis of 2-alkylamino pyrimidines.

In Vitro Kinase Inhibition Assay

To determine the inhibitory potency of the synthesized compounds against specific kinases, a variety of assay formats can be employed. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Protocol for a Luminescence-Based Kinase Assay (e.g., Kinase-Glo®):

  • Reaction Setup: In a 384-well plate, add the kinase, the appropriate substrate, and the test compound at various concentrations. A control reaction without the inhibitor is also prepared.

  • Initiation of Kinase Reaction: Add ATP to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously terminates the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction, which generates a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration at which 50% of the kinase activity is inhibited) is determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Test Compound (Serial Dilutions) ATP_Addition Add ATP (Initiate Reaction) Compound->ATP_Addition Enzyme Kinase Enzyme Enzyme->ATP_Addition Substrate Substrate Substrate->ATP_Addition Incubation Incubate at RT ATP_Addition->Incubation Detection_Reagent Add Kinase-Glo® Reagent Incubation->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence Data_Analysis Calculate % Inhibition & Determine IC50 Luminescence->Data_Analysis

Caption: Workflow for a luminescence-based kinase inhibition assay.

Cell Viability Assay (MTT Assay)

To assess the cytotoxic or anti-proliferative effects of the pyrimidine derivatives on cancer cell lines, the MTT assay is a widely used colorimetric method.

Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the ethylamino and methylamino pyrimidine derivatives for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

The choice between an ethylamino and a methylamino substituent at the C2-position of a pyrimidine scaffold is a critical decision in the design of novel therapeutic agents. While the difference may seem minor, it can significantly impact the biological activity profile of the resulting compound. The case study of CDK inhibitors demonstrates that this seemingly small structural change can lead to notable differences in target selectivity. Broader SAR principles suggest that the transition from a methyl to an ethyl group can influence physicochemical properties such as lipophilicity and steric profile, which in turn affect target binding, cell permeability, and metabolism.

For researchers and drug development professionals, a thorough understanding of these subtle yet significant SAR trends is paramount. The experimental protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of novel ethylamino and methylamino pyrimidine derivatives, enabling a data-driven approach to the optimization of lead compounds. As the quest for more potent and selective therapeutics continues, a deep appreciation for the nuanced effects of small structural modifications will undoubtedly pave the way for future drug discovery breakthroughs.

References

Maximizing Library Diversity: The Strategic Advantages of 2-(Ethylamino)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Versatile Building Block in Drug Discovery

In the landscape of modern drug discovery, the efficient synthesis of diverse chemical libraries is paramount for identifying novel therapeutic agents. The choice of core scaffolds and building blocks is a critical determinant of the structural variety and ultimate success of these libraries. Among the privileged heterocyclic scaffolds, pyrimidines are a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. This guide [1][2]provides an in-depth technical comparison of 2-(Ethylamino)pyrimidine-5-carbaldehyde, highlighting its distinct advantages for library synthesis in drug discovery programs.

The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring is a key structural motif in a vast array of biologically active compounds, including anticancer, antiviral, and antimicrobial agents. Its prevale[3][4]nce in approved drugs stems from its ability to engage in various biological interactions, particularly hydrogen bonding with protein targets, and its synthetic tractability. The strateg[2][5]ic functionalization of the pyrimidine core allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR).

This compound: A Multifunctional Building Block for Diverse Library Synthesis

This compound stands out as a particularly advantageous building block for combinatorial chemistry due to the unique interplay of its functional groups. The strategic placement of the ethylamino group at the 2-position and the carbaldehyde at the 5-position provides multiple, distinct reaction handles for diversification.

Key Advantages:
  • Dual Functionality for Orthogonal Chemistry: The aldehyde and the secondary amine on the pyrimidine ring offer two distinct points for chemical modification. The aldehyde is a versatile functional group that can readily undergo a wide range of reactions, including reductive amination, Wittig reactions, and various condensation reactions to form diverse heterocyclic systems. The ethylam[6][7]ino group can be further functionalized, for instance, through acylation or alkylation, allowing for the introduction of a second level of diversity.

  • Vectorial Control of Molecular Growth: The defined positions of the reactive sites allow for controlled, stepwise library synthesis. This is crucial for building complexity and exploring specific regions of chemical space. For example, a library can be initially diversified at the aldehyde position, followed by a second diversification step at the ethylamino group.

  • Favorable Physicochemical Properties: The ethylamino substituent can contribute to improved solubility and membrane permeability of the resulting library members compared to unsubstituted or more lipophilic analogs. This is a critical consideration in designing drug-like molecules with favorable ADME (absorption, distribution, metabolism, and excretion) properties.

Comparative Analysis with Alternative Building Blocks

To fully appreciate the advantages of this compound, a comparison with other commonly used pyrimidine-based building blocks is instructive.

Building BlockKey FeaturesAdvantagesDisadvantages
This compound Aldehyde and secondary amineDual, orthogonal reactivity; vectorial control; potential for improved physicochemical properties.May require protection of the amine during certain aldehyde reactions.
2-Chloropyrimidine-5-carbaldehyde Aldehyde and chloro groupAldehyde for diverse reactions; chloro group for nucleophilic aromatic substitution (SNAr) and cross-coupling.SNAr reac[1]tions may require harsh conditions; potential for side reactions.
Pyrimidine-5-carbaldehyde Single aldehyde groupSimple, focused diversification at one position.Limited d[8]iversity potential compared to difunctionalized analogs.
2-Aminopyrimidine Amino groupVersatile for amide coupling and other N-functionalizations.Lacks a C[9][10]-C bond-forming handle like an aldehyde.

Experimental Workflows: Harnessing the Power of this compound

The true utility of a building block is demonstrated through its application in robust and high-yielding synthetic protocols. Below are representative experimental workflows that leverage the unique reactivity of this compound.

Workflow 1: Library Synthesis via Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines from aldehydes or ketones. It is a cor[6][7]nerstone of combinatorial chemistry due to its broad substrate scope and generally mild reaction conditions.

Diagram of Reductive Amination Workflow

G A This compound C Imine Intermediate A->C B Primary or Secondary Amine (R1R2NH) B->C E Diversified Amine Product C->E D Reducing Agent (e.g., NaBH(OAc)3) D->E F Library of Amines E->F

Caption: Reductive amination workflow for library synthesis.

Step-by-Step Protocol for Reductive Amination:

  • Imine Formation: In a suitable reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add the desired primary or secondary amine (1.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Continu[7]e stirring at room temperature for 12-24 hours, or until the reaction is complete.

  • Work-up and Purification: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or preparative HPLC to yield the desired amine.

Workflow 2: Multicomponent Reactions for Rapid Library Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product. This approa[11][12]ch is particularly valuable in library synthesis as it allows for the rapid generation of molecular diversity.

Diagram of a Hypothetical Multicomponent Reaction

G A This compound D One-Pot Reaction A->D B Active Methylene Compound (e.g., Malononitrile) B->D C Thiourea C->D E Highly Substituted Pyrimidine Derivative D->E F Diverse Library of Heterocycles E->F

Caption: A hypothetical multicomponent reaction for rapid library synthesis.

Representative Protocol for a Biginelli-type Reaction:

  • To a solution of this compound (1.0 eq) in ethanol, add an active methylene compound (e.g., ethyl acetoacetate, 1.0 eq) and urea or thiourea (1.2 eq).

  • Add a catalytic amount of a Lewis or Brønsted acid (e.g., HCl, p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired dihydropyrimidinone derivative.

Conclusion: A Strategic Choice for Accelerated Drug Discovery

This compound offers a compelling combination of features that make it a superior building block for library synthesis in drug discovery. Its dual, orthogonally reactive functional groups, coupled with the privileged pyrimidine scaffold, provide a powerful platform for the efficient generation of diverse and drug-like compound libraries. By enabling vectorial control over molecular growth and facilitating access to a wide range of chemical space through straightforward and robust reaction protocols, this building block can significantly accelerate the identification of novel hit and lead compounds. For researchers and drug development professionals, the strategic incorporation of this compound into their synthetic programs represents a valuable opportunity to enhance the diversity and quality of their screening collections.

References

A Senior Application Scientist's Guide to Catalysis in Pyrimidine Aldehyde Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive comparison of catalytic systems for reactions involving pyrimidine aldehydes. As foundational scaffolds in medicinal chemistry, the precise functionalization of pyrimidine derivatives is a critical endeavor in the discovery of novel therapeutics. This guide provides an in-depth analysis of various catalytic strategies, offering insights into their performance, detailed experimental protocols, and the underlying reaction mechanisms to aid in the selection of the most suitable catalyst for your specific synthetic needs. We will explore the nuances of transition metal catalysis, organocatalysis, and biocatalysis in key transformations of pyrimidine aldehydes, including oxidation, reduction, carbon-carbon bond formation, and carbon-nitrogen bond formation.

The Central Role of Pyrimidine Aldehydes in Drug Discovery

Pyrimidine aldehydes are versatile intermediates in the synthesis of a wide array of biologically active compounds. Their aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, allowing for the introduction of diverse molecular complexity. The pyrimidine core itself is a key pharmacophore found in numerous FDA-approved drugs, including anticancer agents, antivirals, and antibiotics. Consequently, the development of efficient and selective catalytic methods to modify pyrimidine aldehydes is of paramount importance to the pharmaceutical industry.

I. Catalytic Oxidation of Pyrimidine Aldehydes

The oxidation of pyrimidine aldehydes to their corresponding carboxylic acids is a fundamental transformation, yielding key intermediates for amide bond formation and other derivatizations. While stoichiometric oxidants can be employed, catalytic methods offer a more sustainable and efficient alternative.

Transition Metal Catalysis

Copper-catalyzed oxidation has emerged as a practical and mild method for the dehydrogenation of various heterocyclic compounds. A notable example is the oxidative dehydrogenation of dihydropyrimidinones using a copper salt as the catalyst.[1] This approach can be adapted for the oxidation of pyrimidine aldehydes.

Mechanism of Copper-Catalyzed Oxidation: The reaction likely proceeds through a copper-hydride intermediate. The aldehyde coordinates to the Cu(II) center, followed by a hydride transfer to form a Cu(I)-H species and the corresponding acyl-copper intermediate. Subsequent reaction with an oxidant, such as tert-butyl hydroperoxide (TBHP), regenerates the active Cu(II) catalyst and releases the carboxylic acid product.

Experimental Protocol: Copper-Catalyzed Oxidation of a Pyrimidine Aldehyde

  • Materials: Pyrimidine aldehyde (1.0 mmol), CuCl (0.1 mmol, 10 mol%), K₂CO₃ (2.0 mmol), tert-butyl hydroperoxide (TBHP, 70% in water, 3.0 mmol), and acetonitrile (5 mL).

  • Procedure:

    • To a round-bottom flask, add the pyrimidine aldehyde, CuCl, and K₂CO₃.

    • Add acetonitrile and stir the mixture at room temperature.

    • Slowly add TBHP to the reaction mixture.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

II. Catalytic Reduction of Pyrimidine Aldehydes

The reduction of pyrimidine aldehydes to their corresponding alcohols provides access to another important class of intermediates. Catalytic hydrogenation and transfer hydrogenation are the most common methods, offering high yields and selectivity.

Organometallic Catalysis

Organozinc reagents, such as dicyclopentylzinc, have been shown to effectively reduce heterocyclic aldehydes.[2] This method offers an alternative to traditional metal hydride reagents.

Mechanism of Reduction with Dicyclopentylzinc: The reaction is believed to proceed through a six-membered ring transition state involving the coordination of the aldehyde oxygen and the pyrimidine nitrogen to the zinc center. This is followed by a hydride transfer from one of the cyclopentyl groups to the aldehyde carbon, yielding the corresponding zinc alkoxide. Subsequent hydrolysis liberates the primary alcohol.

Experimental Protocol: Reduction of a Pyrimidine Aldehyde with Dicyclopentylzinc

  • Materials: Pyrimidine aldehyde (1.0 mmol), dicyclopentylzinc (1.2 mmol, 1.2 equiv), and anhydrous toluene (10 mL).

  • Procedure:

    • Dissolve the pyrimidine aldehyde in anhydrous toluene in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the solution of dicyclopentylzinc in toluene to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

III. Catalytic Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds at the aldehyde position is crucial for building molecular complexity. The Knoevenagel and Aldol condensations are two powerful reactions for this purpose.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a base. A variety of catalysts, including amines, Lewis acids, and heterogeneous catalysts, can be employed.[3][4]

Comparative Analysis of Catalysts for Knoevenagel Condensation

Catalyst TypeCatalyst ExampleAdvantagesDisadvantages
Homogeneous Base Piperidine, PyrrolidineMild reaction conditions, high yields.[5]Difficult to separate from the reaction mixture.
Heterogeneous Base MgO/ZrO₂, Pyridine-functionalized mesoporous organosilicasEasy separation and recyclability, environmentally friendly.[6]May require higher temperatures or longer reaction times.
Organocatalyst L-ProlineEnantioselective versions are possible.Can be expensive.
Photocatalyst Na₂ Eosin YGreen methodology using visible light.[2]Requires a light source, substrate scope may be limited.

Mechanism of Amine-Catalyzed Knoevenagel Condensation: The amine catalyst deprotonates the active methylene compound to form a nucleophilic enolate. The enolate then attacks the electrophilic carbonyl carbon of the pyrimidine aldehyde. Subsequent elimination of water yields the α,β-unsaturated product.

Experimental Workflow for Knoevenagel Condensation

G cluster_reactants Reactants pyrimidine_aldehyde Pyrimidine Aldehyde reaction_vessel Reaction Vessel pyrimidine_aldehyde->reaction_vessel active_methylene Active Methylene Compound active_methylene->reaction_vessel catalyst Catalyst (e.g., Piperidine) catalyst->reaction_vessel solvent Solvent (e.g., Ethanol) solvent->reaction_vessel mix Mixing & Stirring reaction_vessel->mix heating Heating (optional) mix->heating monitoring TLC Monitoring heating->monitoring workup Work-up & Purification monitoring->workup product α,β-Unsaturated Pyrimidine Derivative workup->product

Caption: General workflow for a catalyzed Knoevenagel condensation.

Aldol Reaction

The aldol reaction of a pyrimidine aldehyde with a ketone or another aldehyde can be catalyzed by both acids and bases. Organocatalysis has gained prominence for its ability to promote asymmetric aldol reactions.

Organocatalysis in Aldol Reactions: Chiral secondary amines, such as proline, catalyze the aldol reaction through the formation of a nucleophilic enamine intermediate from the ketone donor.[7] This enamine then attacks the pyrimidine aldehyde. The stereochemical outcome is controlled by the chiral catalyst, which directs the approach of the electrophile to one face of the enamine.

Mechanism of Proline-Catalyzed Aldol Reaction

G cluster_reactants Reactants pyrimidine_aldehyde Pyrimidine Aldehyde nucleophilic_attack Nucleophilic Attack pyrimidine_aldehyde->nucleophilic_attack ketone Ketone enamine_formation Enamine Formation ketone->enamine_formation proline Proline (Catalyst) proline->enamine_formation enamine Chiral Enamine Intermediate enamine_formation->enamine aldol_adduct Aldol Adduct nucleophilic_attack->aldol_adduct hydrolysis Hydrolysis hydrolysis->proline Catalyst Regeneration product β-Hydroxy Pyrimidine Derivative hydrolysis->product enamine->nucleophilic_attack aldol_adduct->hydrolysis

Caption: Proline-catalyzed aldol reaction mechanism.

IV. Catalytic Carbon-Nitrogen Bond Formation: Reductive Amination

Reductive amination is a powerful method for synthesizing amines from aldehydes. This transformation can be achieved using various catalytic systems, including transition metals, organocatalysts, and biocatalysts.[8]

Comparative Overview of Catalysts for Reductive Amination

Catalyst ClassCatalyst ExamplesAdvantagesDisadvantages
Transition Metals Ru, Ir, Rh complexes, Fe catalyst[9]High efficiency, broad substrate scope, excellent enantioselectivity (with chiral ligands).[8]Cost of precious metals, potential for metal contamination.
Organocatalysts Chiral Brønsted acids, thioureasMetal-free, can provide high enantioselectivity.May require higher catalyst loading.
Biocatalysts Amine dehydrogenases (AmDHs)High selectivity, mild reaction conditions, environmentally friendly.[10]Limited substrate scope, potential for enzyme inhibition.

Mechanism of Transition Metal-Catalyzed Reductive Amination: The reaction typically proceeds through the formation of an imine or enamine intermediate from the condensation of the pyrimidine aldehyde and the amine. The metal catalyst then facilitates the reduction of this intermediate, often via hydrogenation or transfer hydrogenation.

Experimental Protocol: Iron-Catalyzed Reductive Amination of a Pyrimidine Aldehyde [9][11]

  • Materials: Pyrimidine aldehyde (0.5 mmol), aqueous ammonia (25%, 3.5 mL), Fe/(N)SiC catalyst (70 mg, 4.0 wt% Fe loading, 10 mol% Fe), and a high-pressure autoclave.

  • Procedure:

    • Place the pyrimidine aldehyde and the Fe/(N)SiC catalyst in the glass liner of a high-pressure autoclave.

    • Add the aqueous ammonia solution.

    • Seal the autoclave, purge with hydrogen gas, and then pressurize to 6.5 MPa.

    • Heat the reaction mixture to 140 °C and stir for 20 hours.

    • After cooling to room temperature, carefully vent the autoclave.

    • Filter the reaction mixture to recover the catalyst.

    • Extract the filtrate with an appropriate organic solvent (e.g., dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The product can be isolated as the hydrochloride salt by treatment with HCl in diethyl ether.

Conclusion and Future Outlook

The catalytic functionalization of pyrimidine aldehydes offers a vast and fertile ground for synthetic innovation in drug discovery. This guide has provided a comparative overview of various catalytic systems for key chemical transformations.

  • Transition metal catalysts offer high efficiency and broad applicability, although concerns about cost and toxicity remain.

  • Organocatalysts provide a powerful metal-free alternative, with the significant advantage of enabling asymmetric synthesis.

  • Biocatalysts represent a green and highly selective approach, though their substrate scope is often more limited.

The choice of catalyst will ultimately depend on the specific pyrimidine aldehyde substrate, the desired transformation, and the overall synthetic strategy. Future research will undoubtedly focus on the development of more sustainable, efficient, and selective catalysts, including novel heterogeneous catalysts, photocatalysts, and engineered enzymes, to further expand the synthetic toolbox for the derivatization of these vital heterocyclic building blocks.

References

In vitro kinase assay of compounds derived from 2-(Ethylamino)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of common in vitro kinase assay methodologies, tailored for researchers, scientists, and drug development professionals. While the conceptual framework is built around compounds derived from a 2-(Ethylamino)pyrimidine-5-carbaldehyde scaffold, we will utilize a well-characterized 2,4-diaminopyrimidine derivative targeting Aurora Kinase A as a practical exemplar to dissect and compare experimental techniques. This approach allows for a detailed exploration of assay performance with concrete, data-driven insights.

The Primacy of Kinases and the Privileged Pyrimidine Scaffold

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are central regulators of a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1][2] The 2-aminopyrimidine core is a "privileged scaffold" in medicinal chemistry, adept at mimicking the adenine ring of ATP to competitively bind within the kinase ATP-binding pocket.[3] This structural motif is a cornerstone of numerous clinically approved kinase inhibitors, offering a versatile platform for developing potent and selective therapeutic agents.[2]

Comparing the Arsenal: A Guide to In Vitro Kinase Assay Technologies

The selection of an appropriate in vitro assay is a critical decision in the kinase inhibitor discovery pipeline, impacting throughput, cost, and the quality of generated data. The primary objective of these assays is to quantify the enzymatic activity of a kinase and measure the potency of inhibitory compounds, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Here, we compare three prevalent methodologies: the "gold standard" Radiometric Assay, the high-throughput Luminescence-Based Assay, and the sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay.

Parameter Radiometric Filter Binding Assay Luminescence-Based (ADP-Glo™) TR-FRET (e.g., HTRF®)
Principle Direct measurement of the incorporation of a radiolabeled phosphate ([γ-³³P]ATP) into a substrate.[4]Indirect measurement of kinase activity by quantifying ADP production via a coupled luciferase/luciferin reaction.[5]Measures the transfer of energy between a donor and an acceptor fluorophore upon binding of a phospho-specific antibody to the phosphorylated substrate.[3]
Advantages Considered the "gold standard" for its directness and high sensitivity. Universally applicable to all kinases and not prone to compound interference with light signals.[4]High-throughput, non-radioactive, and highly sensitive. Amenable to automation and miniaturization.[6]Homogeneous (no-wash) format, robust, and suitable for HTS. Reduced background fluorescence due to time-resolved detection.
Disadvantages Requires handling and disposal of radioactive materials. Lower throughput and more labor-intensive.[7]Indirect format that relies on coupling enzymes, which can be a source of compound interference. Signal can be affected by ATP concentration.[8]Requires specific antibodies and labeled substrates, which can be costly and may not be available for all targets. Potential for light scattering or quenching interference from compounds.
Typical Z'-Factor > 0.7> 0.7[6]> 0.6
Best For Orthogonal validation, detailed mechanistic studies, and profiling for off-target effects.[9]High-throughput screening (HTS) campaigns and primary hit identification.HTS campaigns and lead optimization, particularly when specific reagents are available.
Understanding the Z'-Factor: A Measure of Assay Robustness

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[10] It provides a measure of the separation between the signals of the positive and negative controls in relation to the variability in the data.[11][12]

Formula: Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control (e.g., no inhibitor).

  • μn and σn are the mean and standard deviation of the negative control (e.g., maximum inhibition).

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[12]

Case Study: Evaluating a Selective 2,4-Diaminopyrimidine Inhibitor of Aurora Kinase A

To illustrate the practical application of these assays, we will consider a hypothetical, yet representative, 2,4-diaminopyrimidine compound, "Compound X," a potent and selective inhibitor of Aurora Kinase A. Aurora kinases are key regulators of mitosis, and their inhibition is a validated strategy in oncology.[13][14]

Signaling Pathway Context: The Role of Aurora Kinase A

Aurora_A_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Phase CyclinB_CDK1 Cyclin B/CDK1 G2->CyclinB_CDK1 Activation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Spindle_Assembly Centrosome Maturation & Spindle Assembly Aurora_A Aurora Kinase A Aurora_A->Spindle_Assembly PLK1 PLK1 Aurora_A->PLK1 Activates PLK1->Spindle_Assembly CyclinB_CDK1->Prophase Compound_X Compound X (2,4-Diaminopyrimidine) Compound_X->Aurora_A Inhibits

Caption: Simplified Aurora Kinase A signaling pathway in the G2/M phase transition.

Experimental Protocols: A Head-to-Head Comparison

Below are detailed, step-by-step protocols for evaluating "Compound X" using two distinct assay formats.

Protocol 1: Radiometric [γ-³³P]ATP Filter Binding Assay (The Gold Standard)

This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by Aurora Kinase A.

Radiometric_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection Start Prepare Assay Buffer, Kinase, Substrate, and Compound X dilutions Mix Add Kinase, Substrate, and Compound X to reaction plate Start->Mix Initiate Initiate reaction with [γ-³³P]ATP solution Mix->Initiate Incubate Incubate at 30°C for a defined time Initiate->Incubate Stop Stop reaction and spot onto phosphocellulose filter mat Incubate->Stop Wash Wash filter mat to remove unbound [γ-³³P]ATP Stop->Wash Dry Dry filter mat Wash->Dry Scintillation Add scintillant and count on a microplate scintillation counter Dry->Scintillation

Caption: Experimental workflow for the radiometric filter binding kinase assay.

Methodology:

  • Prepare Reagents:

    • Assay Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT.

    • Aurora Kinase A: Prepare a working solution of recombinant human Aurora Kinase A in Assay Buffer.

    • Substrate: Prepare a working solution of a suitable peptide substrate (e.g., Kemptide) in Assay Buffer.

    • [γ-³³P]ATP: Prepare a working solution of ATP mixed with [γ-³³P]ATP to achieve the desired specific activity at a concentration equivalent to the Kₘ for ATP.

    • Compound X: Prepare a serial dilution series in 100% DMSO, then dilute into Assay Buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted Compound X or DMSO vehicle (for controls) to the wells of a 96-well plate.

    • Add 20 µL of the master mix containing Aurora Kinase A and the peptide substrate.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 25 µL of the [γ-³³P]ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Detection:

    • Transfer 90 µL of the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat three times with 75 mM phosphoric acid and once with methanol.

    • Dry the filter mat, add scintillant, and measure the incorporated radioactivity using a microplate scintillation counter.

Protocol 2: ADP-Glo™ Luminescence-Based Assay (High-Throughput Alternative)

This homogeneous assay quantifies kinase activity by measuring the amount of ADP produced in the reaction.[6]

ADPGlo_Workflow cluster_reaction Kinase Reaction cluster_detection1 Step 1: ATP Depletion cluster_detection2 Step 2: ADP Detection Start Prepare and mix Kinase, Substrate, ATP, and Compound X in a 384-well plate Incubate Incubate at RT for 60 min Start->Incubate Add_Reagent1 Add ADP-Glo™ Reagent Incubate->Add_Reagent1 Incubate1 Incubate at RT for 40 min Add_Reagent1->Incubate1 Add_Reagent2 Add Kinase Detection Reagent Incubate1->Add_Reagent2 Incubate2 Incubate at RT for 30-60 min Add_Reagent2->Incubate2 Read Read luminescence on a plate reader Incubate2->Read

Caption: Experimental workflow for the ADP-Glo™ luminescence-based kinase assay.

Methodology:

  • Prepare Reagents:

    • Kinase Reaction Buffer: Use a buffer recommended by the assay manufacturer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Aurora Kinase A and Substrate: Prepare working solutions in the Kinase Reaction Buffer.

    • ATP: Prepare a working solution of unlabeled ATP at the desired concentration.

    • Compound X: Prepare a serial dilution series in 100% DMSO, then dilute into the Kinase Reaction Buffer.

    • ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[15]

  • Assay Procedure (384-well format):

    • In a 384-well plate, perform a 5 µL kinase reaction by combining Aurora Kinase A, the substrate, ATP, and Compound X (or DMSO for controls).

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

Conclusion: Selecting the Right Tool for the Job

Both radiometric and luminescence-based assays are powerful tools for the in vitro characterization of kinase inhibitors. The "gold standard" radiometric assay provides a direct and unambiguous measurement of enzymatic activity, making it ideal for validating hits and conducting detailed mechanistic studies.[16] Conversely, the ADP-Glo™ assay offers a high-throughput, non-radioactive alternative that is exceptionally well-suited for large-scale screening campaigns to identify initial hits from compound libraries.[5] The choice between them, or the decision to use them orthogonally, will depend on the specific goals of the experiment, available resources, and the stage of the drug discovery project. A thorough understanding of the principles and methodologies behind each assay is paramount for generating high-quality, reproducible data in the quest for novel kinase-targeted therapeutics.

References

The Pivotal Role of the 2-Amino Group in Pyrimidine-Based Kinase Inhibitors: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for selective and potent kinase inhibitors remains a cornerstone of drug discovery. Among the myriad of scaffolds explored, the pyrimidine core has consistently emerged as a privileged structure, capable of forming key interactions within the ATP-binding pocket of various kinases. This guide delves into the nuanced world of 2-aminopyrimidine analogs, with a specific focus on the structure-activity relationship (SAR) of 2-(ethylamino)pyrimidine derivatives, a class of compounds that has garnered interest for its potential in modulating cyclin-dependent kinases (CDKs).

This document is intended for researchers, scientists, and drug development professionals. It aims to provide an in-depth, technically-grounded comparison of 2-(ethylamino)pyrimidine analogs with other 2-amino substituted pyrimidines, supported by experimental data and detailed methodologies. We will explore the causal relationships between subtle structural modifications and the resulting biological activity, offering insights to guide the rational design of next-generation kinase inhibitors.

The 2-Aminopyrimidine Scaffold: A Privileged Kinase Hinge-Binder

The 2-aminopyrimidine scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors. Its efficacy stems from the ability of the N1 atom of the pyrimidine ring and the exocyclic amino group at the C2 position to form a bidentate hydrogen bond interaction with the hinge region of the kinase ATP-binding site. This interaction mimics the adenine portion of ATP, providing a strong anchor for the inhibitor. The substituents at the C4, C5, and the C2-amino group then project into different regions of the ATP-binding pocket, allowing for the fine-tuning of potency and selectivity.

Figure 1: Bidentate hydrogen bonding of the 2-aminopyrimidine scaffold with the kinase hinge region.

Cyclin-Dependent Kinases (CDKs): Prime Targets in Oncology

CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle and transcription.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1] In particular, CDK2 and CDK9 have been the focus of extensive research. CDK2, in complex with cyclin E or A, is essential for the G1/S phase transition, while CDK9, as part of the positive transcription elongation factor b (P-TEFb), regulates transcriptional elongation.[2][3] Inhibition of these CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

G cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) cluster_G2M G2/M Phase (Mitosis) G1 Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 G1->CyclinD_CDK46 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F Phosphorylates pRb E2F E2F pRb_E2F->E2F Releases E2F CyclinE_CDK2 Cyclin E / CDK2 S_Phase_Genes S-Phase Gene Transcription CyclinE_CDK2->S_Phase_Genes Promotes S-Phase Entry E2F->CyclinE_CDK2 Induces Cyclin E CyclinA_CDK2 Cyclin A / CDK2 S_Phase_Genes->CyclinA_CDK2 G2M_Transition G2/M Transition CyclinA_CDK2->G2M_Transition Inhibitor 2-(Ethylamino)pyrimidine Analogs Inhibitor->CyclinE_CDK2 Inhibition Inhibitor->CyclinA_CDK2 Inhibition

Figure 2: Simplified diagram of the cell cycle and the role of CDKs as targets for 2-aminopyrimidine inhibitors.

Comparative SAR Analysis: 2-(Ethylamino)pyrimidines vs. 2-Anilinopyrimidines

The 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold has been extensively studied as a potent inhibitor of CDKs.[1][2][3] The SAR of this series provides a valuable framework for understanding the impact of substitutions at various positions.

The 2-Anilino Moiety: A Key Determinant of Potency

Substitutions on the 2-anilino ring have a profound impact on the inhibitory activity of these compounds. Generally, small, electron-withdrawing groups at the meta- or para-positions are well-tolerated and can enhance potency. For instance, a meta-nitro or meta-sulfonamide group often leads to potent CDK inhibition.[2]

The C4 and C5 Positions: Fine-Tuning Selectivity

The C4 position of the pyrimidine ring is crucial for interacting with the ribose-binding pocket of the kinase. A thiazole ring at this position has been shown to be favorable for CDK inhibition.[2][3] Modifications at the C5 position can significantly influence selectivity. For example, the introduction of a carbonitrile group at C5 can maintain high potency against multiple CDKs, while a hydroxyl group at the same position drastically reduces activity.[2]

The 2-(Ethylamino) Substitution: A Shift in Selectivity Profile

While the 2-anilino group has been a major focus, the exploration of smaller alkylamino substituents at the C2 position reveals interesting SAR trends. Based on studies of related 2-aminopyrimidine scaffolds, the substitution of the anilino group with a smaller ethylamino group has been observed to have a "detrimental effect on CDK2 and CDK4 activity while having only a minimal effect on CDK9 potency".[2] This suggests that the larger, more rigid anilino group may be optimal for forming favorable interactions within the ATP-binding site of CDK2 and CDK4, whereas the smaller, more flexible ethylamino group is better tolerated by CDK9.

This differential effect highlights a potential strategy for achieving selectivity for CDK9 over other CDKs. CDK9 selectivity is a desirable attribute, as inhibition of transcriptional elongation has been shown to be a promising therapeutic strategy for various cancers.[1]

Table 1: Comparative Activity of Representative 2-Anilinopyrimidine Analogs against CDKs

CompoundR (Aniline Substitution)R' (C5-Pyrimidine Substitution)CDK1 (Ki, nM)CDK2 (Ki, nM)CDK9 (Ki, nM)HCT-116 (GI50, nM)
Ia m-NO₂H21690
12a m-NO₂CN21340
12b m-NO₂OH>1000>10009305800
12g m-SO₂NH₂Me11312160
12h m-SO₂NH₂Et27132403810

Data synthesized from Shao et al. (2013).[2]

The data in Table 1 illustrates the importance of the C5 substituent, where a small alkyl group (Me) is tolerated, but a larger ethyl group (Et) leads to a significant loss of potency, particularly against CDK9.[2] The dramatic drop in activity with a C5-hydroxyl group underscores the sensitivity of this position to substitution.[2]

Based on the observation that a C2-ethylamino group has a minimal effect on CDK9 potency, it can be inferred that a compound with a C2-ethylamino group and an optimal C5-substituent (e.g., CN or small alkyl) could be a potent and selective CDK9 inhibitor.

Experimental Protocols for Evaluation

To facilitate further research and validation of these SAR principles, detailed protocols for key in vitro assays are provided below.

In Vitro Kinase Inhibition Assay (CDK2/Cyclin A)

This protocol describes a luminescent kinase assay to determine the IC50 values of test compounds against CDK2/Cyclin A.

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • Histone H1 substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit

  • Test compounds dissolved in DMSO

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).

  • Add 2 µL of CDK2/Cyclin A enzyme solution.

  • Add 2 µL of a mixture of Histone H1 substrate and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection A Prepare serial dilutions of test compounds B Add compounds to 384-well plate A->B C Add CDK2/Cyclin A enzyme B->C D Add Histone H1 and ATP C->D E Incubate for 60 min at RT D->E F Add ADP-Glo™ Reagent E->F G Incubate for 40 min at RT F->G H Add Kinase Detection Reagent G->H I Incubate for 30 min at RT H->I J Measure Luminescence I->J

References

A Comparative Guide to the Cytotoxicity of Novel Pyrimidine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrimidine Scaffold in Oncology

The pyrimidine nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its foundational role in both biological systems and therapeutic agents.[1][2][3] As an essential component of nucleic acids—cytosine, thymine, and uracil—the pyrimidine ring is inherently biocompatible, offering a versatile framework for designing molecules that can interact with a multitude of cellular targets.[4][5] This inherent biological relevance has been successfully leveraged in the development of numerous FDA-approved anticancer drugs, including the antimetabolite 5-Fluorouracil and the kinase inhibitor Gefitinib, validating the scaffold's therapeutic potential.[4][5][6]

The continuous evolution of cancer, marked by drug resistance and tumor heterogeneity, necessitates the development of novel, more effective therapeutic agents.[7] In response, researchers are relentlessly exploring new chemical space around the pyrimidine core. By strategically modifying the ring with various substituents, it is possible to fine-tune a compound's pharmacodynamic and pharmacokinetic properties, enhancing its potency, selectivity, and metabolic stability.[2][3]

This guide provides an in-depth comparative analysis of the cytotoxic profiles of several classes of recently developed pyrimidine derivatives. We will dissect experimental data from in vitro studies, explore the underlying mechanisms of action, and elucidate the critical structure-activity relationships (SAR) that govern their anticancer efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of emerging pyrimidine-based cytotoxic agents.

Comparative Cytotoxicity Analysis of Novel Pyrimidine Derivatives

The efficacy of a potential anticancer agent is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the in vitro cytotoxic activity of representative novel pyrimidine derivatives against a panel of human cancer cell lines, with the widely used chemotherapy drug Doxorubicin included for reference.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Novel Pyrimidine Derivatives

Derivative ClassCompound IDTarget Cancer Cell Line(s)IC50 (µM)Reference Compound (IC50, µM)
Indazol-Pyrimidine Hybrids 4f MCF-7 (Breast)1.629Doxorubicin (8.029)
4i MCF-7 (Breast)1.841Doxorubicin (8.029)
4i A549 (Lung)2.305Doxorubicin (7.35)
4a A549 (Lung)3.304Doxorubicin (7.35)
Thiazolo[4,5-d]pyrimidines 3b C32 (Melanoma)24.4-
3b A375 (Melanoma)25.4-
3b HaCaT (Normal Keratinocytes)33.5-
Pyrido[2,3-d]pyrimidines Compound 4 MCF-7 (Breast)0.57-
Compound 4 HepG2 (Liver)1.13-
Pyrimidine-Triazole Hybrids 5c MCF-7 (Breast)1.573-
5g MCF-7 (Breast)3.698-
Thieno[2,3-d]pyrimidines Compound 2 MCF-7 (Breast)4.3 µg/mL (~0.013 µM)-
Pyrimidine-Chalcone Hybrids CFMPY-2 HeLa (Cervical)IC50 range: 2.28 to 5.48 µg/mLCisplatin (5.27 µg/mL)
CFMPY-4 A549 (Lung)IC50 range: 2.28 to 5.48 µg/mLCisplatin (4.05 µg/mL)

Data sourced from multiple independent studies; direct comparison should be made with caution.[8][9][10][11][12][13]

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 reveals critical insights into how chemical structure influences cytotoxic activity.[2][3][14]

  • Hybrid Vigor : The fusion of the pyrimidine scaffold with other heterocyclic systems, such as indazole or triazole, often results in highly potent compounds.[10][11] For instance, the indazol-pyrimidine hybrids 4f and 4i demonstrate significantly lower IC50 values against the MCF-7 breast cancer cell line compared to the reference drug, Doxorubicin.[11] This suggests a synergistic effect where the combined pharmacophores achieve enhanced binding to their molecular targets.

  • Impact of Substituents : The nature and position of substituents on the pyrimidine ring are paramount. In one study on FGFR3 inhibitors, the introduction of two fluorine atoms into a 3,5-dimethoxyphenyl ring attached to the pyrimidine scaffold enhanced inhibitory activity.[15] Similarly, for a series of pyrimidine–sulfonamide hybrids, a methoxy group at the para-position of a phenyl ring was found to be beneficial for activity against breast cancer cell lines.[6]

  • Selectivity : An ideal anticancer agent should exhibit high toxicity towards cancer cells while sparing normal cells. The thiazolo[4,5-d]pyrimidine derivative 3b shows a promising, albeit modest, selectivity profile, with a higher IC50 value in normal HaCaT keratinocytes compared to melanoma cell lines.[8] This selectivity is a crucial parameter for minimizing side effects in clinical applications.

Mechanisms of Action: Targeting Key Cancer Pathways

Pyrimidine derivatives exert their anticancer effects through a variety of mechanisms, often by targeting proteins and enzymes that are critical for cancer cell proliferation and survival.[6][9]

Protein Kinase Inhibition

Many pyrimidine derivatives are designed as ATP-competitive inhibitors of protein kinases, which are frequently dysregulated in cancer.[1] Key kinase targets include:

  • Epidermal Growth Factor Receptor (EGFR) : Overactivation of the EGFR signaling pathway drives tumor growth in many cancers. Fused pyrimidine systems, such as thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, have been extensively developed as EGFR inhibitors.[16] By blocking the ATP-binding site of the kinase domain, these compounds prevent downstream signaling, leading to cell cycle arrest and apoptosis.[9]

  • Cyclin-Dependent Kinases (CDKs) : CDKs are essential for cell cycle progression. Pyrimidine derivatives have been identified as potent CDK2 inhibitors, inducing cell cycle arrest and apoptosis in a concentration-dependent manner.[7]

  • PIM-1 Kinase : This serine/threonine kinase is involved in cell cycle progression and apoptosis. Certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1, representing a viable therapeutic strategy.[9]

EGFR_Pathway cluster_downstream Downstream Signaling Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds & Activates RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT Activates Pyrimidine Pyrimidine Inhibitor Pyrimidine->EGFR Inhibits Kinase Activity Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Fig. 1: Inhibition of the EGFR signaling pathway by pyrimidine derivatives.
Inhibition of Essential Biosynthetic Enzymes

Antimetabolite pyrimidine analogues mimic natural nucleobases to disrupt DNA synthesis.[4]

  • Thymidylate Synthase (TS) : This enzyme is critical for the synthesis of dTMP, an essential precursor for DNA replication.[2] Pyrido[2,3-d]pyrimidine derivatives have been specifically designed as TS inhibitors, leading to the depletion of dTMP and subsequent cell death in rapidly dividing cancer cells.[2]

  • Dihydrofolate Reductase (DHFR) : DHFR is another key enzyme in nucleotide synthesis. Pyrimidine derivatives can act as DHFR inhibitors, disrupting the folate pathway and halting DNA production.[4][6]

DNA Intercalation and Topoisomerase Inhibition

Some novel pyrimidine derivatives are designed to interact directly with DNA. Molecular docking studies suggest that certain compounds can bind to the topoisomerase IIα (Topo IIα) complex with DNA.[17][18] By stabilizing this complex, they prevent the re-ligation of DNA strands, leading to double-strand breaks and the induction of apoptosis.[17]

Experimental Protocols: Assessing Cytotoxicity with the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[9][19]

Principle of the MTT Assay

The assay's mechanism is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[20] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active (i.e., living) cells.[19] The resulting formazan crystals are then solubilized, and the intensity of the purple color, which is directly proportional to the number of viable cells, is quantified by measuring the absorbance using a microplate spectrophotometer.

MTT_Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate for 24h to allow attachment. B 2. Compound Treatment Add serial dilutions of pyrimidine derivatives. Include vehicle control & positive control. A->B C 3. Incubation Incubate cells with compounds for a defined period (e.g., 48-72h). B->C D 4. MTT Addition Add MTT reagent (e.g., to 0.5 mg/mL). Incubate for 2-4h at 37°C. C->D E 5. Formazan Formation Viable cells convert yellow MTT to purple formazan crystals. D->E F 6. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. E->F G 7. Absorbance Reading Measure absorbance at ~570 nm using a microplate reader. F->G H 8. Data Analysis Calculate % viability vs. control. Determine IC50 values. G->H

Fig. 2: Standard workflow for an MTT cytotoxicity assay.
Step-by-Step MTT Assay Protocol

This protocol is a standard guideline and should be optimized for specific cell lines and compounds.

  • Cell Plating:

    • Harvest exponentially growing cancer cells and perform a cell count.

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[21]

    • Include wells with medium only to serve as a background control.[21]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to adhere.

  • Compound Application:

    • Prepare serial dilutions of the novel pyrimidine derivatives in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Also include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well, resulting in a final concentration of 0.5 mg/mL.[19][20]

    • Return the plate to the incubator for 2-4 hours. During this time, purple formazan crystals will become visible in viable cells upon microscopic inspection.[21]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, to each well.[20]

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[19][22] A reference wavelength of >650 nm can be used to subtract background absorbance.[19]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and fit the data to a dose-response curve to determine the IC50 value.[9]

Conclusion and Future Directions

The pyrimidine scaffold continues to be an exceptionally fertile ground for the discovery of novel anticancer agents. The comparative analysis presented here demonstrates that strategic chemical modifications and the creation of hybrid molecules can yield derivatives with potent and selective cytotoxicity against a range of cancer cell lines.[7][11] Compounds such as indazol-pyrimidine and pyrido[2,3-d]pyrimidine hybrids show particular promise, often outperforming established chemotherapeutic agents in in vitro assays.[9][11]

The future of pyrimidine-based drug discovery is bright, with several exciting avenues for exploration. The integration of artificial intelligence and machine learning in the design process can accelerate the identification of novel derivatives with optimized properties.[4] Furthermore, the development of multi-target agents that simultaneously inhibit several key cancer pathways holds the potential to overcome drug resistance. As our understanding of cancer biology deepens, the versatility of the pyrimidine ring will undoubtedly be harnessed to create the next generation of targeted and effective cancer therapies.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(Ethylamino)pyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(Ethylamino)pyrimidine-5-carbaldehyde. As a responsible scientist, adherence to these procedures is paramount for ensuring personal safety, maintaining regulatory compliance, and protecting the environment. This guide is structured to provide not just instructions, but also the scientific rationale behind them, empowering you to make informed safety decisions in your laboratory.

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a conservative approach to handling is mandated by assessing the hazards of structurally similar pyrimidine-based compounds. This principle of analog-based hazard assessment is a cornerstone of laboratory safety for novel or less-common reagents[1].

Hazard Assessment and Characterization

The primary directive is to treat this compound as a hazardous substance. The pyrimidine core and the reactive aldehyde group suggest a potential for biological activity and chemical reactivity. Based on data from analogous compounds, the following hazards should be assumed.

Inferred HazardRationale and Supporting Evidence from Analogous Compounds
Harmful if Swallowed Structurally related compounds like 2-(Ethylthio)pyrimidine-5-carbaldehyde and 2,4-Diaminopyrimidine-5-carbaldehyde are classified as harmful if swallowed (Acute toxicity, oral)[2][3].
Causes Skin Irritation Pyrimidine-5-carbaldehyde and its derivatives are frequently cited as skin irritants[3][4].
Causes Serious Eye Irritation This is a common classification for aldehyde-containing compounds and related pyrimidines, necessitating stringent eye protection[2][3].
May Cause Respiratory Irritation Aldehydes can be volatile and irritating to the respiratory tract. Similar compounds are noted to have this potential, making handling in a ventilated enclosure essential[3].
Potential for Skin Sensitization Some pyrimidine derivatives may cause an allergic skin reaction[2]. Repeated or prolonged contact should be avoided.
Immediate Safety and Handling Precautions

Before beginning any work that will generate waste, establish a safe handling environment. The causality is simple: preventing exposure is inherently safer and more effective than reacting to it.

  • Engineering Controls : All handling of this compound, including weighing, transfers, and preparing waste, must be conducted in a certified chemical fume hood to mitigate inhalation risks[1].

  • Personal Protective Equipment (PPE) : A non-negotiable standard of protection is required.

    • Eye Protection : Wear tightly fitting safety goggles or a face shield[1][5].

    • Hand Protection : Use chemical-resistant nitrile or neoprene gloves. Inspect gloves for integrity before each use[1].

    • Body Protection : A buttoned laboratory coat and closed-toe shoes are mandatory to protect against skin contact[1].

Step-by-Step Waste Disposal Protocol

The disposal of chemical waste is a regulated process. Ad-hoc or improper disposal, such as discarding in sinks or regular trash, is a serious compliance violation and environmental hazard[6][7].

Step 1: Waste Characterization All waste streams containing this compound must be classified as hazardous waste. This includes:

  • Unused or expired pure reagent.

  • Spent reaction mixtures.

  • Solvent rinses from contaminated glassware.

  • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads).

Step 2: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions within a waste container[1].

  • Solid Waste : Collect contaminated gloves, weighing paper, and spill cleanup materials in a designated solid hazardous waste container[1].

  • Liquid Waste : Collect unused solutions or reaction mixtures in a designated liquid hazardous waste container[1]. Do not mix this waste with other streams unless their compatibility is confirmed. Specifically, avoid mixing with strong oxidizing agents or acids, which are incompatible with similar compounds[4].

Step 3: Container Management The integrity of the waste container is the primary barrier against a release.

  • Container Type : Use only chemically compatible, leak-proof containers with secure, tight-fitting lids[6].

  • Labeling : All hazardous waste containers must be labeled immediately upon the first addition of waste. The label must clearly state:

    • The words "Hazardous Waste"[1].

    • The full chemical name: "this compound".

    • An accurate list of all container contents, including solvents.

    • The associated hazards (e.g., "Irritant," "Toxic").

Step 4: On-Site Accumulation Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory[1][6].

  • Location : The SAA should be at or near the point of waste generation and under the control of laboratory personnel[6].

  • Containment : Store liquid waste containers within a secondary containment bin capable of holding at least 110% of the largest container's volume to contain potential leaks[6].

  • Security : Keep waste containers securely closed at all times, except when adding waste[1].

Step 5: Arranging for Final Disposal Final disposal must be handled by trained professionals.

  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup[1][6].

  • Documentation : Provide the disposal company with an accurate inventory of the waste.

  • Recommended Disposal Method : The standard and environmentally responsible method for this type of organic compound is controlled incineration in a licensed chemical destruction plant[5][8].

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is required to mitigate risks[1].

  • Evacuate : Alert personnel and evacuate the immediate area.

  • Ventilate : Ensure the chemical fume hood is operating and, if safe to do so, increase ventilation to the area.

  • Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect : Carefully collect the absorbed material using non-sparking tools and place it into a properly labeled hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), and collect all cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and the EHS department, regardless of the spill's size.

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making and operational workflow for the proper disposal of this compound waste.

G start Hazard Assessment: Treat this compound as Hazardous Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Handle in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste Streams fume_hood->segregate solid_waste Solid Waste (Contaminated PPE, paper) segregate->solid_waste Solids liquid_waste Liquid Waste (Solutions, solvents) segregate->liquid_waste Liquids container_solid Collect in Labeled, Compatible Solid Waste Container solid_waste->container_solid container_liquid Collect in Labeled, Compatible Liquid Waste Container liquid_waste->container_liquid saa Store Securely Closed Containers in Satellite Accumulation Area (SAA) with Secondary Containment container_solid->saa container_liquid->saa ehs Contact Environmental Health & Safety (EHS) for Waste Pickup and Final Disposal saa->ehs

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.